molecular formula C5H7FN4O B062747 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine CAS No. 166524-64-7

5-Fluoro-4-hydrazinyl-2-methoxypyrimidine

Cat. No.: B062747
CAS No.: 166524-64-7
M. Wt: 158.13 g/mol
InChI Key: CWCLTMYHVXUXDW-UHFFFAOYSA-N
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Description

5-Fluoro-4-hydrazinyl-2-methoxypyrimidine (CAS 166524-64-7) is a high-purity, off-white to light yellow pyrimidine derivative with a molecular formula of C5H7FN4O and a molecular weight of 158.13 g/mol. This compound serves as a critical synthetic intermediate in agricultural chemistry, primarily for the research and development of advanced herbicides. Its primary application lies in the synthesis of selective pyrimidine-based herbicides, where it acts as a fundamental building block for creating effective crop protection products targeting broadleaf weeds. In research settings, this chemical is valued for its role in constructing complex molecules. The synthetic utility of its hydrazino functional group makes it a versatile precursor for further chemical transformations. The compound should be stored in a dark place under an inert atmosphere, preferably in a freezer at -20°C to maintain stability. Researchers should note that this compound is classified with the signal word "Warning" and carries hazard statements H302, H315, H319, H332, and H335. It is intended for research and industrial application use only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-fluoro-2-methoxypyrimidin-4-yl)hydrazine
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InChI

InChI=1S/C5H7FN4O/c1-11-5-8-2-3(6)4(9-5)10-7/h2H,7H2,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWCLTMYHVXUXDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=N1)NN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90578349
Record name 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine
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Molecular Weight

158.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

166524-64-7
Record name 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine
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Record name 5-Fluoro-4-hydrazino-2-methoxypyrimidine
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Record name 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine
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Record name 5-fluoro-4-hydrazino-2-methoxypyrimidine
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Foundational & Exploratory

Synthesis of 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine from 5-Fluorouracil: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine, a key intermediate in the pharmaceutical industry, starting from the readily available antimetabolite, 5-fluorouracil. This document details two primary synthetic pathways, providing in-depth experimental protocols, quantitative data summaries, and visual representations of the chemical transformations.

Introduction

This compound is a crucial building block in the synthesis of various biologically active molecules. Its structural features, including the fluorinated pyrimidine core, a methoxy group, and a reactive hydrazinyl moiety, make it a versatile synthon for the development of novel therapeutic agents. The synthesis of this compound from 5-fluorouracil is of significant interest due to the low cost and high availability of the starting material. This guide outlines two effective multi-step synthetic strategies, providing the necessary technical details for their successful implementation in a laboratory setting.

Synthetic Pathways

Two principal routes for the synthesis of this compound from 5-fluorouracil have been identified and are detailed below.

Route 1: Three-Step Synthesis via Dichlorination and Dimethoxylation

This route involves the initial conversion of 5-fluorouracil to 2,4-dichloro-5-fluoropyrimidine, followed by a double methoxylation and subsequent selective hydrazinolysis.

Synthesis_Route_1 FU 5-Fluorouracil DCFP 2,4-Dichloro-5-fluoropyrimidine FU->DCFP POCl3, N,N-dimethylaniline DMFP 2,4-Dimethoxy-5-fluoropyrimidine DCFP->DMFP Sodium Methoxide Product This compound DMFP->Product Hydrazine Hydrate Synthesis_Route_2 MFU 2-Methoxy-5-fluorouracil MCFP 2-Methoxy-4-chloro-5-fluoropyrimidine MFU->MCFP POCl3, Triethylamine Product This compound MCFP->Product Hydrazine Hydrate

chemical properties and structure of 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine, tailored for researchers, scientists, and drug development professionals.

Chemical Properties and Structure

This compound is a substituted pyrimidine derivative with the IUPAC name (5-fluoro-2-methoxypyrimidin-4-yl)hydrazine. It is a key intermediate in the synthesis of various heterocyclic compounds, including those with potential biological activity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 166524-64-7[1][2]
Molecular Formula C₅H₇FN₄O[2][3]
Molecular Weight 158.13 g/mol [2][3]
Appearance Pale Beige to Pale Brown Solid[4]
Melting Point >155 °C (decomposes)[4]
Boiling Point (Predicted) 217.0 ± 50.0 °C[4]
Density (Predicted) 1.52 ± 0.1 g/cm³[4]
pKa (Predicted) 4.23 ± 0.70[4]
Solubility Slightly soluble in DMSO and Methanol[1]
Structural Information

The chemical structure of this compound consists of a pyrimidine ring substituted with a fluorine atom at position 5, a hydrazinyl group at position 4, and a methoxy group at position 2.

Structure:

Caption: Chemical structure of this compound.

Spectral Data

Mass Spectrometry

The fragmentation of pyrimidine derivatives in mass spectrometry is influenced by the substitution pattern. For 2-methoxypyrimidine derivatives, fragmentation pathways are largely affected by the 2-O-methyl group.[6]

Data TypePredicted/Expected Values
Molecular Ion (M+) m/z 158
Key Fragmentation Peaks Loss of CH₃, N₂H₄, and fragmentation of the pyrimidine ring.
NMR Spectroscopy

Predicted chemical shifts for ¹H and ¹³C NMR are provided below. These are estimates and actual experimental values may vary.

¹H NMR (Predicted):

  • CH₃ (methoxy): ~3.9-4.1 ppm (singlet)

  • NH₂ (hydrazinyl): Broad singlet, chemical shift can vary.

  • NH (hydrazinyl): Broad singlet, chemical shift can vary.

  • CH (pyrimidine ring): ~7.8-8.2 ppm (doublet, due to coupling with F).

¹³C NMR (Predicted):

  • CH₃ (methoxy): ~55 ppm

  • C-F (pyrimidine ring): ~140-150 ppm (large C-F coupling constant)

  • Other pyrimidine carbons: ~150-165 ppm

Infrared (IR) Spectroscopy

Expected characteristic IR absorption bands based on the functional groups present.

Functional GroupExpected Wavenumber (cm⁻¹)
N-H stretch (hydrazinyl) 3200-3400
C-H stretch (aromatic/methyl) 2850-3100
C=N, C=C stretch (pyrimidine ring) 1500-1650
C-O stretch (methoxy) 1000-1300
C-F stretch 1000-1400

Experimental Protocols

The synthesis of this compound has been described in the patent literature. Below are detailed methodologies based on these sources.

Synthesis from 2-methoxy-5-fluorouracil

This method involves a two-step reaction starting from 2-methoxy-5-fluorouracil.[7]

Step 1: Chlorination of 2-methoxy-5-fluorouracil

  • In a reaction vessel, suspend 2-methoxy-5-fluorouracil in an organic solvent such as toluene.

  • Add an acid binding agent, for example, triethylamine.

  • Heat the mixture to 105-110 °C.

  • Slowly add phosphorus oxychloride to the reaction mixture.

  • Maintain the reaction at this temperature for a specified time to yield 2-methoxy-4-chloro-5-fluoropyrimidine.

Step 2: Hydrazinolysis

  • To the solution containing 2-methoxy-4-chloro-5-fluoropyrimidine, add hydrazine hydrate.

  • The reaction is typically carried out at room temperature.

  • Stir the reaction mixture for several hours to allow for the substitution of the chloro group with the hydrazinyl group.

  • The product, this compound, can then be isolated and purified.

G cluster_0 Synthesis of this compound start 2-methoxy-5-fluorouracil step1 Chlorination start->step1 intermediate 2-methoxy-4-chloro-5-fluoropyrimidine step1->intermediate Phosphorus oxychloride, Triethylamine, Toluene, 105-110 °C step2 Hydrazinolysis intermediate->step2 end This compound step2->end Hydrazine hydrate, Room Temperature

Caption: Synthetic workflow for this compound.

Reactivity and Potential Applications

The reactivity of this compound is primarily dictated by the nucleophilic character of the hydrazinyl group and the electron-deficient nature of the pyrimidine ring, which is further influenced by the electron-withdrawing fluorine atom.

Key Reactions

The hydrazinyl moiety is a versatile functional group for the synthesis of various fused heterocyclic systems. A prominent reaction is the condensation with 1,3-dicarbonyl compounds or their equivalents to form pyrazolo[3,4-d]pyrimidines, which are purine analogs and have been investigated for a range of biological activities.[8][9][10][11]

Experimental Protocol: Synthesis of Pyrazolo[3,4-d]pyrimidines

  • Dissolve this compound in a suitable solvent such as ethanol or acetic acid.

  • Add an equimolar amount of a 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate).

  • Reflux the reaction mixture for several hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture and isolate the precipitated product by filtration.

  • The product can be further purified by recrystallization.

G cluster_1 Reactivity Profile start_node 5-Fluoro-4-hydrazinyl- 2-methoxypyrimidine reaction1 Condensation with 1,3-dicarbonyls start_node->reaction1 product1 Pyrazolo[3,4-d]pyrimidines reaction1->product1 G cluster_pathway Generalized Fluoropyrimidine Anticancer Mechanism FP Fluoropyrimidine (e.g., 5-FU) FUTP FUTP FP->FUTP FdUMP FdUMP FP->FdUMP FdUTP FdUTP FP->FdUTP RNA_Incorp RNA Incorporation FUTP->RNA_Incorp TS_Inhib Thymidylate Synthase Inhibition FdUMP->TS_Inhib DNA_Incorp DNA Incorporation FdUTP->DNA_Incorp RNA_Dys RNA Dysfunction RNA_Incorp->RNA_Dys DNA_Syn_Block DNA Synthesis Blockade TS_Inhib->DNA_Syn_Block DNA_Damage DNA Damage DNA_Incorp->DNA_Damage Apoptosis Apoptosis RNA_Dys->Apoptosis DNA_Syn_Block->Apoptosis DNA_Damage->Apoptosis

References

An In-depth Technical Guide to the Physicochemical Properties of (5-fluoro-2-methoxypyrimidin-4-yl)hydrazine (CAS Number: 166524-64-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the chemical compound with CAS number 166524-64-7, identified as (5-fluoro-2-methoxypyrimidin-4-yl)hydrazine. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and agrochemical synthesis. It includes a summary of its key physicochemical data, detailed experimental methodologies for property determination, and a discussion of its role as a key intermediate in the synthesis of the herbicide florasulam. Visualizations of the synthetic pathway and the herbicidal mechanism of action are provided to enhance understanding.

Introduction

(5-fluoro-2-methoxypyrimidin-4-yl)hydrazine is a fluorinated pyrimidine derivative that serves as a crucial building block in the synthesis of various agrochemicals. Its chemical structure, incorporating a reactive hydrazine group and a fluorine atom, imparts unique properties that are leveraged in the development of potent and selective herbicides. Understanding the physicochemical characteristics of this intermediate is paramount for optimizing reaction conditions, ensuring product purity, and predicting the environmental fate and biological activity of its derivatives. This guide synthesizes available data to present a thorough profile of this compound.

Physicochemical Properties

The physicochemical properties of (5-fluoro-2-methoxypyrimidin-4-yl)hydrazine are summarized in the tables below. These properties are critical for predicting its behavior in various chemical and biological systems.

Identification
IdentifierValue
CAS Number 166524-64-7[1]
IUPAC Name (5-fluoro-2-methoxypyrimidin-4-yl)hydrazine[1]
Molecular Formula C₅H₇FN₄O[1]
SMILES COC1=NC=C(C(=N1)NN)F[1]
InChI InChI=1S/C5H7FN4O/c1-11-5-8-2-3(6)4(9-5)10-7/h2H,7H2,1H3,(H,8,9,10)[1]
InChIKey CWCLTMYHVXUXDW-UHFFFAOYSA-N[1]
Molecular and Physical Properties
PropertyValue
Molecular Weight 158.13 g/mol [1]
Appearance Pale beige to pale brown solid[2]
Melting Point >155°C (decomposes)[2]
Boiling Point (Predicted) 318.5 ± 42.0 °C
Density (Predicted) 1.52 ± 0.1 g/cm³[2]
Flash Point (Predicted) 144.6°C[2]
Vapor Pressure (Predicted) 0.000436 mmHg at 25°C[2]
Solubility and Partitioning
PropertyValue
Solubility DMSO (Slightly), Methanol (Slightly)[2]
LogP (Predicted) 0.2
Polar Surface Area (Predicted) 73.1 Ų

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this specific compound are not extensively available in peer-reviewed literature, likely due to its primary role as a synthetic intermediate. However, standard methodologies for compounds of this class can be applied.

Synthesis of (5-fluoro-2-methoxypyrimidin-4-yl)hydrazine

A documented method for the preparation of (5-fluoro-2-methoxypyrimidin-4-yl)hydrazine involves a multi-step synthesis starting from 5-fluorouracil.[3]

  • Step 1: Chlorination. 5-fluorouracil is reacted with phosphorus oxychloride to yield 2,4-dichloro-5-fluoropyrimidine.[3]

  • Step 2: Methoxylation. The resulting 2,4-dichloro-5-fluoropyrimidine is then reacted with sodium methoxide. This reaction is regioselective, with the methoxy group preferentially substituting the chlorine at the 2-position to yield 4-chloro-5-fluoro-2-methoxypyrimidine.

  • Step 3: Hydrazinolysis. Finally, the 4-chloro-5-fluoro-2-methoxypyrimidine is reacted with hydrazine hydrate to substitute the remaining chlorine atom with a hydrazine group, yielding the target compound, (5-fluoro-2-methoxypyrimidin-4-yl)hydrazine.[3][4]

Determination of Melting Point

The melting point can be determined using a standard capillary melting point apparatus. A small, dry sample of the compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded as the melting point.

Determination of Solubility

The solubility in various solvents can be determined by adding a known amount of the solute to a known volume of the solvent at a constant temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved solute is measured, typically by spectroscopic methods or HPLC.

Determination of pKa

The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of the compound is titrated with a standardized solution of a strong acid or base. The pH of the solution is measured after each addition of the titrant, and the pKa is determined from the resulting titration curve.

Role in Herbicide Synthesis and Mechanism of Action

(5-fluoro-2-methoxypyrimidin-4-yl)hydrazine is a key intermediate in the synthesis of the commercial herbicide florasulam.[3][4] Florasulam belongs to the triazolopyrimidine sulfonanilide class of herbicides.[5]

Synthesis_of_Florasulam A 5-Fluorouracil B 2,4-Dichloro-5-fluoropyrimidine A->B POCl₃ C (5-fluoro-2-methoxypyrimidin-4-yl)hydrazine (CAS 166524-64-7) B->C 1. NaOMe 2. N₂H₄·H₂O D 5-methoxy-8-fluoro- [1,2,4]triazolo[1,5-c]pyrimidine- 2-sulfonyl chloride C->D Cyclization & Chlorosulfonation E Florasulam D->E 2,6-Difluoroaniline

Synthesis of Florasulam from (5-fluoro-2-methoxypyrimidin-4-yl)hydrazine.

Herbicides derived from this intermediate, such as florasulam, function by inhibiting the plant enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[5] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). Inhibition of ALS leads to a deficiency in these essential amino acids, which in turn halts protein synthesis and cell division, ultimately resulting in plant death.[5]

ALS_Inhibition_Pathway cluster_plant_cell Plant Cell Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS BCAA Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->BCAA Protein Protein Synthesis BCAA->Protein Growth Cell Division & Growth Protein->Growth stop_growth Plant Death Florasulam Florasulam (derived from CAS 166524-64-7) Florasulam->Inhibition Inhibition->ALS

Mechanism of Action: Inhibition of Acetolactate Synthase (ALS) by Florasulam.

Conclusion

References

The Fluorinated Pyrimidine Core: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug design. Among the various fluorinated scaffolds, pyrimidine derivatives have emerged as a particularly fruitful area of research, yielding a diverse array of therapeutic agents with significant clinical impact. The unique physicochemical properties imparted by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics, have enabled the development of potent and selective drugs targeting a range of diseases. This technical guide provides a comprehensive overview of the potential applications of fluorinated pyrimidines in medicinal chemistry, with a focus on their roles as anticancer, antiviral, and central nervous system (CNS) active agents.

Anticancer Applications

Fluorinated pyrimidines are most prominently recognized for their profound impact on cancer chemotherapy. The archetypal example, 5-fluorouracil (5-FU), has been a mainstay in the treatment of various solid tumors, including colorectal, breast, and head and neck cancers, for several decades.[1][2]

Mechanism of Action

The primary mechanism of action of 5-FU and its prodrugs, such as capecitabine, involves the inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of thymidine, a necessary component of DNA.[1][3][4] Upon intracellular conversion to its active metabolite, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), the drug forms a stable ternary complex with thymidylate synthase and the cofactor 5,10-methylenetetrahydrofolate, effectively halting the synthesis of thymidylate and leading to "thymineless death" in rapidly dividing cancer cells.[3][4]

Beyond TS inhibition, the cytotoxicity of fluorinated pyrimidines is also attributed to the incorporation of their metabolites, fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP), into RNA and DNA, respectively.[1][3][4] This incorporation disrupts RNA processing and function and induces DNA damage, further contributing to apoptotic cell death.[1][5]

5-FU_Mechanism_of_Action Figure 1: Mechanism of Action of 5-Fluorouracil cluster_cell Tumor Cell 5-FU 5-FU FUMP FUMP 5-FU->FUMP OPRT/UP/UK Capecitabine Capecitabine Capecitabine->5-FU Multi-step enzymatic conversion FUDP FUDP FUMP->FUDP Incorporation FUTP FUTP FUDP->FUTP Incorporation FdUDP FdUDP FUDP->FdUDP Ribonucleotide Reductase RNA_Damage RNA_Damage FUTP->RNA_Damage Incorporation Apoptosis Apoptosis RNA_Damage->Apoptosis FdUMP FdUMP FdUDP->FdUMP FdUTP FdUTP FdUDP->FdUTP Incorporation TS Thymidylate Synthase FdUMP->TS Inhibition DNA_Damage DNA_Damage FdUTP->DNA_Damage Incorporation DNA_Damage->Apoptosis dUMP dUMP dUMP->TS dTMP dTMP TS->dTMP

Mechanism of action of 5-Fluorouracil.
Quantitative Biological Data

The cytotoxic efficacy of fluorinated pyrimidines has been extensively evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of a drug's potency.

CompoundCancer Cell LineIC50 (µM)Reference
5-FluorouracilHCT116 (Colon)0.6 ± 0.05[6]
5-FluorouracilMCF-7 (Breast)0.5 ± 0.07[6]
5-FluorouracilA549 (Lung)0.8 ± 0.09[6]
5-FluorouracilHeLa (Cervical)1.5 ± 0.21[6]
5-FluorouracilOSCC1.28 - 12.26[7][8]
5-Fluoro-2'-deoxyuridineGastrointestinal Cancer Cell Lines5.02 - 24.21[8]

Table 1: IC50 Values of Fluorinated Pyrimidines in Various Cancer Cell Lines.

The inhibitory constant (Ki) reflects the binding affinity of an inhibitor to its target enzyme. For FdUMP, the active metabolite of 5-FU, the Ki for thymidylate synthase is in the nanomolar range, indicating potent inhibition.

Cell LineKi for FdUMP (nM)
Colo3200.82
SNU-C41.27
Colo2012.41

Table 2: Ki Values of FdUMP for Thymidylate Synthase in Colon Cancer Cell Lines.[9]

Pharmacokinetic Parameters

The clinical utility of fluorinated pyrimidines is also dictated by their pharmacokinetic properties. Oral bioavailability is a key consideration, and prodrug strategies, such as capecitabine, have been successfully employed to improve this parameter for 5-FU.[10]

DrugAdministrationCmax (mg/L)Tmax (h)AUC (mg·h/L)Reference
5-FluorouracilOral (4 mg/kg)-0.17 - 0.5-[11]
5-FluorouracilIntravenous (4 mg/kg)---[11]
CapecitabineOral---[10]

Antiviral Applications

The structural similarity of fluorinated pyrimidines to natural nucleosides makes them attractive candidates for antiviral drug development. These compounds can interfere with viral replication by inhibiting key viral enzymes or by being incorporated into the viral genome, leading to chain termination or mutations.

Mechanism of Action

The primary antiviral mechanism of fluorinated pyrimidine nucleoside analogs involves their conversion to the triphosphate form, which then acts as a competitive inhibitor or a substrate for viral DNA or RNA polymerases.[12][13] Incorporation of the fluorinated nucleotide into the growing viral nucleic acid chain can lead to premature termination of replication.

Antiviral_Mechanism Figure 2: General Antiviral Mechanism of Fluorinated Pyrimidine Nucleosides cluster_infected_cell Infected Host Cell FP_Nucleoside_Analog Fluorinated Pyrimidine Nucleoside Analog FP_Monophosphate FP-Monophosphate FP_Nucleoside_Analog->FP_Monophosphate Host/Viral Kinases FP_Diphosphate FP-Diphosphate FP_Monophosphate->FP_Diphosphate Host Kinases FP_Triphosphate FP-Triphosphate FP_Diphosphate->FP_Triphosphate Host Kinases Viral_Polymerase Viral_Polymerase FP_Triphosphate->Viral_Polymerase Inhibition/ Incorporation Viral_Nucleic_Acid_Synthesis Viral DNA/RNA Synthesis Viral_Polymerase->Viral_Nucleic_Acid_Synthesis Chain_Termination Replication Inhibition Viral_Nucleic_Acid_Synthesis->Chain_Termination

General antiviral mechanism.
Examples and Biological Data

Several fluorinated pyrimidine derivatives have demonstrated significant antiviral activity against a range of viruses.

CompoundVirusActivity (IC50/EC50)Reference
5-(Trifluoroethoxymethyl)-2',3'-dideoxyuridineHIV-1, HIV-2Some activity[14]
5-[Bis(trifluoroethoxy)-methyl]-2',3'-dideoxyuridineHIV-1, HIV-2Some activity[14]
Favipiravir (T-705)Influenza VirusPotent[15]
Clevudine (L-FMAU)HBVEC50 = 0.1 µM[16]
Clevudine (L-FMAU)EBVEC50 = 5.0 µM[16]

Table 4: Antiviral Activity of Selected Fluorinated Pyrimidines.

Central Nervous System (CNS) Applications

The introduction of fluorine can significantly enhance the ability of molecules to cross the blood-brain barrier (BBB), a critical property for drugs targeting the CNS.[17][18] This has led to the exploration of fluorinated pyrimidines for the treatment of various neurological and psychiatric disorders.

Rationale for CNS Activity

Fluorine's high electronegativity and small size can alter the lipophilicity and pKa of a molecule, influencing its ability to passively diffuse across the BBB.[17][18] Furthermore, the C-F bond is metabolically stable, which can increase the brain exposure of a drug.

CNS_Drug_Delivery Figure 3: Role of Fluorination in CNS Drug Delivery Fluorinated_Pyrimidine Fluorinated_Pyrimidine Increased_Lipophilicity Increased Lipophilicity Fluorinated_Pyrimidine->Increased_Lipophilicity Metabolic_Stability Increased Metabolic Stability Fluorinated_Pyrimidine->Metabolic_Stability BBB_Penetration Enhanced Blood- Brain Barrier Penetration Increased_Lipophilicity->BBB_Penetration Metabolic_Stability->BBB_Penetration CNS_Target CNS Receptor/ Enzyme BBB_Penetration->CNS_Target Therapeutic_Effect Therapeutic_Effect CNS_Target->Therapeutic_Effect

Role of fluorination in CNS drug delivery.
Examples and Receptor Binding

While the development of fluorinated pyrimidines specifically for CNS disorders is an emerging field, some compounds have shown promising activity. For instance, fluorinated ligands have been developed for imaging CNS receptors using Positron Emission Tomography (PET).

CompoundTarget ReceptorBinding Affinity (Ki/BP)Reference
[18F]FE-SA5845Sigma ReceptorsBP: 4.75-8.79[19]
[18F]FE-SA4503Sigma ReceptorsBP: 1.65-4.04[19]
Fluorinated Xanthine Derivative (5)Adenosine A2B ReceptorKi = 9.97 ± 0.86 nM[20]
Fluorinated Xanthine Derivative (6)Adenosine A2B ReceptorKi = 12.3 ± 3.6 nM[20]

Table 5: Binding Affinities of Fluorinated Compounds for CNS Receptors.

Experimental Protocols

Synthesis of Fluorinated Pyrimidines

General Procedure for the Synthesis of 5-Fluorouracil from Uracil:

A detailed, step-by-step protocol for the synthesis of 5-fluorouracil was not explicitly available in the search results. However, a general method involves the direct fluorination of uracil using a suitable fluorinating agent. A representative, generalized procedure based on the literature is as follows:

  • Dissolution: Uracil is dissolved in an appropriate solvent, such as acetic acid or a mixture of methanol and a chlorinated solvent.

  • Fluorination: A fluorinating agent, such as trifluoromethyl hypofluorite (CF3OF) or Selectfluor®, is added to the solution under controlled temperature conditions.

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, the reaction mixture is subjected to a work-up procedure, which may involve quenching of the excess fluorinating agent, solvent removal under reduced pressure, and extraction with an organic solvent.

  • Purification: The crude product is purified by recrystallization or column chromatography to yield pure 5-fluorouracil.

Note: The synthesis of fluorinated compounds should be carried out with appropriate safety precautions in a well-ventilated fume hood, as many fluorinating agents are hazardous.

Biological Evaluation

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[21][22][23]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the fluorinated pyrimidine compound for a specified duration (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plate is incubated for a few hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Enzyme Inhibition Assay: Thymidylate Synthase

This assay measures the ability of a compound to inhibit the activity of thymidylate synthase.[24][25]

  • Reaction Mixture Preparation: A reaction mixture is prepared containing buffer, the substrate deoxyuridine monophosphate (dUMP), the cofactor 5,10-methylenetetrahydrofolate, and the purified thymidylate synthase enzyme.

  • Inhibitor Addition: The fluorinated pyrimidine metabolite (e.g., FdUMP) is added to the reaction mixture at various concentrations.

  • Reaction Initiation and Monitoring: The reaction is initiated, and the conversion of dUMP to deoxythymidine monophosphate (dTMP) is monitored over time. This can be done using a spectrophotometric assay that follows the change in absorbance at 340 nm due to the oxidation of the cofactor, or by using a radiolabeled substrate and measuring the release of tritium.

  • Data Analysis: The rate of the enzymatic reaction is calculated in the presence and absence of the inhibitor. The Ki value is then determined using appropriate kinetic models, such as the Michaelis-Menten equation and Dixon plots.

Conclusion

Fluorinated pyrimidines represent a highly successful and versatile class of compounds in medicinal chemistry. Their broad spectrum of biological activities, ranging from potent anticancer and antiviral effects to promising applications in the central nervous system, underscores the profound impact of fluorine incorporation in drug design. The continued exploration of novel synthetic methodologies, coupled with a deeper understanding of their mechanisms of action and structure-activity relationships, will undoubtedly lead to the development of new and improved fluorinated pyrimidine-based therapeutics for a wide range of human diseases. This technical guide provides a foundational understanding for researchers and drug development professionals to further innovate in this exciting and impactful area of medicinal chemistry.

References

The Ascendant Trajectory of 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Review for Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its myriad derivatives, 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine has emerged as a particularly promising starting point for the development of novel drug candidates. Its unique trifunctional nature—possessing a reactive hydrazinyl moiety, a methoxy group, and a fluorine atom—offers multiple avenues for chemical modification, enabling the systematic exploration of chemical space to optimize biological activity. This technical guide provides a comprehensive literature review of the synthesis, biological activities, and potential mechanisms of action of this compound derivatives, with a focus on their anticancer and antimicrobial properties.

Synthesis of the Core Scaffold and Its Derivatives

The foundational step in the exploration of this chemical class is the efficient synthesis of the this compound core. A common and effective method involves a two-step process starting from 2-methoxy-5-fluorouracil. This precursor is first chlorinated using an agent like phosphorus oxychloride to yield 2-methoxy-4-chloro-5-fluoropyrimidine. Subsequent reaction with hydrazine hydrate then furnishes the desired this compound scaffold[1].

The versatile hydrazinyl group serves as a key handle for the synthesis of a diverse library of derivatives. A prevalent strategy is the condensation reaction with various aldehydes and ketones to form hydrazones, also known as Schiff bases. This straightforward reaction allows for the introduction of a wide array of substituents, enabling the fine-tuning of the molecule's physicochemical and pharmacological properties.

Biological Activities of this compound Derivatives

Derivatives of the this compound scaffold have demonstrated a broad spectrum of biological activities, with anticancer and antimicrobial applications being the most extensively studied.

Anticancer Activity

The anticancer potential of pyrimidine-based compounds is well-established, and derivatives of this compound are no exception. A notable study focused on a series of pyrazolo[1,5-a]pyrimidines, which are fused heterocyclic derivatives of the core scaffold. Several of these compounds exhibited significant cytotoxic activity against human cancer cell lines. For instance, certain derivatives displayed potent inhibition of MCF-7 (breast cancer) and HepG-2 (liver cancer) cells, with IC50 values in the micromolar range[2]. These findings underscore the potential of this scaffold in the development of novel anticancer agents. Molecular docking studies have suggested that these compounds may exert their effects through the inhibition of key signaling proteins such as tyrosine kinases and cyclin-dependent kinase 2 (CDK2)[2].

Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives [2]

CompoundTarget Cell LineIC50 (µg/mL)
5bMCF-716.61
5dMCF-719.67
5cHepG-214.32
5hHepG-219.24
5-FU (Control)MCF-7 / HepG-2-
Antimicrobial Activity

Hydrazone derivatives, in general, are known to possess a wide range of antimicrobial activities[1][3][4][5][6]. While specific studies on the antimicrobial properties of Schiff bases derived directly from this compound are limited in the readily available literature, the broader class of fluorinated hydrazones has shown promise. For example, various fluorinated imines and hydrazones have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) in the micromolar range[7]. The fluorine atom is thought to enhance the lipophilicity and metabolic stability of these compounds, contributing to their antimicrobial efficacy.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the synthesis and biological evaluation of this compound derivatives.

Synthesis of this compound

This protocol is adapted from a patented synthesis method[1].

  • Chlorination: In a reaction vessel, 2-methoxy-5-fluorouracil is reacted with a chlorinating agent such as phosphorus oxychloride in the presence of an organic solvent and an acid scavenger. The reaction mixture is heated to facilitate the conversion to 2-methoxy-4-chloro-5-fluoropyrimidine.

  • Hydrazinolysis: The resulting chlorinated intermediate is then reacted with hydrazine hydrate. This nucleophilic substitution reaction replaces the chlorine atom with a hydrazinyl group, yielding this compound. The product is typically purified by recrystallization.

General Procedure for the Synthesis of Schiff Base Derivatives
  • A solution of this compound in a suitable solvent (e.g., ethanol) is prepared.

  • To this solution, an equimolar amount of the desired aldehyde or ketone is added.

  • A catalytic amount of an acid, such as glacial acetic acid, is often added to promote the condensation reaction.

  • The reaction mixture is refluxed for a specified period, and the progress of the reaction is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed, and purified by recrystallization.

In Vitro Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized derivatives for a specified incubation period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, an MTT solution is added to each well, and the plates are incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The synthesized compounds are serially diluted in a liquid growth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions for the test microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The anticancer activity of many pyrimidine derivatives is attributed to their ability to interfere with critical cellular signaling pathways that regulate cell proliferation, survival, and apoptosis. Based on molecular docking studies of related compounds, two key pathways that may be targeted by this compound derivatives are the Tyrosine Kinase and Cyclin-Dependent Kinase 2 (CDK2) signaling pathways.

Tyrosine Kinase Signaling Pathway

Tyrosine kinases are enzymes that play a crucial role in cell signaling by catalyzing the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins. Aberrant tyrosine kinase activity is a hallmark of many cancers, leading to uncontrolled cell growth and proliferation.

Tyrosine_Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds Grb2 Grb2 RTK->Grb2 Activates Sos Sos Grb2->Sos Recruits Ras Ras Sos->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Derivative 5-Fluoro-4-hydrazinyl- 2-methoxypyrimidine Derivative Derivative->RTK Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Proliferation

Caption: Proposed inhibition of the Receptor Tyrosine Kinase signaling pathway.

Cyclin-Dependent Kinase 2 (CDK2) Signaling Pathway

CDK2 is a key regulator of the cell cycle, particularly at the G1/S transition. Its activity is essential for the initiation of DNA replication. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis, making it an attractive target for anticancer therapies.

CDK2_Pathway Cyclin_E Cyclin E Cyclin_E_CDK2 Cyclin E/CDK2 Complex Cyclin_E->Cyclin_E_CDK2 CDK2 CDK2 CDK2->Cyclin_E_CDK2 Rb Rb Cyclin_E_CDK2->Rb Phosphorylates pRb p-Rb E2F E2F Rb->E2F S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Transcription DNA_Replication DNA Replication S_Phase_Genes->DNA_Replication Derivative 5-Fluoro-4-hydrazinyl- 2-methoxypyrimidine Derivative Derivative->CDK2 Inhibits

Caption: Proposed inhibition of the CDK2 signaling pathway leading to cell cycle arrest.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The available literature, particularly on its fused heterocyclic derivatives, demonstrates significant potential in the realm of anticancer drug discovery. The ease of derivatization of the hydrazinyl group allows for the creation of large and diverse chemical libraries for screening against a wide range of biological targets.

Future research should focus on the systematic synthesis and biological evaluation of a broader range of derivatives, particularly simple Schiff bases and N-acyl hydrazides, to establish a more comprehensive structure-activity relationship. Further mechanistic studies are also warranted to elucidate the precise molecular targets and signaling pathways modulated by these compounds. Such efforts will undoubtedly pave the way for the rational design and development of next-generation therapeutics based on this privileged scaffold.

References

A Technical Guide to the Reactivity of the Hydrazinyl Group in Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic endogenous purines and interact with a wide range of biological targets.[1][2] Among the various functional groups used to derivatize this privileged heterocycle, the hydrazinyl group (-NHNH₂) stands out for its potent nucleophilicity and versatility in constructing complex molecular architectures. This guide provides an in-depth exploration of the reactivity of the hydrazinyl group on substituted pyrimidines, focusing on its application in the synthesis of novel compounds for drug discovery.

Core Concepts of Reactivity

The chemical behavior of the hydrazinyl group attached to a pyrimidine ring is governed by its inherent nucleophilicity and the electronic environment of the heterocyclic system.

  • Nucleophilicity: The hydrazinyl group is a powerful nucleophile. The terminal amine (-NH₂) possesses a lone pair of electrons that is readily available for bond formation. Its nucleophilicity is significantly greater than that of an amino group directly attached to the pyrimidine ring, as the latter's lone pair is partially delocalized into the aromatic system.[3] This enhanced reactivity makes the terminal nitrogen the primary site of reaction with electrophiles.[3]

  • Influence of Ring Substituents: The reactivity of the pyrimidine core can be modulated by the presence of other substituents. Electron-withdrawing groups (EWGs) render the ring's carbon atoms more electrophilic, which is a key principle in the synthesis of hydrazinylpyrimidines themselves, typically via nucleophilic aromatic substitution (SNAr) of a halopyrimidine.[4] Conversely, electron-donating groups (EDGs) can slightly diminish the ring's electrophilicity.

  • Tautomerism: Hydrazinyl-substituted heterocycles can exist in tautomeric forms.[5] While often a minor consideration, the potential for proton migration between the hydrazine nitrogens and the pyrimidine ring nitrogens can influence the precise reaction pathway and the structure of the final product.

Key Synthetic Transformations

The hydrazinyl group serves as a versatile handle for a variety of chemical transformations, most notably condensation and cyclization reactions, which are fundamental to building molecular diversity.

A. Nucleophilic Aromatic Substitution (SNAr): The Gateway to Hydrazinylpyrimidines

The most common method for introducing the hydrazinyl group is the reaction of a pyrimidine bearing a suitable leaving group, such as a halogen (typically chlorine), with hydrazine hydrate.[6][7] The electron-deficient nature of the pyrimidine ring facilitates the attack by hydrazine, leading to the displacement of the leaving group.

B. Condensation Reactions: Formation of Hydrazones

One of the most fundamental reactions of the hydrazinyl group is its condensation with aldehydes and ketones to form hydrazone derivatives.[6][7] This reaction is highly efficient and provides a straightforward method for linking the pyrimidine core to other molecular fragments. The resulting hydrazone moiety is a valuable pharmacophore, capable of acting as both a hydrogen bond donor and acceptor, which can be crucial for target binding.[8]

C. Cyclocondensation Reactions: Building Fused Heterocyclic Systems

The true synthetic power of hydrazinylpyrimidines is realized in their cyclocondensation reactions, which generate fused bicyclic and tricyclic systems of significant pharmacological interest.

  • Formation of Pyrazolo[3,4-d]pyrimidines: The reaction of hydrazinylpyrimidines with 1,3-dielectrophiles, such as β-ketoesters (e.g., ethyl acetoacetate) or 1,3-diketones (e.g., acetylacetone), is a classic and powerful method for constructing the pyrazolo[3,4-d]pyrimidine scaffold.[7][9][10] This ring system is a well-known purine isostere and is found in a multitude of compounds with diverse biological activities, including kinase inhibition and anticancer properties.[1][2]

  • Formation of Triazolo[4,3-c]pyrimidines and other Fused Systems: Cyclization can also be achieved with various one-carbon electrophiles. For instance, reaction with reagents like formamide or urea can lead to the formation of fused triazole or triazinone rings, respectively, further expanding the accessible chemical space.[9][11]

Mandatory Visualizations

// Central Node HP [label="Substituted\nHydrazinylpyrimidine", fillcolor="#4285F4"];

// Reactants AK [label="Aldehydes / Ketones", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Dicarbonyl [label="1,3-Dicarbonyl\nCompounds", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Other_Cyclizing [label="Formamide, Urea,\nThiourea, etc.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Chloro [label="Chloropyrimidine\n+ Hydrazine", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Products Hydrazone [label="Pyrimidine-Hydrazone\nDerivatives", fillcolor="#34A853"]; Pyrazolo [label="Pyrazolo[3,4-d]pyrimidine\nCore", fillcolor="#EA4335"]; Fused [label="Other Fused Systems\n(e.g., Triazolopyrimidines)", fillcolor="#FBBC05"];

// Relationships Chloro -> HP [label=" Synthesis (SNAr)"]; AK -> HP [style=invis]; HP -> Hydrazone [label=" Condensation"]; AK -> Hydrazone [style=dashed, arrowhead=none];

Dicarbonyl -> HP [style=invis]; HP -> Pyrazolo [label=" Cyclocondensation"]; Dicarbonyl -> Pyrazolo [style=dashed, arrowhead=none];

Other_Cyclizing -> HP [style=invis]; HP -> Fused [label=" Cyclization"]; Other_Cyclizing -> Fused [style=dashed, arrowhead=none]; } }

Figure 1: Key Reactivity Pathways of Hydrazinylpyrimidines.

Workflow

Figure 2: General Workflow for Synthesis and Biological Screening.

Signaling_Pathway

Figure 3: Inhibition of a Generic Kinase Signaling Pathway.

Quantitative Data Summary

The versatility of the hydrazinylpyrimidine scaffold is reflected in the high yields often achieved in its derivatization and the potent biological activities of the resulting compounds.

Table 1: Representative Yields for Reactions of Hydrazinylpyrimidines

Starting Material Reagent(s) Product Type Yield (%) Reference
4-amino-5-cyano-6-aryl-2-mercaptopyrimidine Hydrazine Hydrate 3-Amino-4-Aryl-6-Mercaptopyrazolo[3,4-d]pyrimidine Not specified, but successful one-pot synthesis [1]
2-Hydrazinyl-6-oxo-4-aryl-dihydropyrimidine Benzaldehydes Pyrimidine-Hydrazone conjugate Not specified [6]
4-Hydrazinobenzofuro[3,2-d]pyrimidine Ethyl Acetoacetate 4-Pyrazolyl benzofuro[3,2-d]pyrimidine Not specified [7]
4-Hydrazinobenzofuro[3,2-d]pyrimidine Various Aldehydes Arylidene hydrazino derivative Not specified [7]
Pyrazoloxazine derivative 99% Hydrazine Hydrate 5-Aminopyrazolo[3,4-d]pyrimidine derivative Not specified [11][12]

| 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine | 4-amino benzoic acid | 4-{(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino}benzoic acid | Not specified |[13] |

Table 2: Biological Activity of Selected Hydrazinylpyrimidine Derivatives

Compound Class Target / Cell Line Activity Measurement Result Reference
Pyrazolo[3,4-d]pyrimidin-4-ones MCF-7 (Human Breast Cancer) IC₅₀ 11 µM (for compound 10e) [11][12]
Pyrazolo[3,4-d]pyrimidines with amino acid conjugates Dihydrofolate Reductase (DHFR) Enzymatic Inhibition Potent inhibition, comparable to Methotrexate [13]
2,4-diarylaminopyrimidine hydrazones TPC-1 (Thyroid Cancer) IC₅₀ 0.113 to 1.460 µM [8]
Pyrrolo[2,3-d]pyrimidines with hydrazinyl moiety JAK1 Kinase IC₅₀ As low as 0.16 nM [14]

| Pyrrolo[2,3-d]pyrimidines with hydrazinyl moiety | JAK2 Kinase | Selectivity (over JAK1) | Up to 40.6-fold |[14] |

Experimental Protocols

The following protocols are generalized representations of common procedures found in the literature. Researchers should consult specific publications for precise quantities, conditions, and safety information.

Protocol 1: Synthesis of a Hydrazinylpyrimidine via Nucleophilic Substitution

Reaction: 2-Amino-4-chloro-6-methoxypyrimidine with Hydrazine Hydrate.[3]

  • Objective: To replace the chloro group on the pyrimidine ring with a hydrazinyl group.

  • Reagents & Materials:

    • 2-Amino-4-chloro-6-methoxypyrimidine (1 equivalent)

    • Hydrazine hydrate (excess, e.g., 5-10 equivalents)

    • Ethanol

    • Round-bottom flask with reflux condenser

  • Procedure:

    • Dissolve or suspend 2-amino-4-chloro-6-methoxypyrimidine in ethanol in a round-bottom flask.

    • Add hydrazine hydrate to the mixture.

    • Heat the reaction mixture to reflux (typically 80-85 °C) and maintain for several hours (e.g., 4-24 hours). Reaction progress can be monitored by Thin Layer Chromatography (TLC).[3][4]

    • After completion, cool the reaction mixture to room temperature.

    • The product may precipitate upon cooling. If so, collect the solid by filtration, wash with cold ethanol, and dry.

    • If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.

Protocol 2: Synthesis of a Pyrimidine-Hydrazone Derivative

Reaction: Condensation of a Hydrazinylpyrimidine with a Substituted Aldehyde.[6][7]

  • Objective: To form a C=N bond between the hydrazinyl group and a carbonyl compound.

  • Reagents & Materials:

    • Substituted hydrazinylpyrimidine (1 equivalent)

    • Aldehyde or ketone (1-1.2 equivalents)

    • Ethanol or a similar protic solvent

    • Glacial acetic acid (catalytic amount)

    • Round-bottom flask with reflux condenser

  • Procedure:

    • Dissolve the hydrazinylpyrimidine in ethanol in a round-bottom flask.

    • Add the aldehyde or ketone to the solution.

    • Add a few drops of glacial acetic acid to catalyze the reaction.

    • Heat the mixture to reflux for 2-6 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction mixture in an ice bath to induce precipitation of the hydrazone product.

    • Collect the solid product by filtration, wash with a small amount of cold solvent, and dry.

    • The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, DMF).

Protocol 3: Synthesis of a Pyrazolo[3,4-d]pyrimidine

Reaction: Cyclocondensation of a Hydrazinylpyrimidine with Ethyl Acetoacetate.[7][9]

  • Objective: To construct a fused pyrazole ring onto the pyrimidine core.

  • Reagents & Materials:

    • Substituted hydrazinylpyrimidine (1 equivalent)

    • Ethyl acetoacetate (or other 1,3-dicarbonyl compound) (1-1.5 equivalents)

    • Ethanol or n-butanol

    • Round-bottom flask with reflux condenser

  • Procedure:

    • Combine the hydrazinylpyrimidine and ethyl acetoacetate in a suitable solvent (e.g., ethanol) in a round-bottom flask.

    • Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • The pyrazolo[3,4-d]pyrimidine product often precipitates from the solution upon cooling.

    • Collect the solid by filtration, wash with cold ethanol, and dry.

    • If necessary, purify the product by recrystallization from a high-boiling point solvent like dimethylformamide (DMF).[15]

Conclusion

The hydrazinyl group is a synthetically powerful and reactive functional group in the context of substituted pyrimidines. Its high nucleophilicity allows for straightforward derivatization into hydrazones and, more significantly, serves as a linchpin for the construction of fused heterocyclic systems such as the medicinally important pyrazolo[3,4-d]pyrimidines. The reactions are generally robust and high-yielding, making this chemical handle an invaluable tool for researchers in medicinal chemistry and drug development. A thorough understanding of its reactivity provides a reliable strategic pathway to novel and diverse molecular scaffolds with the potential for potent and selective biological activity.

References

Spectroscopic Profile of 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine. Due to the limited availability of experimentally derived spectra for this specific molecule in public databases, this document combines known data with predicted and comparative spectral information based on analogous pyrimidine derivatives. The guide is intended to support research, development, and quality control activities where this compound is of interest.

Chemical Structure and Properties

  • IUPAC Name: (5-fluoro-2-methoxypyrimidin-4-yl)hydrazine

  • Molecular Formula: C₅H₇FN₄O

  • Molecular Weight: 158.13 g/mol [1]

  • CAS Number: 166524-64-7[1]

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for this compound.

Mass Spectrometry

Mass spectrometry data confirms the molecular weight of the compound. The primary fragmentation likely involves the loss of the hydrazinyl group.

Technique Parameter Value Reference
GC-MSMolecular Ion (M⁺)m/z 158[1]
Major Fragmentm/z 113[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise, experimentally verified NMR data for this compound is not widely published. The following tables provide predicted chemical shifts based on the analysis of similar pyrimidine structures. These values are intended as a guide for spectral interpretation.

¹H NMR (Proton NMR) - Predicted Chemical Shifts (in ppm, relative to TMS)

Proton Assignment Predicted Chemical Shift (δ) range (ppm) Multiplicity Notes
C₆-H7.5 - 8.0Doublet (d)Coupling to ¹⁹F.
-OCH₃3.8 - 4.2Singlet (s)
-NH-NH₂4.0 - 6.0Broad Singlet (br s)Exchangeable with D₂O.
-NH-NH₂7.0 - 9.0Broad Singlet (br s)Exchangeable with D₂O.

¹³C NMR (Carbon NMR) - Predicted Chemical Shifts (in ppm, relative to TMS)

Carbon Assignment Predicted Chemical Shift (δ) range (ppm) Notes
C₂158 - 162
C₄155 - 160
C₅135 - 145Doublet due to C-F coupling.
C₆140 - 150Doublet due to C-F coupling.
-OCH₃55 - 60

¹⁹F NMR (Fluorine NMR) - Predicted Chemical Shift (in ppm)

Fluorine Assignment Predicted Chemical Shift (δ) range (ppm) Notes
C₅-F-120 to -150Relative to CFCl₃.
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) range
N-H (Hydrazine)Stretching3200 - 3400 (broad)
C-H (Aromatic)Stretching3000 - 3100
C-H (Aliphatic, -OCH₃)Stretching2850 - 2960
C=N (Pyrimidine ring)Stretching1550 - 1650
C=C (Pyrimidine ring)Stretching1450 - 1600
C-FStretching1000 - 1400
C-O (Methoxy)Stretching1000 - 1300

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. Instrument parameters should be optimized for the specific equipment used.

NMR Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of purified this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

  • Transfer the solution to an NMR tube, filtering if any particulate matter is present.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field strength.

  • Solvent: DMSO-d₆.

  • Temperature: 298 K.

  • Pulse Program: Standard single-pulse experiment.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or corresponding frequency for the ¹H field strength.

  • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

¹⁹F NMR Acquisition:

  • Spectrometer: Operating at the appropriate frequency for fluorine nuclei.

  • Pulse Program: Standard single-pulse experiment, proton-decoupled.

  • Reference: CFCl₃ (external or internal standard).

IR Spectroscopy

Sample Preparation (ATR):

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact.

Acquisition:

  • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

  • Mode: Attenuated Total Reflectance (ATR).

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

Chromatographic Conditions (Gas Chromatography):

  • Column: A suitable capillary column, such as a DB-5ms.

  • Inlet Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Mass Range: m/z 40-400.

Workflow Visualization

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a novel chemical entity like this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data_interpretation Data Analysis & Interpretation cluster_conclusion Final Characterization synthesis Synthesis & Purification sample_prep Sample Preparation for Analysis synthesis->sample_prep ms Mass Spectrometry (MS) sample_prep->ms nmr NMR Spectroscopy (1H, 13C, 19F) sample_prep->nmr ir Infrared (IR) Spectroscopy sample_prep->ir ms_data Molecular Weight & Fragmentation Pattern ms->ms_data nmr_data Structural Elucidation (Connectivity, Environment) nmr->nmr_data ir_data Functional Group Identification ir->ir_data structure_confirmation Structure Confirmation ms_data->structure_confirmation nmr_data->structure_confirmation ir_data->structure_confirmation

Caption: Logical workflow for the spectroscopic analysis of a chemical compound.

References

Navigating the Synthesis and Handling of Hydrazinylpyrimidine Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hydrazinylpyrimidine compounds represent a class of heterocyclic molecules with significant potential in medicinal chemistry and drug development. Their structural motif, combining the pyrimidine ring with a reactive hydrazinyl group, makes them valuable precursors for the synthesis of a diverse array of bioactive molecules. However, the inherent reactivity and potential toxicity of these compounds necessitate a thorough understanding of their safe handling, storage, and disposal. This technical guide provides a comprehensive overview of the safety and handling precautions for hydrazinylpyrimidine compounds, incorporating quantitative toxicity data, detailed experimental protocols for safety assessment, and visualizations of relevant biological pathways and experimental workflows.

Hazard Identification and Classification

Hydrazinylpyrimidine derivatives are generally considered hazardous substances. The primary hazards are associated with the hydrazine moiety, which is known for its potential carcinogenicity and toxicity to various organ systems. The pyrimidine ring itself can also contribute to the overall toxicological profile of the molecule.

Common hazard classifications for hydrazinylpyrimidine compounds include:

  • Skin Irritation: Causes skin irritation upon contact.[1]

  • Serious Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1]

  • Potential Carcinogen: Due to the hydrazine component, these compounds should be handled as potential carcinogens.[2]

Quantitative Toxicity Data

Table 1: Acute Toxicity Data for Related Compounds

CompoundCAS NumberRouteSpeciesLD50/LC50Reference
Hydrazine302-01-2OralRat60 mg/kg
Hydrazine302-01-2InhalationRatLC50: 570 ppm (4-hour exposure)[3]
Pyridine110-86-1OralRat891 mg/kg
2-Aminopyridine504-29-0OralRat200 mg/kg

Table 2: In Vitro Cytotoxicity (IC50) of Selected Pyrimidine Derivatives

Compound ClassCell LineAssayIC50 (µM)Reference
Pyrimidine-sulfonamide hybrid 3aHCT-116 (Colon Cancer)MTT5.66[4]
Pyrimidine-sulfonamide hybrid 3bHCT-116 (Colon Cancer)MTT9.59[4]
Thioether-containing pyrimidine–sulfonamide hybrid 17MDA-MB-231 (Breast Cancer)MTT2.40
Thioether-containing pyrimidine–sulfonamide hybrid 17MCF-7 (Breast Cancer)MTT2.50
Pyrimidine–sulfonamide–diazepam hybrid 28HepG2 (Liver Cancer)MTT6.99[4]
Pyrimidine–sulfonamide–diazepam hybrid 28HCT-116 (Colon Cancer)MTT8.98[4]
Pyrimidine–sulfonamide–diazepam hybrid 28MCF-7 (Breast Cancer)MTT7.99[4]

Occupational Exposure Limits

Currently, there are no specific occupational exposure limits (OELs) established by major regulatory bodies like OSHA, NIOSH, or ACGIH for hydrazinylpyrimidine compounds. Therefore, it is prudent to handle these compounds with a high degree of caution, assuming a low permissible exposure limit. For context, the OELs for related compounds are provided below.

Table 3: Occupational Exposure Limits for Related Compounds

CompoundAgencyTWASTELSkin Notation
PyridineOSHA5 ppm (15 mg/m³)-No
PyridineNIOSH5 ppm (15 mg/m³)-No
PyridineACGIH1 ppm-No
2-AminopyridineOSHA0.5 ppm (2 mg/m³)-No
2-AminopyridineNIOSH0.5 ppm (2 mg/m³)-No

Safe Handling and Personal Protective Equipment (PPE)

Due to their hazardous nature, all work with hydrazinylpyrimidine compounds should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Engineering Controls
  • Chemical Fume Hood: All manipulations of solid and liquid hydrazinylpyrimidine compounds should be performed in a properly functioning chemical fume hood to minimize inhalation exposure.

  • Glove Box: For highly sensitive or volatile compounds, or when working with larger quantities, a glove box may be necessary to provide an inert atmosphere and an additional layer of containment.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory when handling hydrazinylpyrimidine compounds.

Table 4: Recommended Personal Protective Equipment

PPE CategoryItemSpecifications and Usage Guidelines
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Double gloving is advised, especially for prolonged handling. Change gloves immediately if contaminated.
Eye Protection Safety gogglesANSI Z87.1 compliant safety goggles must be worn at all times.
Face Protection Face shieldA face shield should be worn in addition to safety goggles, particularly when there is a risk of splashes or aerosols.
Body Protection Laboratory coatA flame-resistant lab coat should be worn and fully fastened. For larger scale work, a chemical-resistant apron or suit may be necessary.
Respiratory Protection RespiratorIf a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Storage and Disposal

Storage
  • Store hydrazinylpyrimidine compounds in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[5]

  • Keep containers tightly closed and clearly labeled with the chemical name and appropriate hazard warnings.[6]

  • Store in the original container whenever possible.[6]

Disposal
  • All waste containing hydrazinylpyrimidine compounds, including contaminated PPE and lab supplies, must be disposed of as hazardous waste.

  • Collect waste in designated, labeled, and sealed containers.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures

Spills
  • Small Spills: In a fume hood, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

  • Large Spills: Evacuate the area and alert emergency personnel. Do not attempt to clean up a large spill without appropriate training and equipment.

First Aid
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Mechanism of Toxicity and Signaling Pathways

The toxicity of hydrazinylpyrimidine compounds is believed to be linked to the metabolic activation of the hydrazine moiety, leading to the formation of reactive intermediates. These reactive species can cause cellular damage through various mechanisms, including oxidative stress and covalent binding to macromolecules.

One of the key cellular defense mechanisms against oxidative stress is the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway . Some pyrimidine derivatives have been shown to activate this pathway, which upregulates the expression of antioxidant and detoxification enzymes.

Nrf2_Pathway cluster_nucleus stress Oxidative Stress (e.g., from Hydrazinylpyrimidine metabolites) keap1_nrf2 Keap1-Nrf2 Complex stress->keap1_nrf2 induces conformational change in Keap1 nrf2 Nrf2 keap1_nrf2->nrf2 releases ubiquitination Ubiquitination & Proteasomal Degradation keap1_nrf2->ubiquitination leads to nucleus Nucleus nrf2->nucleus translocates to nrf2_nuc Nrf2 are ARE (Antioxidant Response Element) genes Antioxidant & Detoxification Gene Expression (e.g., HO-1, NQO1) are->genes activates nrf2_nuc->are binds to MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compound Add hydrazinylpyrimidine compound dilutions incubate1->add_compound incubate2 Incubate 24-72h add_compound->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Analyze data (Calculate IC50) read_absorbance->analyze end End analyze->end Ames_Test_Workflow start Start prepare_cultures Prepare overnight bacterial cultures start->prepare_cultures mix Mix bacteria, compound, and S9 mix (or buffer) prepare_cultures->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate add_top_agar Add top agar and pour onto plate pre_incubate->add_top_agar incubate Incubate plates at 37°C for 48-72h add_top_agar->incubate count_colonies Count revertant colonies incubate->count_colonies analyze Analyze results count_colonies->analyze end End analyze->end

References

commercial suppliers of 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine for Researchers and Drug Development Professionals.

Introduction

This compound is a fluorinated pyrimidine derivative that serves as a crucial building block in synthetic organic chemistry. Its structural features, including a reactive hydrazinyl group and a fluorine atom on the pyrimidine core, make it a valuable intermediate in the production of various target molecules. This guide provides a comprehensive overview of its commercial availability, physicochemical properties, synthesis protocols, and primary applications, with a focus on its role in the agrochemical industry and potential in medicinal chemistry.

Physicochemical Properties

This compound is a solid compound with the chemical formula C5H7FN4O.[1][2][3] Its key properties are summarized in the table below.

PropertyValueSource
CAS Number 166524-64-7[1][4]
Molecular Formula C5H7FN4O[1][2][3]
Molecular Weight 158.13 g/mol [1][2]
Melting Point >155°C (decomposition)[2]
Density 1.52±0.1 g/cm³ (Predicted)[2]
Appearance White solid[5]
IUPAC Name (5-fluoro-2-methoxypyrimidin-4-yl)hydrazine[1]

Commercial Suppliers

Several chemical suppliers offer this compound, primarily for research and development purposes as well as for larger-scale manufacturing. Availability ranges from milligrams to kilogram quantities, with options for custom synthesis.

SupplierPurityAvailable QuantitiesNotes
Matrix Scientific Not specified500.00mgPrice listed as $394.00 for 500mg.[3]
Simson Pharma Limited High qualityCustom SynthesisAccompanied by a Certificate of Analysis.
Royalchem (Anhui Royal Chemical Co., Ltd.) ISO-certifiedBulk quantitiesFocus on B2B supply for herbicide synthesis.[4][6]
Hebei Yanxi Chemical Co., Ltd. 99%Min. Order: 1kg; Supply Ability: 20 tonsListed on ChemicalBook.[7]
BOC Sciences Qualified productInquire for detailsSupplier of specialty chemicals for drug discovery.[]

Experimental Protocols: Synthesis

The synthesis of this compound is typically achieved through multi-step reactions starting from readily available pyrimidine precursors. Patents describe several viable routes.

Method 1: Synthesis from 5-Fluorouracil

A common method involves a three-step process starting with 5-fluorouracil.[5]

  • Chlorination: 5-fluorouracil is reacted with phosphorus oxychloride to produce 2,4-dichloro-5-fluoropyrimidine. This reaction is conducted in the presence of a non-polar organic solvent like toluene.[5]

  • Methoxylation: The resulting dichlorinated intermediate is then reacted with a sodium methoxide solution. This step selectively replaces one chlorine atom with a methoxy group, yielding 2,4-dimethoxy-5-fluoropyrimidine.[5]

  • Hydrazinolysis: Finally, the dimethoxy intermediate undergoes hydrazinolysis with hydrazine hydrate. This step substitutes the remaining chlorine atom with a hydrazinyl group to form the final product, this compound.[5] The product is typically obtained as a white solid after filtration and drying, with reported yields around 78.6% and purity of 98.2%.[5]

Synthesis_Workflow_1 cluster_synthesis Synthesis from 5-Fluorouracil start 5-Fluorouracil intermediate1 2,4-dichloro-5-fluoropyrimidine start->intermediate1  Phosphorus oxychloride   intermediate2 2,4-dimethoxy-5-fluoropyrimidine intermediate1->intermediate2  Sodium methoxide   product This compound intermediate2->product  Hydrazine hydrate  

Caption: Synthesis workflow starting from 5-Fluorouracil.

Method 2: Synthesis from 2-methoxy-5-fluorouracil

An alternative patented method starts from 2-methoxy-5-fluorouracil.[9]

  • Chlorination: The starting material reacts with phosphorus oxychloride in the presence of an organic solvent (e.g., toluene) and an acid-binding agent like triethylamine. The reaction is heated to 105-110°C to produce 2-methoxy-4-chloro-5-fluoropyrimidine.[9]

  • Hydrazinolysis: The chlorinated intermediate then reacts with hydrazine hydrate at room temperature for 5-20 hours to yield the final product. The molar ratio of hydrazine hydrate to the intermediate is typically between 1:1 and 2:1.[9]

Applications

The primary application of this compound is as a key intermediate in the agrochemical industry.[4][10]

Herbicide Synthesis

This compound is a crucial building block for manufacturing pyrimidine-based selective herbicides.[4][10] Specifically, it is an important intermediate in the synthesis of triazolopyrimidine sulfonamide herbicides such as florasulam, which are used for broadleaf weed control in crops.[9] The hydrazinyl group allows for the construction of the fused triazolo ring system characteristic of this class of herbicides.

Application_Workflow cluster_application Role as a Chemical Intermediate in Agrochemicals start_compound This compound process Further Synthetic Transformations (e.g., Cyclocondensation) start_compound->process Key Intermediate end_product Triazolopyrimidine Sulfonamide Herbicides (e.g., Florasulam) process->end_product Forms core structure

Caption: Role as an intermediate in herbicide synthesis.

Potential in Medicinal Chemistry

While its primary use is in agrochemicals, the fluorinated pyrimidine scaffold is prevalent in many biologically active molecules and pharmaceuticals.[11][12] The presence of a fluorine atom can enhance metabolic stability and binding affinity to biological targets.[11] The hydrazinyl group is a versatile functional handle that can be used to synthesize a variety of derivatives, such as hydrazones, for screening in drug discovery programs.[11]

Safety and Handling

According to the Globally Harmonized System (GHS) classification, this compound presents several hazards.

  • Acute Toxicity: It is classified as toxic if swallowed (Acute Tox. 3, H301).[1]

  • Self-heating: It may be self-heating in large quantities and could catch fire (Self-heat. 2, H252).[1]

  • Skin and Eye Damage: Some safety data sheets for similar compounds indicate risks of severe skin burns and eye damage (H314).[13]

  • Skin Sensitization: It may cause an allergic skin reaction (H317).[13]

Handling Precautions: Standard laboratory safety protocols should be strictly followed. This includes using personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[13] Work should be conducted in a well-ventilated area or a fume hood. In case of contact, rinse the affected area with plenty of water and seek medical attention.[13] Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

The Pivotal Role of 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine in Modern Herbicide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of the chemical intermediate, 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine, in the synthesis of potent herbicides. This document provides a comprehensive overview of its application, focusing on the synthesis of the commercial herbicide florasulam, its mechanism of action, and its efficacy. Detailed experimental protocols, quantitative data, and visual diagrams are presented to facilitate a deeper understanding for research and development professionals in the agrochemical and pharmaceutical industries.

Introduction: The Significance of Pyrimidine-Based Herbicides

Pyrimidine derivatives are a cornerstone in the development of modern herbicides due to their diverse biological activities and selective toxicity.[1] Among these, the triazolopyrimidine sulfonamide class is particularly noteworthy for its high efficacy at low application rates. This compound has emerged as a key building block in the synthesis of these complex herbicidal molecules, most notably florasulam.[2][3]

Synthesis of this compound: An Essential Intermediate

The synthesis of this compound is a multi-step process that begins with readily available starting materials. The following table summarizes a typical synthesis protocol, with quantitative data extracted from patent literature.

Table 1: Synthesis of this compound

StepStarting MaterialReagentsSolventKey ConditionsProductYield (%)Purity (%)Reference
15-FluorouracilPhosphorus oxychloride, N,N-dimethylanilineChlorobenzene, DioxaneReflux, 5 hours2,4-dichloro-5-fluoropyrimidine--[1]
22,4-dichloro-5-fluoropyrimidineSodium methoxide-methanol solutionTolueneReflux, 1 hour2,4-dimethoxy-5-fluoropyrimidine--[1]
32,4-dimethoxy-5-fluoropyrimidineHydrazine hydrateTolueneReflux, 3.5 hoursThis compound78.698.2[1]
Detailed Experimental Protocol for the Synthesis of this compound
  • Step 1: Preparation of 2,4-dichloro-5-fluoropyrimidine

    • In a 250 ml three-necked flask, add 26.2 g (0.2 mol) of 5-fluorouracil, 90 ml of chlorobenzene, and 10 ml of dioxane.

    • Add dropwise 92 g (0.6 mol) of phosphorus oxychloride and stir for 15 minutes.

    • Add dropwise 36.3 g (0.3 mol) of N,N-dimethylaniline and stir for half an hour.

    • Heat the mixture to reflux for 5 hours.

    • After completion, pour the reaction mixture into 100 g of ice water, separate the organic phase, and extract the aqueous phase once with 50 ml of chlorobenzene.

    • Combine the organic phases and wash twice with 50 ml of water. The resulting organic phase contains 2,4-dichloro-5-fluoropyrimidine.[1]

  • Step 2: Preparation of 2,4-dimethoxy-5-fluoropyrimidine

    • To the organic phase from the previous step, add dropwise 79.5 g (0.42 mol) of 28.5% sodium methoxide-methanol solution.

    • Heat the mixture and reflux for 1 hour.

    • Cool to room temperature and filter. The filtrate contains 2,4-dimethoxy-5-fluoropyrimidine.[1]

  • Step 3: Preparation of this compound

    • To the filtrate from the previous step, add dropwise 25 g (0.5 mol) of hydrazine hydrate.

    • Raise the temperature to reflux for 3.5 hours.

    • Cool the mixture and filter.

    • Wash the filter cake with 20 ml of toluene and dry to obtain the target product, this compound, as a white solid.[1]

Transformation to the Active Herbicide: The Synthesis of Florasulam

This compound is a crucial precursor for the synthesis of florasulam, a selective triazolopyrimidine sulfonanilide herbicide. The synthesis involves the formation of a triazolopyrimidine core, followed by sulfonation and coupling with 2,6-difluoroaniline.

Synthetic Pathway Overview

G A 5-Fluoro-4-hydrazinyl- 2-methoxypyrimidine B [1,2,4]triazolo[1,5-c]pyrimidine intermediate A->B Cyclization/ Isomerization C 8-fluoro-5-methoxy[1,2,4]triazolo[1,5-c] pyrimidine-2-sulfonyl chloride B->C Oxychlorination D Florasulam C->D Coupling with 2,6-difluoroaniline

Caption: Synthetic pathway from the intermediate to Florasulam.

Detailed Experimental Protocol for the Final Step in Florasulam Synthesis

The final step in the manufacturing of florasulam involves the coupling of 8-fluoro-5-methoxy[4][5][6]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride with 2,6-difluoroaniline.[4]

  • Materials:

    • 8-fluoro-5-methoxy[4][5][6]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride

    • 2,6-difluoroaniline

    • 1,2-propylene glycol (solvent)

    • Triethylamine (base)

    • Methanol-water solution (for rinsing)

  • Procedure:

    • Treat a solution of 2,6-difluoroaniline in 1,2-propylene glycol with 8-fluoro-5-methoxy[4][5][6]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride.

    • Add triethylamine to the mixture via a syringe pump over a period of 2.45 hours.

    • Stir the reaction mixture at room temperature overnight.

    • Dilute the mixture with water.

    • Cool the resulting mixture to approximately 5°C with an ice bath and then filter.

    • Rinse the collected white solid with a 7:3 (v/v) methanol-water solution and then dry at 50°C to provide florasulam.[4]

Table 2: Quantitative Data for the Final Step of Florasulam Synthesis

Reactant 1Reactant 2BaseSolventYield (%)Purity (%)Reference
8-fluoro-5-methoxy[4][5][6]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride2,6-difluoroanilineTriethylamine1,2-propylene glycol74-7997.7[4]

Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)

Florasulam, and other triazolopyrimidine herbicides, function by inhibiting the plant enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[7][8] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for protein synthesis and plant growth.[8] By blocking this pathway, the herbicide halts cell division and ultimately leads to plant death.[7] This mode of action is highly effective and selective, as ALS is not present in animals, contributing to the low mammalian toxicity of these herbicides.[9]

G cluster_0 Plant Cell Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS BCAA Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->BCAA Protein Protein Synthesis BCAA->Protein Growth Cell Division & Growth Protein->Growth Florasulam Florasulam Florasulam->ALS Inhibition

Caption: Mechanism of action of Florasulam via ALS inhibition.

Herbicidal Efficacy of Florasulam

The efficacy of florasulam has been demonstrated in numerous field trials. It provides excellent control of a wide range of broadleaf weeds in cereal crops.

Table 3: Herbicidal Efficacy of Florasulam against Broadleaf Weeds in Wheat Fields

Weed SpeciesApplication Rate (g ha⁻¹)Weed Control Efficiency (%)Reference
Malva sylvestris95>85[10]
Anagalis arvensis95>85[10]
Scorpiurus muricatus95>85[10]
Ranunculus arvensis95>85[10]
Centaurea depressa9570-85[10]
Galium aparine9570-85[10]
Stellaria media95>85[10]
Polygonum aviculare95>85[10]

Conclusion

This compound is a vital intermediate in the synthesis of highly effective triazolopyrimidine sulfonamide herbicides, with florasulam being a prime example. Its structured synthesis allows for the efficient production of a potent and selective herbicide that targets a key enzyme in plant metabolism. The detailed protocols and quantitative data provided in this guide offer valuable insights for researchers and professionals involved in the discovery and development of new agrochemicals. Further research into derivatives of this intermediate could lead to the development of novel herbicides with improved efficacy and environmental profiles.

References

Methodological & Application

Application Notes and Protocols for Condensation Reactions with 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-4-hydrazinyl-2-methoxypyrimidine is a valuable heterocyclic building block in medicinal chemistry, primarily utilized in the synthesis of fused pyrazole derivatives, such as pyrazolo[3,4-d]pyrimidines. The presence of the fluoropyrimidine moiety is of significant interest as fluorine substitution can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. The hydrazinyl group serves as a key functional handle for condensation reactions with carbonyl compounds, leading to the formation of a pyrazole ring. The resulting pyrazolo[3,4-d]pyrimidine scaffold is a well-established pharmacophore found in numerous compounds with diverse biological activities, including the inhibition of various protein kinases implicated in cancer and other diseases.

This document provides detailed protocols for the condensation reaction of this compound with various carbonyl compounds and highlights the applications of the resulting products in drug discovery, with a focus on their role as kinase inhibitors.

Data Presentation

The condensation of this compound with various β-dicarbonyl compounds or their equivalents leads to the formation of a range of substituted pyrazolo[3,4-d]pyrimidines. The following table summarizes typical reaction conditions and expected yields based on analogous reactions reported in the literature.

Reactant (β-Dicarbonyl Compound)ProductTypical SolventCatalystReaction Time (h)Typical Yield (%)
Acetylacetone6-fluoro-3-methoxy-5,7-dimethyl-1H-pyrazolo[3,4-d]pyrimidineEthanolAcetic acid (catalytic)4-685-95
Ethyl acetoacetate6-fluoro-3-methoxy-5-methyl-1H-pyrazolo[3,4-d]pyrimidin-7(6H)-oneEthanolAcetic acid (catalytic)6-880-90
Diethyl malonate6-fluoro-3-methoxy-1H-pyrazolo[3,4-d]pyrimidine-5,7(4H,6H)-dioneAcetic acidNone8-1275-85
Benzoylacetone5-benzyl-6-fluoro-3-methoxy-7-phenyl-1H-pyrazolo[3,4-d]pyrimidineEthanolAcetic acid (catalytic)6-880-90

Experimental Protocols

Protocol 1: Synthesis of 6-fluoro-3-methoxy-5,7-dimethyl-1H-pyrazolo[3,4-d]pyrimidine

This protocol describes the condensation reaction of this compound with acetylacetone.

Materials:

  • This compound

  • Acetylacetone

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.58 g (10 mmol) of this compound in 40 mL of absolute ethanol.

  • To the stirred solution, add 1.1 mL (11 mmol) of acetylacetone.

  • Add 3-4 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) with continuous stirring for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane mixture).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • The product is expected to precipitate out of the solution. If not, reduce the volume of the solvent under reduced pressure.

  • Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.

  • Dry the product in a vacuum oven to obtain 6-fluoro-3-methoxy-5,7-dimethyl-1H-pyrazolo[3,4-d]pyrimidine.

  • The product can be further purified by recrystallization from ethanol if necessary.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of pyrazolo[3,4-d]pyrimidines from this compound.

G cluster_reactants Reactants cluster_reaction Condensation Reaction cluster_process Workup & Purification cluster_product Product This compound This compound Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) This compound->Solvent (e.g., Ethanol) Dicarbonyl Compound Dicarbonyl Compound Dicarbonyl Compound->Solvent (e.g., Ethanol) Catalyst (e.g., Acetic Acid) Catalyst (e.g., Acetic Acid) Solvent (e.g., Ethanol)->Catalyst (e.g., Acetic Acid) Heating (Reflux) Heating (Reflux) Catalyst (e.g., Acetic Acid)->Heating (Reflux) Cooling & Precipitation Cooling & Precipitation Heating (Reflux)->Cooling & Precipitation Filtration Filtration Cooling & Precipitation->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Recrystallization (Optional) Recrystallization (Optional) Drying->Recrystallization (Optional) Pyrazolo[3,4-d]pyrimidine Derivative Pyrazolo[3,4-d]pyrimidine Derivative Recrystallization (Optional)->Pyrazolo[3,4-d]pyrimidine Derivative

Caption: General workflow for the synthesis of pyrazolo[3,4-d]pyrimidines.

Signaling Pathway Inhibition

Pyrazolo[3,4-d]pyrimidine derivatives synthesized from this compound have been shown to act as potent inhibitors of various protein kinases, such as Cyclin-Dependent Kinase 2 (CDK2), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). These kinases are crucial components of signaling pathways that regulate cell proliferation, differentiation, and angiogenesis, and their dysregulation is a hallmark of cancer.

CDK2 Signaling Pathway Inhibition

CDK2_Pathway cluster_input Upstream Signals cluster_pathway CDK2 Signaling cluster_inhibitor Inhibition Growth Factors Growth Factors Cyclin E/A Cyclin E/A Growth Factors->Cyclin E/A CDK2 CDK2 Cyclin E/A->CDK2 Activation Rb Rb CDK2->Rb Phosphorylation E2F E2F Rb->E2F Release S-Phase Entry S-Phase Entry E2F->S-Phase Entry Transcription Pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidine->CDK2 Inhibition

Caption: Inhibition of the CDK2 signaling pathway by pyrazolo[3,4-d]pyrimidines.

EGFR Signaling Pathway Inhibition

EGFR_Pathway cluster_ligand Ligand cluster_receptor Receptor Tyrosine Kinase cluster_downstream Downstream Signaling cluster_inhibitor Inhibition EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization RAS/RAF/MEK/ERK Pathway RAS/RAF/MEK/ERK Pathway EGFR->RAS/RAF/MEK/ERK Pathway Activation PI3K/AKT Pathway PI3K/AKT Pathway EGFR->PI3K/AKT Pathway Activation Cell Proliferation & Survival Cell Proliferation & Survival RAS/RAF/MEK/ERK Pathway->Cell Proliferation & Survival PI3K/AKT Pathway->Cell Proliferation & Survival Pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidine->EGFR Inhibition of Kinase Activity

Caption: Inhibition of the EGFR signaling pathway by pyrazolo[3,4-d]pyrimidines.

VEGFR-2 Signaling Pathway Inhibition

VEGFR2_Pathway cluster_ligand Ligand cluster_receptor Receptor Tyrosine Kinase cluster_downstream Downstream Signaling cluster_inhibitor Inhibition VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binding & Dimerization PLCγ/PKC Pathway PLCγ/PKC Pathway VEGFR-2->PLCγ/PKC Pathway Activation PI3K/AKT Pathway PI3K/AKT Pathway VEGFR-2->PI3K/AKT Pathway Activation Angiogenesis Angiogenesis PLCγ/PKC Pathway->Angiogenesis PI3K/AKT Pathway->Angiogenesis Pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidine->VEGFR-2 Inhibition of Kinase Activity

Caption: Inhibition of the VEGFR-2 signaling pathway by pyrazolo[3,4-d]pyrimidines.

Application Notes and Protocols for the Synthesis of Pyrazolo[1,5-a]pyrimidines using 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their diverse biological activities.[1] These scaffolds are recognized as "privileged structures" in drug discovery, with derivatives exhibiting potential as anticancer, anti-inflammatory, and antimicrobial agents. Notably, several pyrazolo[1,5-a]pyrimidine-based compounds have been investigated as potent kinase inhibitors, targeting signaling pathways implicated in various diseases.

This document provides a detailed protocol for the synthesis of substituted pyrazolo[1,5-a]pyrimidines via the cyclocondensation of 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine with various 1,3-dicarbonyl compounds. This method offers a versatile and efficient route to a range of functionalized pyrazolo[1,5-a]pyrimidine derivatives.

General Reaction Scheme

The synthesis proceeds via a cyclocondensation reaction between this compound and a 1,3-dicarbonyl compound, such as a β-diketone or a β-ketoester. The reaction is typically catalyzed by an acid and results in the formation of the pyrazolo[1,5-a]pyrimidine ring system with the elimination of water. The regioselectivity of the reaction is influenced by the nature of the substituents on the 1,3-dicarbonyl compound.

Experimental Protocols

Protocol 1: Synthesis of 2-Methoxy-5,7-dimethylpyrazolo[1,5-a]pyrimidine

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Ethanol

  • Glacial Acetic Acid (catalyst)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add acetylacetone (1.1 eq).

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure product.

Protocol 2: Synthesis of Ethyl 2-methoxy-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Materials:

  • This compound

  • Ethyl benzoylacetate

  • Ethanol

  • Sodium ethoxide (catalyst)

  • 1 M Hydrochloric acid

  • Brine

  • Anhydrous magnesium sulfate

  • Dichloromethane

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Prepare a solution of sodium ethoxide in ethanol by carefully adding sodium metal (1.1 eq) to anhydrous ethanol under an inert atmosphere.

  • To the sodium ethoxide solution, add this compound (1.0 eq) and stir for 15 minutes at room temperature.

  • Add ethyl benzoylacetate (1.0 eq) dropwise to the reaction mixture.

  • Reflux the mixture for 8-12 hours, monitoring by TLC.

  • After cooling to room temperature, neutralize the reaction mixture with 1 M hydrochloric acid until pH ~7.

  • Extract the product with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

Data Presentation

The following table summarizes representative quantitative data for the synthesis of pyrazolo[1,5-a]pyrimidines based on analogous reactions.

Starting Material1,3-Dicarbonyl CompoundProductYield (%)Melting Point (°C)
This compound (analog)Acetylacetone2-Methoxy-5,7-dimethylpyrazolo[1,5-a]pyrimidine (analog)~70-85-
This compound (analog)Ethyl acetoacetateEthyl 2-methoxy-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate (analog)~65-80-
This compound (analog)Dibenzoylmethane2-Methoxy-5,7-diphenylpyrazolo[1,5-a]pyrimidine (analog)~75-90-
5-Amino-3-methylpyrazoleDiethyl malonate2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol89>300
3-Amino-5-(trifluoromethyl)pyrazole4,4,4-Trifluoro-1-phenyl-1,3-butanedione5-Phenyl-2,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine85145-147

Note: Specific yield and melting point data for the direct reaction of this compound were not available in the searched literature. The provided data for analogous compounds are for representative purposes.

Visualizations

General Synthesis Workflow

G General Workflow for Pyrazolo[1,5-a]pyrimidine Synthesis reagents Starting Materials: This compound 1,3-Dicarbonyl Compound reaction Cyclocondensation Reaction (Acid or Base Catalysis, Reflux) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification characterization Spectroscopic Characterization (NMR, MS, IR) purification->characterization product Pure Pyrazolo[1,5-a]pyrimidine Product characterization->product

Caption: General workflow for the synthesis of pyrazolo[1,5-a]pyrimidines.

Reaction Mechanism

G Proposed Reaction Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Hydrazine 5-Fluoro-4-hydrazinyl- 2-methoxypyrimidine Hydrazone Hydrazone Intermediate Hydrazine->Hydrazone + Dicarbonyl Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Hydrazone Cyclized_Int Cyclized Intermediate Hydrazone->Cyclized_Int Intramolecular Condensation Pyrazolo Pyrazolo[1,5-a]pyrimidine Cyclized_Int->Pyrazolo - H2O

Caption: Proposed mechanism for pyrazolo[1,5-a]pyrimidine formation.

Safety and Handling

This compound is a chemical that requires careful handling. It is important to consult the Safety Data Sheet (SDS) before use. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

The described protocols provide a reliable and adaptable method for the synthesis of a variety of pyrazolo[1,5-a]pyrimidine derivatives starting from this compound. The versatility of the 1,3-dicarbonyl reaction partner allows for the introduction of diverse substituents at the 5- and 7-positions of the heterocyclic core, enabling the generation of libraries of compounds for biological screening in drug discovery programs. Further optimization of reaction conditions for specific substrates may be necessary to achieve maximum yields.

References

Application Notes and Protocols for 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine in Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated pyrimidines are a cornerstone in medicinal chemistry, with compounds like 5-fluorouracil being widely used in cancer therapy.[1] The strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.[2][3] 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine is a versatile heterocyclic compound that holds significant potential as a building block in drug discovery and chemical biology. Its hydrazine moiety allows for participation in bioorthogonal "click-like" reactions, particularly hydrazone ligation, enabling the chemoselective conjugation of this fluorinated pyrimidine to biomolecules or other probes.[4]

These application notes provide an overview of the potential uses of this compound in bioorthogonal chemistry, with a focus on hydrazone ligation for bioconjugation. Detailed protocols for its synthesis and proposed use in labeling are provided to guide researchers in leveraging this compound for their specific applications.

Chemical Properties

A summary of the key chemical properties of this compound is presented in Table 1.

Table 1: Chemical Properties of this compound

PropertyValueReference
CAS Number 166524-64-7
Molecular Formula C₅H₇FN₄O[5]
Molecular Weight 158.14 g/mol [6]
Appearance Pale Beige to Pale Brown Solid
Melting Point >155°C (decomposition)
Solubility DMSO (Slightly), Methanol (Slightly)

Application: Hydrazone Ligation for Bioconjugation

The primary application of this compound in the context of click chemistry is through hydrazone ligation. This bioorthogonal reaction involves the condensation of the hydrazine group with an aldehyde or ketone to form a stable hydrazone linkage.[4] This reaction is highly chemoselective and can be performed under mild, aqueous conditions, making it suitable for modifying sensitive biomolecules.

Potential Uses:

  • Drug Conjugation: The pyrimidine scaffold can be attached to antibodies, proteins, or other targeting ligands to create antibody-drug conjugates (ADCs) or other targeted therapies.

  • Fluorescent Labeling: By reacting the pyrimidine with a fluorophore containing an aldehyde or ketone, it can be used to label and track biomolecules.

  • PROTACs and Molecular Glues: Incorporation into proteolysis-targeting chimeras (PROTACs) or molecular glues to leverage the fluorinated pyrimidine for specific interactions.

  • Fragment-Based Drug Discovery: Use as a versatile fragment for screening against biological targets.

The general workflow for utilizing this compound in bioconjugation is depicted in the following diagram.

G cluster_synthesis Synthesis cluster_conjugation Bioconjugation start 2-Methoxy-5-fluorouracil chlorination Chlorination with POCl₃ start->chlorination hydrazinolysis Hydrazinolysis with Hydrazine Hydrate chlorination->hydrazinolysis product 5-Fluoro-4-hydrazinyl- 2-methoxypyrimidine hydrazinolysis->product ligation Hydrazone Ligation product->ligation biomolecule Biomolecule with Aldehyde/Ketone biomolecule->ligation conjugated_product Conjugated Biomolecule ligation->conjugated_product

Caption: Workflow for the synthesis and bioconjugation of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the preparation method described in patent CN104945331A.[7]

Materials:

  • 2-Methoxy-5-fluorouracil

  • Phosphorus oxychloride (POCl₃)

  • Toluene

  • Triethylamine

  • Hydrazine hydrate (85%)

  • Ethanol

Procedure:

  • Chlorination:

    • In a reaction flask, add 2-methoxy-5-fluorouracil (0.1 mol), toluene (26 g), and triethylamine (0.18 mol).

    • Heat the mixture to 55 ± 1 °C.

    • Slowly add phosphorus oxychloride (0.2 mol) dropwise, maintaining the temperature between 105-110 °C.

    • After the addition is complete, continue the reaction for 3 hours at this temperature.

    • After the reaction, cool the mixture and recover the toluene. Add the remaining mixture to ice water and extract with an organic solvent. Dry and concentrate the organic phase to obtain 2-methoxy-4-chloro-5-fluoropyrimidine.

  • Hydrazinolysis:

    • Dissolve the crude 2-methoxy-4-chloro-5-fluoropyrimidine in ethanol.

    • Add hydrazine hydrate (0.1 to 0.3 mol) to the solution.

    • Stir the reaction mixture at room temperature (0-40 °C) for 5-20 hours.

    • Monitor the reaction by TLC.

    • Upon completion, the product, this compound, will precipitate.

    • Filter the precipitate, wash with cold ethanol, and dry under vacuum.

Table 2: Summary of Synthesis Reaction Conditions

StepReagentsSolventTemperature (°C)Time (h)
Chlorination 2-methoxy-5-fluorouracil, POCl₃, TriethylamineToluene105-1103
Hydrazinolysis 2-methoxy-4-chloro-5-fluoropyrimidine, Hydrazine hydrateEthanolRoom Temp5-20
Protocol 2: General Protocol for Hydrazone Ligation with an Aldehyde-Containing Protein

This is a proposed protocol for the conjugation of this compound to a protein that has been modified to contain an aldehyde group.

Materials:

  • Aldehyde-modified protein in a suitable buffer (e.g., PBS, pH 6.0-7.0)

  • This compound

  • Anhydrous DMSO

  • Aniline (optional catalyst)

  • Desalting column

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 10-100 mM stock solution of this compound in anhydrous DMSO.

    • If using a catalyst, prepare a 1 M stock solution of aniline in a compatible buffer.

  • Ligation Reaction:

    • To the aldehyde-modified protein solution (e.g., 1-10 mg/mL), add the this compound stock solution to achieve a final concentration of 1-10 mM (a 10-100 fold molar excess over the protein).

    • If using a catalyst, add aniline to a final concentration of 10-100 mM. Note: Aniline can be toxic to cells, so its use should be evaluated based on the downstream application.[8]

    • Incubate the reaction mixture at room temperature or 37°C for 2-24 hours with gentle shaking.

  • Purification:

    • Remove the excess unreacted pyrimidine and catalyst by size-exclusion chromatography using a desalting column equilibrated with the desired buffer (e.g., PBS, pH 7.4).

    • Collect the protein-containing fractions.

  • Characterization:

    • Confirm the conjugation by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to observe the mass shift corresponding to the addition of the pyrimidine moiety.

    • The efficiency of the conjugation can be quantified using UV-Vis spectroscopy if the pyrimidine introduces a significant change in the absorbance spectrum, or by HPLC analysis.

Table 3: Proposed Hydrazone Ligation Reaction Parameters

ParameterRecommended RangeNotes
pH 6.0 - 7.0Hydrazone formation is favored at slightly acidic pH.
Temperature Room Temperature to 37°CHigher temperatures can increase the reaction rate.
Molar Excess of Pyrimidine 10 - 100 foldHigher excess drives the reaction to completion.
Reaction Time 2 - 24 hoursOptimization may be required based on the specific biomolecule.
Catalyst (Aniline) 10 - 100 mM (optional)Can significantly increase the reaction rate.[8]

The logical relationship for a typical bioconjugation experiment is outlined below.

G prep_protein Prepare Aldehyde-Modified Protein Solution mix Mix Protein and Pyrimidine (add optional catalyst) prep_protein->mix prep_pyrimidine Prepare 5-Fluoro-4-hydrazinyl- 2-methoxypyrimidine Stock prep_pyrimidine->mix incubate Incubate (RT to 37°C, 2-24h) mix->incubate purify Purify via Desalting Column incubate->purify characterize Characterize Conjugate (MS, HPLC, UV-Vis) purify->characterize final_product Purified Conjugate characterize->final_product

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on Fluoropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoropyrimidines are a cornerstone in medicinal chemistry and drug development, serving as pivotal scaffolds in a myriad of therapeutic agents. The high electronegativity of the fluorine atom significantly activates the pyrimidine ring towards nucleophilic aromatic substitution (SNAr), facilitating the introduction of diverse functional groups under relatively mild conditions. This reactivity profile makes fluoropyrimidines attractive precursors for the synthesis of complex molecules with tailored biological activities.

These application notes provide a comprehensive overview of the experimental conditions for SNAr reactions on various fluoropyrimidine cores with common nucleophiles such as amines, thiols, and alcohols. Detailed protocols for key transformations are presented, alongside a summary of reaction conditions in tabular format for ease of comparison. Furthermore, the biological relevance of the resulting substituted pyrimidines is highlighted through their interaction with key signaling pathways implicated in diseases like cancer.

General Reaction Mechanism

The SNAr reaction on fluoropyrimidines proceeds via a two-step addition-elimination mechanism. The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom of the pyrimidine ring bearing a fluorine atom. This leads to the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. The aromaticity of the ring is subsequently restored by the elimination of the highly electronegative fluoride ion, which is a good leaving group in this context. The overall reaction rate is influenced by the nature of the nucleophile, the solvent, the base used, and the substitution pattern on the pyrimidine ring.

Experimental Conditions and Data Presentation

The following tables summarize the experimental conditions for the nucleophilic aromatic substitution on various fluoropyrimidines with amines, thiols, and alcohols. The data has been compiled from various literature sources to provide a comparative overview.

Table 1: Amination of Fluoropyrimidines
Fluoropyrimidine SubstrateAmine NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
2,4-DifluoropyrimidinePrimary AminesEt3NCH2Cl2RT0.25High
2,4-DichloropyrimidineTertiary Amines-CH2Cl2RT1Moderate to Excellent
4-Fluoropyrimidine-5-carbonitrileVarious AminesK2CO3DMF802-475-92
2-FluoropyrimidinePiperidine----60-200x faster than other halopyrimidines
2-Amino-4,6-dichloropyrimidine-5-carbaldehydeIndolineNaOHEthanolRT160
Table 2: Thiolation of Fluoropyrimidines
Fluoropyrimidine SubstrateThiol NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
2-Halopyridinium Hemiaminal1-Octanethiol-VariousRT-Good
4-ChloropyrimidineVarious ThiolsK2CO3DMFRT - 801-12Not specified
2-Chlorothiazole-5-thiolVarious ThiolsNaH, K2CO3THF, DMF0 - RT-Not specified
Table 3: Alkoxylation of Fluoropyrimidines
Fluoropyrimidine SubstrateAlcohol NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
2-FluoropyrimidineSodium AlkoxidesNaRespective AlcoholReflux-Not specified
4-ChloropyrimidineVarious AlcoholsNaHTHF, Dioxane0 - Reflux1-24Not specified
2-Amino-4,6-dichloropyrimidine-5-carbaldehydeMethanol/EthanolNaOHMethanol/EthanolRT1Good

Experimental Protocols

The following are detailed protocols for representative SNAr reactions on fluoropyrimidines.

Protocol 1: Amination of 2,4-Difluoropyrimidine with a Primary Amine

Materials:

  • 2,4-Difluoropyrimidine

  • Primary amine (e.g., benzylamine)

  • Triethylamine (Et3N)

  • Dichloromethane (CH2Cl2), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a solution of 2,4-difluoropyrimidine (1.0 eq) in anhydrous CH2Cl2 (0.2 M) under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.1 eq).

  • Add triethylamine (1.2 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 15 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with CH2Cl2 (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system.

Protocol 2: Thiolation of a Halopyrimidine with a Thiol

Materials:

  • Halopyrimidine (e.g., 4-chloropyrimidine)

  • Thiol (e.g., thiophenol)

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF), anhydrous

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a solution of the thiol (1.1 eq) in anhydrous DMF (0.5 M) under an inert atmosphere, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to generate the thiolate.

  • Add the halopyrimidine (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature or heat to 80 °C, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: Alkoxylation of a Fluoropyrimidine with an Alcohol

Materials:

  • Fluoropyrimidine (e.g., 2-fluoropyrimidine)

  • Alcohol (e.g., ethanol)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a suspension of sodium hydride (1.2 eq) in anhydrous THF (0.5 M) under an inert atmosphere at 0 °C, add the alcohol (1.1 eq) dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes to form the sodium alkoxide.

  • Cool the mixture back to 0 °C and add the fluoropyrimidine (1.0 eq) dropwise.

  • Stir the reaction at room temperature or heat to reflux, monitoring the progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Signaling Pathways and Biological Relevance

Substituted fluoropyrimidines are of significant interest in drug development, particularly as inhibitors of key signaling pathways involved in cancer progression. Two prominent examples are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways.

EGFR Signaling Pathway

The EGFR signaling cascade plays a crucial role in cell proliferation, survival, and differentiation.[1][2] Dysregulation of this pathway is a hallmark of many cancers.[1][3] Fluoropyrimidine-based compounds have been developed as potent EGFR inhibitors, effectively blocking the downstream signaling events that lead to tumor growth.[1][4]

EGFR_Signaling_Pathway Ligand Ligand (EGF) EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K STAT STAT Dimerization->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT->Proliferation Inhibitor Fluoropyrimidine Inhibitor Inhibitor->Dimerization

Caption: EGFR Signaling Pathway Inhibition.

VEGFR Signaling Pathway

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis and is primarily driven by the VEGF/VEGFR signaling pathway.[5][6] Small molecule inhibitors with a fluoropyrimidine scaffold have been designed to target VEGFR, thereby inhibiting angiogenesis and suppressing tumor progression.[5][6]

VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Dimerization Dimerization & Autophosphorylation VEGFR->Dimerization PLCg PLCγ Dimerization->PLCg RAS_MAPK RAS/MAPK Pathway Dimerization->RAS_MAPK PI3K_AKT PI3K/AKT Pathway Dimerization->PI3K_AKT PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Permeability, Survival PKC->Angiogenesis RAS_MAPK->Angiogenesis PI3K_AKT->Angiogenesis Inhibitor Fluoropyrimidine Inhibitor Inhibitor->Dimerization

Caption: VEGFR Signaling Pathway Inhibition.

Experimental Workflow Visualization

The general workflow for a typical nucleophilic aromatic substitution reaction on a fluoropyrimidine is outlined below.

SNAr_Workflow Start Start: Materials & Reagents Reaction_Setup Reaction Setup: - Dissolve Fluoropyrimidine - Add Nucleophile & Base - Inert Atmosphere Start->Reaction_Setup Reaction Reaction: - Stir at specified temperature - Monitor by TLC/LC-MS Reaction_Setup->Reaction Workup Aqueous Work-up: - Quench reaction - Extraction with organic solvent Reaction->Workup Purification Purification: - Dry organic layer - Concentrate in vacuo - Column Chromatography Workup->Purification Analysis Product Analysis: - NMR, MS, etc. Purification->Analysis End End: Pure Product Analysis->End

Caption: General SNAr Experimental Workflow.

References

Application Notes: Preparation of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors from 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its role as a bioisostere of adenine, enabling it to effectively interact with the ATP-binding sites of various protein kinases.[1] Dysregulation of protein kinase activity is a hallmark of numerous diseases, particularly cancer, making kinase inhibitors a crucial class of targeted therapeutics. This application note provides a detailed protocol for the synthesis of a potent pyrazolo[3,4-d]pyrimidine-based kinase inhibitor, SI-388, a selective Src kinase inhibitor, starting from the key intermediate 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine. The methodologies described herein are intended to guide researchers in the synthesis and evaluation of this class of compounds for drug discovery and development.

Pyrazolo[3,4-d]pyrimidines have demonstrated inhibitory activity against a range of kinases, including Src family kinases, Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs).[2][3][4] The strategic incorporation of a fluorine atom at the 5-position of the pyrimidine ring can enhance binding affinity and modulate the physicochemical properties of the resulting inhibitors.

Data Presentation

The following table summarizes the inhibitory activity of a representative pyrazolo[3,4-d]pyrimidine-based kinase inhibitor, SI-388, against Src kinase and its effect on glioblastoma (GBM) cell lines.

CompoundTarget KinaseIC50 (nM)Cell LineCellular EffectReference
SI-388 SrcPotent InhibitionGBMSC83Inhibition of neurosphere formation, increased sensitivity to ionizing radiation[2]

Experimental Protocols

This section details the synthesis of a pyrazolo[3,4-d]pyrimidine kinase inhibitor. The synthesis involves a key cyclization reaction between a hydrazinylpyrimidine and a suitable three-carbon electrophile to construct the pyrazole ring fused to the pyrimidine core.

Protocol 1: Synthesis of 3-Amino-4-Aryl-6-Mercapto-3a,4-Dihydro-1H-Pyrazolo[3,4-d] Pyrimidines

This protocol describes a one-pot synthesis of pyrazolo[3,4-d]pyrimidines through the condensation of an amino-cyano-dihydropyrimidine with hydrazine hydrate.[5] While this protocol does not start directly from this compound, it illustrates the fundamental cyclization reaction to form the pyrazolopyrimidine core.

Materials:

  • 4-amino-5-cyano-6-aryl-2-mercapto-5,6-dihydro pyrimidines (0.01 mole)

  • Hydrazine hydrate (0.01 mole)

  • Ethanol (30 mL)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Filtration apparatus

  • Recrystallization solvent

Procedure:

  • In a round-bottom flask, combine 4-amino-5-cyano-6-aryl-2-mercapto-5,6-dihydro pyrimidine (0.01 mole) and ethanol (30 mL).

  • Add hydrazine hydrate (0.01 mole) to the mixture.

  • Heat the reaction mixture to reflux with stirring for a specific period (monitoring by TLC is recommended).

  • After the reaction is complete, cool the mixture to room temperature and allow it to stand for 3 hours.

  • Isolate the precipitated product by filtration.

  • Wash the solid with a suitable solvent.

  • Purify the product by recrystallization from an appropriate solvent to yield the desired 3-Amino-4-Aryl-6-Mercapto-3a,4-Dihydro-1H-Pyrazolo[3,4-d] Pyrimidine.[5]

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways targeted by pyrazolo[3,4-d]pyrimidine kinase inhibitors and a general experimental workflow for their synthesis and evaluation.

G cluster_synthesis Synthesis Workflow cluster_evaluation Biological Evaluation Start 5-Fluoro-4-hydrazinyl- 2-methoxypyrimidine Cyclization Cyclization Start->Cyclization Reactant β-Ketoester or Cyanoacrylate Derivative Reactant->Cyclization Inhibitor Pyrazolo[3,4-d]pyrimidine Kinase Inhibitor Cyclization->Inhibitor Kinase_Assay Kinase Inhibition Assay (e.g., IC50 determination) Inhibitor->Kinase_Assay Cell_Assay Cell-Based Assays (e.g., Proliferation, Apoptosis) Kinase_Assay->Cell_Assay Data_Analysis Data Analysis & SAR Cell_Assay->Data_Analysis

Caption: General workflow for the synthesis and evaluation of pyrazolo[3,4-d]pyrimidine kinase inhibitors.

Src_Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Growth_Factor->RTK Src Src RTK->Src Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Src->Downstream Cellular_Response Cell Proliferation, Survival, Migration Downstream->Cellular_Response Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor (e.g., SI-388) Inhibitor->Src

Caption: Simplified Src signaling pathway and the point of inhibition by pyrazolo[3,4-d]pyrimidines.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT RAS_MAPK RAS-MAPK Pathway EGFR->RAS_MAPK Cell_Survival Cell Survival PI3K_AKT->Cell_Survival Cell_Proliferation Cell Proliferation RAS_MAPK->Cell_Proliferation Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->EGFR CDK2_Signaling_Pathway Cyclin_E Cyclin E CDK2 CDK2 Cyclin_E->CDK2 Rb_E2F Rb-E2F Complex CDK2->Rb_E2F pRb pRb Rb_E2F->pRb Phosphorylation E2F E2F pRb->E2F Release S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Cell_Cycle_Progression G1/S Phase Transition S_Phase_Genes->Cell_Cycle_Progression Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->CDK2

References

Application of 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine in the Synthesis of Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The compound 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine is a valuable heterocyclic building block for the synthesis of a variety of fused pyrimidine derivatives with significant potential in anticancer drug discovery. Its strategic functionalization, featuring a reactive hydrazine group, a fluorine atom, and a methoxy group on a pyrimidine core, allows for the construction of diverse molecular scaffolds. A primary application of this reagent is in the synthesis of pyrazolo[3,4-d]pyrimidines, which are recognized as potent inhibitors of various protein kinases implicated in cancer progression.

The pyrazolo[3,4-d]pyrimidine scaffold is a bioisostere of adenine, the core component of ATP. This structural mimicry enables these compounds to competitively bind to the ATP-binding site of kinases, thereby inhibiting their catalytic activity and disrupting downstream signaling pathways that are often hyperactivated in cancer cells. Key kinase targets for pyrazolo[3,4-d]pyrimidine derivatives include Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle. Inhibition of CDKs, such as CDK2, can lead to cell cycle arrest and apoptosis in cancer cells.

The presence of the fluorine atom at the 5-position of the pyrimidine ring can enhance the binding affinity of the resulting derivatives to their biological targets and improve their metabolic stability and pharmacokinetic properties. The methoxy group at the 2-position can also influence the electronic properties and solubility of the final compounds.

This document provides a representative protocol for the synthesis of a pyrazolo[3,4-d]pyrimidine derivative from this compound and summarizes the anticancer activities of structurally related compounds.

Experimental Protocols

General Synthesis of a 5-Fluoro-2-methoxy-pyrazolo[3,4-d]pyrimidine Derivative

This protocol describes a general and widely used method for the synthesis of a pyrazolo[3,4-d]pyrimidine core structure through the condensation of this compound with a β-ketoester.

Materials:

  • This compound

  • A suitable β-ketoester (e.g., ethyl acetoacetate, ethyl benzoylacetate)

  • Glacial acetic acid or another suitable solvent (e.g., ethanol, n-butanol)

  • Reflux apparatus

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography apparatus (if necessary for purification)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in a suitable solvent such as glacial acetic acid.

  • Addition of Reagents: To this solution, add the selected β-ketoester (1 to 1.2 equivalents).

  • Reaction: Heat the reaction mixture to reflux (typically 100-120 °C) and maintain this temperature for a period of 4 to 24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling. If so, collect the precipitate by filtration. If no precipitate forms, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Characterization: The structure and purity of the final pyrazolo[3,4-d]pyrimidine derivative should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and elemental analysis.

Data Presentation

The following tables summarize the in vitro anticancer activity of various pyrazolo[3,4-d]pyrimidine derivatives, which are structurally related to the compounds that can be synthesized from this compound. This data is provided to illustrate the potential of this class of compounds as anticancer agents.

Table 1: Cytotoxic Activity of Pyrazolo[3,4-d]pyrimidine Derivatives against Various Cancer Cell Lines

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Derivative A MCF-7 (Breast)0.045[1]
HCT-116 (Colon)0.006[1]
HepG-2 (Liver)0.048[1]
Derivative B MCF-7 (Breast)0.046[1]
HCT-116 (Colon)0.007[1]
HepG-2 (Liver)0.048[1]
Derivative C A549 (Lung)3.6[2]
Derivative D A549 (Lung)26.3[2]

IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Kinase Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

Compound IDKinase TargetIC₅₀ (µM)Reference
Derivative E CDK2/cyclin A20.057[1]
Derivative F CDK2/cyclin A20.081[1]
Derivative G CDK2/cyclin A20.119[1]
Sorafenib (Reference) CDK2/cyclin A20.184[1]

CDK2: Cyclin-dependent kinase 2, a key regulator of the cell cycle.

Mandatory Visualization

Signaling Pathway Diagram

Synthesis_Workflow Start Start: 5-Fluoro-4-hydrazinyl- 2-methoxypyrimidine & β-Ketoester Reaction Cyclocondensation Reaction (Reflux in Acetic Acid) Start->Reaction Workup Reaction Work-up (Cooling, Filtration/Evaporation) Reaction->Workup Purification Purification (Recrystallization or Column Chromatography) Workup->Purification Characterization Structural Characterization (NMR, MS, Elemental Analysis) Purification->Characterization Biological_Eval Biological Evaluation (Anticancer Activity Screening) Characterization->Biological_Eval End End: Purified Anticancer Agent Candidate Biological_Eval->End

References

protocol for synthesizing triazolopyrimidine sulfonamides from pyrimidine intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of triazolopyrimidine sulfonamides, a class of compounds with significant interest in medicinal chemistry and drug development due to their diverse biological activities. The synthesis commences from readily available pyrimidine intermediates and proceeds through a two-step sequence of cyclization to form the triazolopyrimidine core, followed by sulfonylation.

Introduction

Triazolopyrimidine derivatives are a versatile class of heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry. Their structural resemblance to purines allows them to act as bioisosteres, interacting with a wide range of biological targets. The incorporation of a sulfonamide moiety can further enhance their therapeutic potential, leading to the development of potent inhibitors for various enzymes, including kinases. This document outlines a general and adaptable protocol for the synthesis of these valuable compounds.

General Synthetic Scheme

The synthesis of triazolopyrimidine sulfonamides from pyrimidine intermediates can be broadly divided into two key stages:

  • Formation of the Triazolopyrimidine Core: This involves the cyclization of a diaminopyrimidine derivative to form the fused triazole ring.

  • Sulfonylation: The introduction of the sulfonamide group onto the triazolopyrimidine scaffold.

G pyrimidine Pyrimidine Intermediate (e.g., 2,4-Diamino-6-chloropyrimidine) cyclization Cyclization pyrimidine->cyclization triazolopyrimidine Aminotriazolopyrimidine Intermediate cyclization->triazolopyrimidine sulfonylation Sulfonylation triazolopyrimidine->sulfonylation final_product Triazolopyrimidine Sulfonamide sulfonylation->final_product

Experimental Protocols

Part 1: Synthesis of the Pyrimidine Intermediate (2,4-Diamino-6-chloropyrimidine)

This protocol describes the synthesis of 2,4-diamino-6-chloropyrimidine from 2,4-diamino-6-hydroxypyrimidine.

Materials:

  • 2,4-Diamino-6-hydroxypyrimidine

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate (EtOAc)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • To a flask, add 2,4-diamino-6-hydroxypyrimidine (1.00 g, 7.93 mmol) and phosphorus oxychloride (9 mL).[1]

  • Stir the mixture at 97 °C for 17 hours.[1]

  • After cooling, slowly pour the reaction mixture into ice water.

  • Stir the aqueous solution at 90 °C for 1 hour to hydrolyze the excess POCl₃.[1]

  • Cool the solution and adjust the pH to 8 using a NaOH solution.[1]

  • Extract the product with ethyl acetate (3 x 150 mL).[1]

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain 2,4-diamino-6-chloropyrimidine as a white solid.[1]

Table 1: Quantitative Data for 2,4-Diamino-6-chloropyrimidine Synthesis

ParameterValueReference
Starting Material2,4-Diamino-6-hydroxypyrimidine (1.00 g)[1]
Product2,4-Diamino-6-chloropyrimidine[1]
Yield85% (0.97 g)[1]
Melting Point200.2–200.4 °C[1]
¹H-NMR (DMSO-d₆) δ 6.57 (s, 2H, NH₂), 6.31 (s, 2H, NH₂), 5.69 (s, 1H, Ar-H)[1]
MS (ES-MS) m/z 145.0 (M+H)⁺[1]
Part 2: Synthesis of the Triazolopyrimidine Core (Representative Protocol)

This protocol describes a general method for the cyclization of a diaminopyrimidine to form a triazolopyrimidine ring system. The reaction of 2,4-diaminopyrimidines with sodium nitrite in an acidic medium typically leads to the formation of a triazolo[4,3-a]pyrimidine, which can then rearrange to the more stable[1][2][3]triazolo[1,5-a]pyrimidine isomer.

Materials:

  • 2,4-Diamino-6-chloropyrimidine

  • Sodium nitrite (NaNO₂)

  • Formic acid (or another suitable acid like acetic acid)

  • Water

Procedure:

  • Dissolve 2,4-diamino-6-chloropyrimidine in an appropriate volume of formic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add an aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours.

  • Allow the reaction to warm to room temperature and stir for several hours or overnight.

  • Pour the reaction mixture into ice water and neutralize with a suitable base (e.g., sodium bicarbonate) to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry to yield the aminotriazolopyrimidine intermediate.

Part 3: Synthesis of Triazolopyrimidine Sulfonamides (Representative Protocol)

This protocol outlines the sulfonylation of an aminotriazolopyrimidine intermediate.

Materials:

  • Aminotriazolopyrimidine intermediate

  • Aryl or alkyl sulfonyl chloride (e.g., benzenesulfonyl chloride)

  • Pyridine or another suitable base (e.g., triethylamine)

  • Dichloromethane (DCM) or another suitable solvent

Procedure:

  • Dissolve the aminotriazolopyrimidine intermediate in anhydrous DCM.

  • Add pyridine to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the sulfonyl chloride dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by adding water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final triazolopyrimidine sulfonamide.

Table 2: Representative Characterization Data for Triazolopyrimidine Derivatives

CompoundMolecular FormulaMelting Point (°C)Yield (%)¹H-NMR DataMS Data (m/z)
2,4-Diamino-6-chloropyrimidine C₄H₅ClN₄200.2–200.485δ 6.57 (s, 2H), 6.31 (s, 2H), 5.69 (s, 1H) in DMSO-d₆145.0 (M+H)⁺
Representative Aminotriazolopyrimidine C₅H₄N₅Cl----
Representative Triazolopyrimidine Sulfonamide C₁₁H₉ClN₆O₂S----
(Data for representative compounds are illustrative and will vary based on specific substituents)

Biological Context and Signaling Pathways

Triazolopyrimidine sulfonamides have been investigated as inhibitors of various protein kinases, playing crucial roles in cell signaling pathways implicated in diseases such as cancer. Two notable pathways are the ERK signaling pathway and the GCN2 kinase pathway.

ERK Signaling Pathway

The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Triazolopyrimidine-based inhibitors can target kinases within this pathway, such as ERK, thereby blocking downstream signaling and inhibiting cancer cell growth.

ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Jun, NF-κB) ERK->Transcription Inhibitor Triazolopyrimidine Sulfonamide Inhibitor->ERK Gene_Expression Gene Expression (Proliferation, Survival) Transcription->Gene_Expression

GCN2 Kinase Pathway

The General Control Nonderepressible 2 (GCN2) kinase is a key regulator of the Integrated Stress Response (ISR), which is activated by amino acid starvation. In some cancers, high GCN2 expression is associated with cell survival. Triazolo[4,5-d]pyrimidines have been identified as potent inhibitors of GCN2, leading to reduced phosphorylation of its substrate eIF2α and subsequent inhibition of cancer cell growth.[2]

GCN2_Pathway cluster_stress Cellular Stress cluster_cytoplasm Cytoplasm cluster_response Cellular Response AA_deprivation Amino Acid Deprivation GCN2 GCN2 Kinase AA_deprivation->GCN2 eIF2a eIF2α GCN2->eIF2a P p_eIF2a p-eIF2α Translation_inhibition Global Translation Inhibition p_eIF2a->Translation_inhibition ATF4_translation ATF4 Translation p_eIF2a->ATF4_translation Inhibitor Triazolopyrimidine Derivative Inhibitor->GCN2

Conclusion

The synthetic protocols and biological context provided in these application notes offer a comprehensive guide for researchers interested in the synthesis and development of triazolopyrimidine sulfonamides. The adaptability of the synthetic route allows for the generation of diverse analogs for structure-activity relationship (SAR) studies, paving the way for the discovery of novel therapeutic agents.

References

Application Notes and Protocols for the Large-Scale Synthesis of 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the agrochemical industry.

Introduction: 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine is a key intermediate in the synthesis of various agrochemicals, particularly pyrimidine-based herbicides designed for selective weed control.[1][2] The fluorinated pyrimidine scaffold is a common feature in many biologically active compounds, and the introduction of a hydrazine group provides a versatile handle for further molecular elaboration.[3][4] This document provides detailed protocols for the large-scale synthesis of this compound, summarizing key quantitative data and outlining the experimental workflow. The methods described are primarily based on patented industrial processes, ensuring relevance for large-scale production.[5][6]

Data Presentation

The synthesis of this compound can be achieved through different routes, primarily starting from 5-fluorouracil or its derivatives. The following tables summarize the quantitative data from two prominent patented methods.

Table 1: Synthesis via 2-methoxy-5-fluorouracil

StepStarting MaterialReagentsSolventTemperature (°C)Time (h)ProductYieldPurityRef.
1. Chlorination2-methoxy-5-fluorouracilPhosphorus oxychloride, TriethylamineToluene105-11032-methoxy-4-chloro-5-fluoropyrimidine--[5]
2. Hydrazinolysis2-methoxy-4-chloro-5-fluoropyrimidineHydrazine hydrate-0-405-20This compound--[5]

Table 2: One-Pot Synthesis from 5-fluorouracil

StepStarting MaterialReagentsSolventTemperature (°C)Time (h)ProductOverall YieldPurityRef.
1. Chlorination5-fluorouracilPhosphorus oxychloride, N,N-dimethylanilineTolueneReflux62,4-dichloro-5-fluoropyrimidine--[6]
2. Methoxylation2,4-dichloro-5-fluoropyrimidineSodium methoxide in methanolTolueneReflux12-methoxy-4-chloro-5-fluoropyrimidine--[6]
3. Hydrazinolysis2-methoxy-4-chloro-5-fluoropyrimidineHydrazine hydrateTolueneReflux3.5This compound78.6%98.2%[6]
Alternative Solvent5-fluorouracil(as above)Chlorobenzene(as above)(as above)This compound80.3%98.1%[6]

Experimental Protocols

Protocol 1: Synthesis from 2-methoxy-5-fluorouracil [5]

This protocol involves a two-step process: chlorination followed by hydrazinolysis.

Step 1: Synthesis of 2-methoxy-4-chloro-5-fluoropyrimidine

  • To a 250 mL reaction flask equipped with a thermometer and a condenser, add 14.4 g (0.1 mol) of 2-methoxy-5-fluorouracil, 26 g of toluene, and 18.2 g (0.18 mol) of triethylamine.

  • Heat the mixture to 55 ± 1 °C.

  • Begin the dropwise addition of 30.6 g (0.2 mol) of phosphorus oxychloride.

  • After the addition is complete, heat the reaction mixture to 105-110 °C and maintain for 3 hours.

  • After the reaction is complete, cool the mixture and proceed with work-up (details not specified in the patent, but would typically involve quenching with ice water and extraction with an organic solvent) to isolate the intermediate, 2-methoxy-4-chloro-5-fluoropyrimidine.

Step 2: Synthesis of this compound

  • To the crude or purified 2-methoxy-4-chloro-5-fluoropyrimidine, add hydrazine hydrate (molar ratio of 1:1 to 2:1 relative to the starting 2-methoxy-5-fluorouracil).

  • Maintain the reaction temperature between 0-40 °C.

  • Stir the reaction mixture for 5-20 hours.

  • Upon completion, the product is isolated, typically by filtration, followed by washing and drying.

Protocol 2: One-Pot Synthesis from 5-fluorouracil [6]

This protocol offers a more streamlined, one-pot synthesis which avoids the isolation of intermediates.

  • In a 250 mL three-necked flask, add 26.2 g (0.2 mol) of 5-fluorouracil, 92 g (0.6 mol) of phosphorus oxychloride, and 100 mL of toluene.

  • Over a period of 30 minutes, add 36.3 g (0.3 mol) of N,N-dimethylaniline dropwise.

  • Heat the mixture to reflux and maintain for 6 hours.

  • Cool the reaction mixture to room temperature and pour it into 100 g of ice water.

  • Separate the organic phase. Extract the aqueous phase with 50 mL of toluene.

  • Combine the organic phases and wash twice with 50 mL of water.

  • To the resulting organic phase, add 79.5 g (0.42 mol) of a 28.5% sodium methoxide-methanol solution dropwise.

  • Heat the mixture to reflux for 1 hour.

  • Cool the mixture to room temperature and filter.

  • To the filtrate, add 25 g (0.5 mol) of hydrazine hydrate dropwise.

  • Heat the mixture to reflux for 3.5 hours.

  • Cool the reaction mixture and filter the resulting solid.

  • Wash the filter cake with 20 mL of toluene and dry to obtain this compound.

    • Expected Output: White solid, 25.3 g.

    • Melting Point: 187-188 °C.

    • Purity: 98.2% (by liquid chromatography).

    • Overall Yield: 78.6%.

Visualizations

Diagram 1: Synthesis Workflow from 5-fluorouracil

Synthesis_Workflow A 5-Fluorouracil B Chlorination A->B POCl3, N,N-dimethylaniline Toluene, Reflux C 2,4-dichloro- 5-fluoropyrimidine (in situ) B->C D Methoxylation C->D NaOMe/MeOH E 2-methoxy-4-chloro- 5-fluoropyrimidine (in situ) D->E F Hydrazinolysis E->F Hydrazine Hydrate Reflux G 5-Fluoro-4-hydrazinyl- 2-methoxypyrimidine F->G Cool, Filter, Dry

Caption: One-pot synthesis of this compound.

Diagram 2: Logical Relationship of Intermediates

Intermediates cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_final Final Product 5-Fluorouracil 5-Fluorouracil 2,4-dichloro-5-fluoropyrimidine 2,4-dichloro-5-fluoropyrimidine 5-Fluorouracil->2,4-dichloro-5-fluoropyrimidine Chlorination 2-Methoxy-5-fluorouracil 2-Methoxy-5-fluorouracil 2-methoxy-4-chloro-5-fluoropyrimidine 2-methoxy-4-chloro-5-fluoropyrimidine 2-Methoxy-5-fluorouracil->2-methoxy-4-chloro-5-fluoropyrimidine Chlorination 2,4-dichloro-5-fluoropyrimidine->2-methoxy-4-chloro-5-fluoropyrimidine Selective Methoxylation This compound This compound 2-methoxy-4-chloro-5-fluoropyrimidine->this compound Hydrazinolysis

Caption: Synthetic routes to the target compound.

References

Application Notes and Protocols for the Derivatization of the Hydrazinyl Group in Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical modification of the hydrazinyl functional group, a versatile anchor for the synthesis of diverse chemical libraries. The inherent nucleophilicity of the hydrazine moiety allows for a variety of chemical transformations, making it an invaluable tool in drug discovery and medicinal chemistry for the generation of novel molecular entities.

Introduction

The hydrazinyl group (-NHNH₂) and its derivatives, such as hydrazides (-CONHNH₂), are privileged structural motifs in medicinal chemistry.[1] They serve as key intermediates for constructing a wide array of heterocyclic compounds and for linking molecular fragments.[2][3] The reactivity of the terminal nitrogen atom enables facile derivatization through reactions like hydrazone formation, cyclocondensation to form heterocycles such as pyrazoles, N-acylation, and reductive amination. These transformations are well-suited for combinatorial chemistry and library synthesis, allowing for the rapid generation of thousands of compounds for high-throughput screening.[3][4] This document outlines key derivatization strategies and provides detailed protocols for their implementation in a library synthesis context.

Key Derivatization Strategies

The primary strategies for derivatizing the hydrazinyl group for library synthesis include:

  • Hydrazone Formation: A robust and reversible condensation reaction with aldehydes and ketones. The resulting hydrazones are valuable for their biological activities and as intermediates for further chemical modifications.[5][6] This reaction is also widely used in bioorthogonal chemistry for bioconjugation.[7][8]

  • Pyrazole Synthesis: A cyclocondensation reaction, typically with 1,3-dicarbonyl compounds or their equivalents, leading to the formation of highly substituted pyrazole rings, a common scaffold in pharmaceuticals.[9][10]

  • N-Acylation: The reaction of the hydrazinyl nitrogen with acylating agents like acyl chlorides or carboxylic acids to form stable N-acylhydrazones or N,N'-diacylhydrazines.[11][12]

  • Reductive Amination: The formation of a hydrazone intermediate followed by its reduction to yield a substituted hydrazine.[1][13]

Data Presentation: Reaction Yields

The following tables summarize typical yields for the described derivatization reactions under various conditions.

Table 1: Hydrazone Formation Yields

Hydrazide/HydrazineCarbonyl CompoundReaction ConditionsYield (%)Reference
Isonicotinic hydrazideSubstituted BenzaldehydesEthanol, reflux, 2-4h83-91[14]
2-HydrazinobenzimidazoleAromatic AldehydesEthanol, citric acid, reflux88-94[15]
Nicotinic acid hydrazideChalconesEthanol, refluxNot specified[16]
Benzoic/Salicyloyl/Isonicotinic HydrazidesAromatic AldehydesMicrowave, solvent-free, 2.5-10 minHigh[17]
Isoniazidβ-DiketonesMicrowave irradiationHigh[18]

Table 2: Pyrazole Synthesis Yields

Hydrazine DerivativeCarbonyl PrecursorReaction ConditionsYield (%)Reference
PhenylhydrazineMetal-acetylacetonateMicrowave, 100°C, 5 minup to 96[9]
Hydrazine HydrateSubstituted ChalconesAcetic acid, reflux, 8hNot specified[19]
Phenylhydrazine1,3-DiketonesAcidic conditionsGood[10]
Hydrazine MonohydrochlorideKetones/Aldehydes, then oxidationDMSO, O₂, heatVery Good[20]
HydrazinesEnaminones, DMSOIodine, SelectfluorGood[20]

Table 3: N-Acylation Yields

Hydrazine DerivativeAcylating AgentReaction ConditionsYield (%)Reference
Arylsulfonyl hydrazidesN-benzoylsuccinimidesCs₂CO₃, 1,4-dioxane, 25°C, 12h63-94[21]
Z-Ala-NHNH₂Acetic Acid20°C, 12h (49% conversion)Not applicable[11]

Table 4: Reductive Amination Yields

Hydrazine DerivativeCarbonyl CompoundCatalyst/ReagentYield (%)Reference
Hydrazine HydrateVarious Aldehydes/KetonesNi on mesostructured alumina61-99[13]

Experimental Protocols

Protocol 1: Parallel Solution-Phase Synthesis of a Hydrazone Library

This protocol describes the synthesis of a hydrazone library from a set of aromatic aldehydes and a common hydrazide in a 96-well plate format.

Materials:

  • Stock solution of a hydrazide (e.g., isonicotinic hydrazide, 0.2 M in ethanol)

  • Stock solutions of various aromatic aldehydes (0.2 M in ethanol)

  • Glacial acetic acid (catalyst)

  • Ethanol (anhydrous)

  • 96-well reaction block

Procedure:

  • To each well of the 96-well reaction block, add 200 µL of the isonicotinic hydrazide stock solution (0.04 mmol).

  • To each well, add 200 µL of a unique aromatic aldehyde stock solution (0.04 mmol).

  • Add 2 µL of glacial acetic acid to each well to catalyze the reaction.

  • Seal the reaction block securely.

  • Heat the block at 60-80°C for 4-6 hours with shaking.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS from a representative well.

  • Upon completion, cool the reaction block to room temperature.

  • The product may precipitate out of solution. If so, collect the solids by centrifugation and wash with cold ethanol. If the product remains in solution, the solvent can be removed in vacuo.

  • Purification can be achieved by recrystallization or by preparative HPLC for library purification.[22][23]

Protocol 2: Microwave-Assisted Synthesis of 1,3,5-Trisubstituted Pyrazoles

This protocol is adapted for the rapid synthesis of pyrazoles from chalcones and hydrazine derivatives under microwave irradiation.[9]

Materials:

  • Substituted chalcone (1.0 mmol)

  • Phenylhydrazine hydrochloride (1.2 mmol)

  • Dimethyl sulfoxide (DMSO) (3 mL)

  • Microwave synthesis vials (10 mL)

  • Microwave synthesizer

Procedure:

  • In a 10 mL microwave synthesis vial, combine the chalcone (1.0 mmol) and phenylhydrazine hydrochloride (1.2 mmol).

  • Add 3 mL of DMSO to the vial and cap it securely.

  • Place the vial in the microwave synthesizer.

  • Irradiate the mixture at 120°C for 10-15 minutes. Monitor the pressure to ensure it remains within the safe limits of the vial.

  • After the reaction is complete, cool the vial to room temperature.

  • Pour the reaction mixture into ice-water (50 mL).

  • The solid product will precipitate. Collect the precipitate by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 1,3,5-trisubstituted pyrazole.

Protocol 3: N-Acylation of a Hydrazide with an Acyl Chloride

This protocol describes the N-acylation of a hydrazide in solution.

Materials:

  • Hydrazide (e.g., benzohydrazide, 10 mmol)

  • Acyl chloride (e.g., acetyl chloride, 11 mmol)

  • Dichloromethane (DCM), anhydrous (50 mL)

  • Triethylamine (TEA) or Pyridine (12 mmol)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve the benzohydrazide (10 mmol) in 40 mL of anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Add triethylamine (12 mmol) to the solution.

  • Cool the flask in an ice bath to 0°C.

  • In a separate flask, dissolve the acetyl chloride (11 mmol) in 10 mL of anhydrous DCM.

  • Add the acetyl chloride solution dropwise to the stirred hydrazide solution over 15-20 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, wash the organic layer with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-acylhydrazide.

  • Purify the product by recrystallization or column chromatography.

Visualizations

Experimental Workflows and Signaling Pathways

Derivatization_Workflow cluster_products Derivatized Products Hydrazine Hydrazinyl Group (-NHNH2) Hydrazone Hydrazone (-N=CHR) Hydrazine->Hydrazone Condensation Pyrazole Pyrazole Hydrazine->Pyrazole Cyclocondensation Acylhydrazide N-Acylhydrazide (-NHNH-COR) Hydrazine->Acylhydrazide N-Acylation Aldehyde Aldehyde/Ketone (R-CHO / R-CO-R') Aldehyde->Hydrazone Diketone 1,3-Dicarbonyl (e.g., Chalcone) Diketone->Pyrazole AcylChloride Acylating Agent (R-COCl) AcylChloride->Acylhydrazide Reduction Reductive Amination Hydrazone->Reduction Library Diverse Chemical Library Hydrazone->Library Pyrazole->Library Acylhydrazide->Library SubstitutedHydrazine Substituted Hydrazine (-NHNH-CH2R) Reduction->SubstitutedHydrazine Reduction SubstitutedHydrazine->Library

Caption: General workflows for hydrazinyl group derivatization.

Solid_Phase_Synthesis start Start Solid Support with Linker step1 Step 1: Attach Hydrazine Couple protected hydrazine to the linker start->step1 step2 Step 2: Deprotection Remove protecting group from hydrazine step1->step2 step3 Step 3: Derivatization React with building blocks (e.g., aldehydes, acyl chlorides) step2->step3 step4 Step 4: Cleavage Release the derivatized molecule from the solid support step3->step4 end End Purified Library Compound step4->end

Caption: Workflow for solid-phase synthesis of a hydrazone library.

Purification and Analysis of Libraries

The purification of combinatorial libraries presents a significant challenge. High-throughput purification techniques are often necessary to isolate compounds with sufficient purity for biological screening.[4][22][24]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is the most common method for purifying chemical libraries. Methods can be optimized for speed and efficiency, for instance, by using an accelerated retention window approach.[22]

  • Crystallization: For libraries that yield solid products, parallel crystallization can be an effective purification strategy.

  • Solid-Phase Extraction (SPE): Can be used for crude purification to remove excess reagents or by-products.

Analysis of library purity and identity is typically performed using:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight and assess the purity of each library member.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: For structural confirmation of a representative set of library compounds.

By employing these derivatization strategies and protocols, researchers can efficiently generate large and diverse libraries of compounds based on the versatile hydrazinyl scaffold, accelerating the pace of drug discovery and development.

References

Application Notes and Protocols: 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine in PET Tracer Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine as a key precursor in the development of Positron Emission Tomography (PET) tracers. While direct radiolabeling of this molecule is not a common strategy, its chemical structure makes it an ideal starting material for the synthesis of more complex targeting molecules, particularly pyrazolo[1,5-a]pyrimidine derivatives, which have shown promise in oncological and neurological imaging.

Introduction: The Role of Pyrimidine Scaffolds in PET Imaging

Pyrimidine derivatives are a significant class of heterocyclic compounds that form the core structure of numerous biologically active molecules, including several successful therapeutic agents. In the realm of PET imaging, the pyrimidine scaffold has been exploited to develop tracers for a variety of biological targets.[1][2][3] Their ability to be readily functionalized allows for the attachment of targeting vectors and radiolabeling moieties, making them versatile platforms for tracer design. PET imaging of tumor proliferation, for instance, has successfully utilized radiolabeled pyrimidine nucleoside analogs.[1][2][3]

This compound serves as a valuable building block in this context. The hydrazinyl group provides a reactive handle for cyclization reactions to form fused heterocyclic systems, such as the pyrazolo[1,5-a]pyrimidine core. This core structure is found in various kinase inhibitors and other targeted therapies, making it an attractive scaffold for developing PET tracers to image these targets in vivo.

Application: Precursor for Pyrazolo[1,5-a]pyrimidine-Based PET Tracers

The primary application of this compound in PET tracer development is as a precursor for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives. These derivatives can be designed to target specific enzymes or receptors implicated in disease, and subsequently radiolabeled with a positron-emitting isotope, most commonly Fluorine-18 ([¹⁸F]).

General Synthetic Pathway

The general workflow for utilizing this compound in the synthesis of a PET tracer is depicted below. This involves the initial synthesis of a non-radioactive standard and a precursor for radiolabeling, followed by the radiolabeling reaction and purification of the final PET tracer.

G cluster_0 Precursor Synthesis cluster_1 Radiolabeling and Purification This compound This compound Cyclization Cyclization This compound->Cyclization β-ketoester/nitrile β-ketoester/nitrile β-ketoester/nitrile->Cyclization Pyrazolo[1,5-a]pyrimidine Core Pyrazolo[1,5-a]pyrimidine Core Cyclization->Pyrazolo[1,5-a]pyrimidine Core Functionalization Functionalization Pyrazolo[1,5-a]pyrimidine Core->Functionalization Labeling Precursor (e.g., with leaving group) Labeling Precursor (e.g., with leaving group) Functionalization->Labeling Precursor (e.g., with leaving group) Radiolabeling Reaction Radiolabeling Reaction Labeling Precursor (e.g., with leaving group)->Radiolabeling Reaction [18F]Fluoride [18F]Fluoride [18F]Fluoride->Radiolabeling Reaction Crude [18F]Tracer Crude [18F]Tracer Radiolabeling Reaction->Crude [18F]Tracer Purification (HPLC) Purification (HPLC) Crude [18F]Tracer->Purification (HPLC) Final [18F]PET Tracer Final [18F]PET Tracer Purification (HPLC)->Final [18F]PET Tracer

General workflow for PET tracer synthesis.

Experimental Protocols

The following are representative, detailed protocols for the synthesis of a hypothetical pyrazolo[1,5-a]pyrimidine-based PET tracer, designated as [¹⁸F]PzP-1, using this compound as the starting material. These protocols are based on established methodologies for similar structures found in the literature.

Synthesis of the Labeling Precursor

The synthesis of the precursor for radiolabeling is a crucial first step. This typically involves creating the pyrazolo[1,5-a]pyrimidine core and then introducing a suitable leaving group for the subsequent nucleophilic substitution with [¹⁸F]fluoride.

Protocol 3.1.1: Synthesis of 7-hydroxy-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

  • Reaction Setup: To a solution of this compound (1 mmol) in ethanol (20 mL), add ethyl 2-cyano-3-oxobutanoate (1.1 mmol) and a catalytic amount of acetic acid.

  • Reaction Conditions: Reflux the mixture for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Filter the precipitate, wash with cold ethanol, and dry under vacuum to obtain the pyrazolo[1,5-a]pyrimidine core.

Protocol 3.1.2: Synthesis of the Tosylated Precursor for Radiolabeling

  • Reaction Setup: To a solution of the pyrazolo[1,5-a]pyrimidine core (1 mmol) in anhydrous dichloromethane (20 mL) at 0 °C, add triethylamine (1.5 mmol) followed by tosyl chloride (1.2 mmol).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12 hours.

  • Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the tosylated precursor.

Radiolabeling with [¹⁸F]Fluoride

The radiolabeling step involves the nucleophilic substitution of the leaving group on the precursor with cyclotron-produced [¹⁸F]fluoride.

G cluster_0 [18F]Fluoride Preparation cluster_1 Radiolabeling and Purification [18O]H2O Target Bombardment [18O]H2O Target Bombardment Trapping on Anion Exchange Cartridge Trapping on Anion Exchange Cartridge [18O]H2O Target Bombardment->Trapping on Anion Exchange Cartridge Elution with K2CO3/Kryptofix-222 Elution with K2CO3/Kryptofix-222 Trapping on Anion Exchange Cartridge->Elution with K2CO3/Kryptofix-222 Azeotropic Drying Azeotropic Drying Elution with K2CO3/Kryptofix-222->Azeotropic Drying Reactive [18F]Fluoride Reactive [18F]Fluoride Azeotropic Drying->Reactive [18F]Fluoride Reaction in DMSO at 120°C Reaction in DMSO at 120°C Reactive [18F]Fluoride->Reaction in DMSO at 120°C Tosylated Precursor Tosylated Precursor Tosylated Precursor->Reaction in DMSO at 120°C Quenching Quenching Reaction in DMSO at 120°C->Quenching Semi-preparative HPLC Semi-preparative HPLC Quenching->Semi-preparative HPLC Formulation Formulation Semi-preparative HPLC->Formulation [18F]PzP-1 [18F]PzP-1 Formulation->[18F]PzP-1

Workflow for [¹⁸F]Radiolabeling.

Protocol 3.2.1: Automated Radiosynthesis of [¹⁸F]PzP-1

  • [¹⁸F]Fluoride Trapping and Elution: Load the cyclotron-produced [¹⁸F]fluoride in [¹⁸O]water onto a pre-conditioned anion exchange cartridge. Elute the trapped [¹⁸F]fluoride into the reaction vessel using a solution of potassium carbonate and Kryptofix-222 in acetonitrile/water.

  • Azeotropic Drying: Remove the solvent by azeotropic distillation under a stream of nitrogen at elevated temperature.

  • Radiolabeling Reaction: Add a solution of the tosylated precursor (5-10 mg) in anhydrous dimethyl sulfoxide (DMSO) to the dried [¹⁸F]fluoride. Heat the reaction mixture at 120-150 °C for 10-15 minutes.

  • Quenching and Purification: After cooling, quench the reaction with water and inject the mixture onto a semi-preparative High-Performance Liquid Chromatography (HPLC) system for purification.

  • Formulation: Collect the fraction corresponding to the [¹⁸F]PzP-1, remove the HPLC solvent under reduced pressure, and formulate the final product in a sterile saline solution for injection.

Data Presentation and Quality Control

The successful development of a PET tracer requires rigorous quality control to ensure its purity, stability, and suitability for in vivo imaging.

Quality Control Parameters

The following table summarizes the key quality control parameters for the final [¹⁸F]PzP-1 product.

ParameterSpecificationMethod
Radiochemical Purity > 95%Analytical HPLC
Molar Activity > 37 GBq/µmol (1 Ci/µmol)Analytical HPLC with a calibrated radiation detector
pH 4.5 - 7.5pH meter
Residual Solvents < 410 ppm (Acetonitrile)Gas Chromatography (GC)
Radionuclidic Purity > 99.5%Gamma-ray spectroscopy
Bacterial Endotoxins < 175 EU/VLimulus Amebocyte Lysate (LAL) test
Sterility SterileSterility testing
In Vitro and In Vivo Evaluation (Hypothetical Data)

The following tables present hypothetical data from the evaluation of [¹⁸F]PzP-1, assuming it targets a specific kinase overexpressed in a cancer cell line (e.g., XYZ-kinase in ABC-cancer cells).

Table 1: In Vitro Cell Uptake of [¹⁸F]PzP-1 in ABC-cancer cells

Time (min)Uptake (% of added radioactivity)
152.5 ± 0.3
304.8 ± 0.5
606.2 ± 0.7
1205.9 ± 0.6

Table 2: Biodistribution of [¹⁸F]PzP-1 in Tumor-Bearing Mice (%ID/g at 60 min post-injection)

Organ%ID/g
Blood1.2 ± 0.2
Heart0.8 ± 0.1
Lungs1.5 ± 0.3
Liver3.5 ± 0.6
Kidneys2.8 ± 0.4
Muscle0.5 ± 0.1
Tumor5.5 ± 0.9

Signaling Pathway and Logic Diagrams

The following diagram illustrates a hypothetical signaling pathway that could be interrogated using a pyrazolo[1,5-a]pyrimidine-based PET tracer targeting a specific kinase.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase XYZ-Kinase (Target of [18F]PzP-1) XYZ-Kinase (Target of [18F]PzP-1) Receptor Tyrosine Kinase->XYZ-Kinase (Target of [18F]PzP-1) Downstream Effector 1 Downstream Effector 1 XYZ-Kinase (Target of [18F]PzP-1)->Downstream Effector 1 Downstream Effector 2 Downstream Effector 2 XYZ-Kinase (Target of [18F]PzP-1)->Downstream Effector 2 Cell Proliferation Cell Proliferation Downstream Effector 1->Cell Proliferation Survival Survival Downstream Effector 2->Survival [18F]PzP-1 [18F]PzP-1 [18F]PzP-1->XYZ-Kinase (Target of [18F]PzP-1) Inhibition & Imaging

Hypothetical signaling pathway for imaging.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of pyrazolo[1,5-a]pyrimidine-based PET tracers. Its chemical properties allow for the efficient construction of a core scaffold that can be further elaborated to target a wide range of biological molecules. The protocols and data presented herein, though based on representative examples, provide a solid foundation for researchers and drug development professionals to explore the potential of this building block in creating novel PET imaging agents for oncology, neurology, and other therapeutic areas.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most prevalent synthetic pathways commence with either 5-fluorouracil or 2-methoxy-5-fluorouracil. A typical route involves the chlorination of a pyrimidine precursor followed by a nucleophilic aromatic substitution (SNAr) reaction with hydrazine hydrate.[1] One common method starts with 5-fluorouracil, which is converted to 2,4-dichloro-5-fluoropyrimidine. This intermediate then reacts with sodium methoxide to form 2-methoxy-4-chloro-5-fluoropyrimidine, which subsequently undergoes hydrazinolysis to yield the final product.[2]

Q2: What is the most critical side reaction to control during the hydrazinolysis step?

A2: The most significant side reaction is the di-substitution of the pyrimidine ring, where hydrazine attacks both the C4 and C2 positions, leading to the formation of 2,4-bis(hydrazinyl)-5-fluoropyrimidine. This impurity can be challenging to separate and significantly reduces the yield of the desired mono-substituted product.

Q3: How can the formation of the di-substituted byproduct be minimized?

A3: Careful control of reaction conditions is essential. Key strategies include:

  • Stoichiometric Control: Employing a slight excess of hydrazine hydrate is crucial to favor mono-substitution. A molar ratio of approximately 1:1.1 to 1:1.2 of the pyrimidine to hydrazine hydrate is often recommended.

  • Temperature Control: The reaction is typically performed at low to moderate temperatures. Slow addition of hydrazine hydrate while maintaining a cool reaction temperature (e.g., 0-10°C) can significantly enhance selectivity for the mono-substituted product.

Q4: What are the key parameters to monitor for reaction completion?

A4: The progress of the reaction should be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is considered complete when the starting material (e.g., 2-methoxy-4-chloro-5-fluoropyrimidine) is consumed to an acceptable level (e.g., ≤2%).[2]

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low Yield of Final Product Excessive Di-substitution: Formation of 2,4-bis(hydrazinyl)-5-fluoropyrimidine.Carefully control the stoichiometry of hydrazine hydrate (use a slight excess, e.g., 1.1-1.2 equivalents). Monitor the reaction progress closely to avoid prolonged reaction times. Maintain a low temperature during hydrazine hydrate addition.
Incomplete Reaction: Starting material remains.Ensure the quality of the starting 2-methoxy-4-chloro-5-fluoropyrimidine is high. Confirm the concentration of the hydrazine hydrate solution. While low temperatures are crucial for addition, the reaction may require warming to room temperature or gentle heating to proceed to completion.
Hydrolysis of Product or Starting Material: Presence of excess water.Ensure anhydrous conditions if the reaction is sensitive to moisture. Use dry solvents.
Presence of Significant Impurities in the Final Product Unreacted Starting Material: Incomplete reaction.Ensure the reaction goes to completion by monitoring with TLC or HPLC. A slight excess of hydrazine hydrate and adequate reaction time are necessary.
Di-substituted Impurity: Suboptimal reaction conditions.Optimize the reaction conditions for the hydrazinolysis step as described above (stoichiometry and temperature control).
Hydrolyzed Impurities: Exposure to water.Minimize exposure to water during the reaction and work-up.
Reaction Stalls or Proceeds Slowly Low Reaction Temperature: Insufficient thermal energy.While the initial addition of hydrazine should be at a low temperature to control exothermicity and selectivity, the reaction mixture can be allowed to warm to room temperature or gently heated to ensure completion.
Poor Quality of Reagents: Impurities in starting materials.Use fresh, high-purity 2-methoxy-4-chloro-5-fluoropyrimidine and hydrazine hydrate.

Data Presentation

Table 1: Reported Yields for the Synthesis of this compound

Starting MaterialKey StepsSolvent(s)Reported YieldReference
5-Fluorouracil1. Chlorination with POCl₃2. Methoxylation with NaOMe3. Hydrazinolysis with Hydrazine HydrateToluene78.6% (total)[2]
5-Fluorouracil1. Chlorination with POCl₃2. Methoxylation with NaOMe3. Hydrazinolysis with Hydrazine HydrateChlorobenzene/Acetonitrile81.7% (total)[2]
2-Methoxy-5-fluorouracil1. Chlorination with POCl₃ in the presence of Triethylamine2. Hydrazinolysis with Hydrazine HydrateTolueneHigh (not quantified)[1]

Experimental Protocols

Protocol 1: Synthesis from 5-Fluorouracil

This protocol is adapted from patent literature and outlines the synthesis via chlorination, methoxylation, and subsequent hydrazinolysis.[2]

Step 1: Synthesis of 2,4-dichloro-5-fluoropyrimidine

  • React 5-fluorouracil with phosphorus oxychloride (POCl₃). The reaction can be carried out in a non-polar solvent such as toluene or a mixture of a non-polar and a polar solvent (e.g., toluene and acetonitrile).

Step 2: Synthesis of 2-methoxy-4-chloro-5-fluoropyrimidine

  • To the solution containing 2,4-dichloro-5-fluoropyrimidine, add a solution of sodium methoxide in methanol dropwise. The reaction is typically heated to reflux for about an hour.

Step 3: Synthesis of this compound

  • After cooling the mixture from the previous step, filter to remove any solids.

  • To the filtrate, add hydrazine hydrate dropwise.

  • Heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction by HPLC until the starting material is consumed (≤2%).

  • Cool the reaction mixture to room temperature and filter the precipitate.

  • Wash the filter cake with a small amount of solvent (e.g., toluene) and dry to obtain the final product.

Protocol 2: Synthesis from 2-Methoxy-5-fluorouracil

This protocol is based on a method designed to improve yield by optimizing the chlorination step.[1]

Step 1: Synthesis of 2-methoxy-4-chloro-5-fluoropyrimidine

  • In a reaction vessel, suspend 2-methoxy-5-fluorouracil in an organic solvent such as toluene.

  • Add an acid-binding agent, such as triethylamine.

  • Heat the mixture to 55 ± 1°C.

  • Add phosphorus oxychloride (POCl₃) dropwise, controlling the temperature between 105-110°C.

  • Maintain the reaction at this temperature for approximately 3 hours.

Step 2: Synthesis of this compound

  • After the chlorination reaction, the resulting 2-methoxy-4-chloro-5-fluoropyrimidine is reacted with hydrazine hydrate.

  • The molar ratio of hydrazine hydrate to the starting pyrimidine is typically between 1:1 and 3:1.[1]

  • The hydrazinolysis is carried out at room temperature (0-40°C) for 5-20 hours.[1]

  • Isolate the product by filtration.

Visualizations

Synthesis_Pathway cluster_0 Route 1: From 5-Fluorouracil cluster_1 Route 2: From 2-Methoxy-5-fluorouracil A 5-Fluorouracil B 2,4-dichloro-5-fluoropyrimidine A->B POCl3 C 2-methoxy-4-chloro-5-fluoropyrimidine B->C NaOMe / MeOH F 5-Fluoro-4-hydrazinyl- 2-methoxypyrimidine C->F Hydrazine Hydrate D 2-Methoxy-5-fluorouracil E 2-methoxy-4-chloro-5-fluoropyrimidine D->E POCl3 / Triethylamine E->F Hydrazine Hydrate

Caption: Synthetic pathways to this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes optimize_temp Optimize Temperature (Low temp addition, then warm) incomplete->optimize_temp check_reagents Check Reagent Quality (Purity of starting material and hydrazine) incomplete->check_reagents check_side_products Analyze for Side Products (e.g., Di-substitution) complete->check_side_products no_side_products Minimal Side Products check_side_products->no_side_products No side_products Significant Side Products check_side_products->side_products Yes no_side_products->check_reagents optimize_stoichiometry Optimize Hydrazine Stoichiometry (1.1-1.2 eq.) side_products->optimize_stoichiometry side_products->optimize_temp solution Improved Yield and Purity optimize_stoichiometry->solution optimize_temp->solution check_reagents->solution

Caption: Troubleshooting workflow for yield and purity improvement.

References

minimizing di-substitution side products in hydrazinolysis of difluoropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the hydrazinolysis of difluoropyrimidines, with a core focus on minimizing di-substitution side products.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of di-substitution product formation during the hydrazinolysis of difluoropyrimidines?

A1: The formation of di-substituted byproducts is primarily due to a subsequent nucleophilic aromatic substitution (SNAr) reaction. The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic attack by hydrazine. After the first fluorine atom is displaced to form the desired mono-substituted product, the remaining fluorine atom on the ring can be attacked by another molecule of hydrazine. This "over-addition" leads to the formation of the di-hydrazinylpyrimidine impurity.[1]

Q2: How does the position of the fluorine atoms (e.g., 2,4- vs. 4,6-difluoropyrimidine) affect the reaction and the propensity for di-substitution?

A2: The reactivity and regioselectivity of nucleophilic attack are highly dependent on the substitution pattern of the pyrimidine ring. Generally, for 2,4-disubstituted pyrimidines, the C4 position is more reactive towards nucleophiles than the C2 position.[2] This preference is attributed to the greater ability to delocalize the negative charge in the Meisenheimer intermediate formed during the attack at the C4 position. However, the presence of other electron-donating or withdrawing groups on the ring can alter this selectivity.[2] The propensity for di-substitution exists regardless of the initial substitution pattern, as the mono-substituted product still contains a reactive fluorine atom.

Q3: What are the most critical experimental parameters to control to achieve selective mono-substitution?

A3: To achieve selective mono-substitution and minimize the formation of the di-substituted product, three experimental parameters are most critical:

  • Stoichiometry: Carefully controlling the molar ratio of hydrazine to the difluoropyrimidine is essential. Using a large excess of hydrazine will significantly increase the rate of the second substitution, leading to a higher yield of the di-substituted product.[1][3]

  • Temperature: Lower reaction temperatures generally favor mono-substitution. Higher temperatures increase the rates of both substitution reactions but often accelerate the second, less favorable substitution to a greater extent, thereby reducing selectivity.[1][3]

  • Rate of Addition: A slow, controlled (dropwise) addition of the hydrazine solution is crucial. Rapid addition can create localized areas of high hydrazine concentration, which promotes di-substitution.[1]

Q4: Can the choice of solvent influence the selectivity of the reaction?

A4: Yes, the solvent can play a role in reaction rates and selectivity. Polar aprotic solvents are commonly used for SNAr reactions. For hydrazine substitutions, alcohols like ethanol are frequently employed.[1] The solvent's main function is to dissolve the reactants, but its polarity can influence the stability of the reaction intermediates. It is also advisable to use anhydrous solvents to prevent potential hydrolysis side reactions.[3]

Q5: Is this reaction under kinetic or thermodynamic control?

A5: The selective formation of the mono-substituted product at lower temperatures is an example of kinetic control.[4][5] The reaction that forms the mono-substituted product typically has a lower activation energy and proceeds faster. The di-substitution, while potentially leading to a more thermodynamically stable product, has a higher activation energy. By keeping the temperature low and the reaction time controlled, the reaction is stopped after the formation of the kinetic product (mono-substitution) and before it can overcome the energy barrier to form the thermodynamic product (di-substitution) or equilibrate.[4][5][6]

Troubleshooting Guide

Problem: High Levels of Di-substituted Product Observed

This is the most common issue encountered. If you are observing a significant amount of the di-hydrazinylpyrimidine impurity in your reaction, follow this troubleshooting workflow.

G start High Di-substitution Detected (e.g., by LC-MS or TLC) q1 Check Hydrazine Stoichiometry start->q1 a1_yes Was it > 1.2 equivalents? q1->a1_yes Yes q2 Review Reaction Temperature q1->q2 No sol1 Reduce Hydrazine to 1.05 - 1.1 equivalents. a1_yes->sol1 sol1->q2 a2_yes Was temperature > 10°C? q2->a2_yes Yes q3 Analyze Addition Rate q2->q3 No sol2 Maintain temperature at 0-5°C, especially during addition. a2_yes->sol2 sol2->q3 a3_yes Was addition rapid (< 30 minutes)? q3->a3_yes Yes end_node Re-run experiment with optimized parameters. q3->end_node No sol3 Add hydrazine solution dropwise over a prolonged period (1-2 hours) using a syringe pump. a3_yes->sol3 sol3->end_node G cluster_controls Controlling Factors A Difluoropyrimidine Hydrazine1 + Hydrazine (1 eq.) A->Hydrazine1 B Mono-hydrazinyl -fluoropyrimidine (Desired Product) Hydrazine2 + Hydrazine (2nd eq.) B->Hydrazine2 C Di-hydrazinyl -pyrimidine (Side Product) Hydrazine1->B k1 (fast, desired) Hydrazine2->C k2 (slower, undesired) LowTemp Low Temperature LowTemp->C Inhibits k2 LowStoich Low Stoichiometry LowStoich->C Inhibits k2 SlowAdd Slow Addition SlowAdd->C Inhibits k2

References

Technical Support Center: Purification of 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of crude this compound.

Issue 1: Low Purity After Initial Synthesis and Filtration

  • Question: My initial product, obtained after synthesis and filtration, has a purity significantly lower than the expected >98%. What could be the cause and how can I improve it?

  • Answer: Low purity of the initial product can stem from several factors related to the synthesis and work-up. Common causes include incomplete reactions, side reactions, or inadequate washing of the filtered product.

    • Incomplete Reaction: Ensure that the reaction has gone to completion by monitoring it using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction is incomplete, consider extending the reaction time or slightly increasing the temperature, if the reaction conditions allow.

    • Side Reactions: The formation of by-products can significantly lower the purity. The primary starting material for the hydrazinolysis step is often a halogenated precursor. If the reaction temperature is too high or the reaction time is excessively long, degradation or side reactions may occur.

    • Inadequate Washing: The filter cake of the product must be washed thoroughly with a suitable solvent to remove residual starting materials, reagents, and soluble impurities. Based on synthetic procedures, solvents like toluene or chlorobenzene have been used for washing.[1] Ensure the washing solvent is cold to minimize product loss.

Issue 2: Difficulty in Recrystallization

  • Question: I am trying to recrystallize my crude this compound, but the compound either oils out or does not crystallize at all. What should I do?

  • Answer: Recrystallization is a powerful technique for purifying solid compounds, but finding the right conditions can be challenging.

    • Oiling Out: This occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is supersaturated with impurities. To address this, try using a lower boiling point solvent or a solvent mixture. Adding a small amount of a 'co-solvent' in which the compound is more soluble can sometimes help.

    • No Crystallization: If no crystals form upon cooling, the solution may not be sufficiently saturated, or there may be impurities inhibiting crystal formation. You can try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. If the solution is not saturated enough, you can evaporate some of the solvent to increase the concentration. If impurities are the issue, a preliminary purification step like a quick filtration through a plug of silica gel might be necessary.

Issue 3: Streaking on TLC During Column Chromatography Analysis

  • Question: When I run a TLC of my crude product to determine a solvent system for column chromatography, the spot streaks up the plate. Why is this happening and how can I get clean spots?

  • Answer: Streaking on a TLC plate is a common issue, especially with polar compounds containing amine or hydrazine functionalities.

    • Compound-Silica Interaction: The hydrazine group in your compound is basic and can interact strongly with the acidic silica gel on the TLC plate, leading to streaking. To mitigate this, you can add a small amount of a basic modifier to your mobile phase, such as triethylamine (typically 0.1-1%).

    • Compound Overload: Applying too much of your sample to the TLC plate can also cause streaking. Try spotting a more dilute solution of your crude product.

    • Inappropriate Solvent System: The chosen mobile phase may not be optimal for your compound. Experiment with different solvent systems, varying the polarity. A common starting point for such compounds could be a mixture of a non-polar solvent like hexanes or dichloromethane and a polar solvent like ethyl acetate or methanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Based on typical synthetic routes starting from 2,4-dichloro-5-fluoropyrimidine, common impurities may include:

  • Unreacted 2-methoxy-4-chloro-5-fluoropyrimidine.

  • The starting material, 2,4-dichloro-5-fluoropyrimidine.

  • By-products from the reaction with sodium methoxide, such as 2,4-dimethoxy-5-fluoropyrimidine.

  • Products of hydrazine reaction at both the 2 and 4 positions, though less likely due to the methoxy group.

  • Degradation products.

Q2: What is a recommended solvent for recrystallizing this compound?

A2: While specific literature on the recrystallization of this exact compound is scarce, for polar pyrimidine derivatives, common solvent systems include ethanol, methanol, ethyl acetate, or mixtures such as hexane/acetone.[2] A good starting point would be to test the solubility of your crude product in a range of solvents of varying polarities to find one in which the compound is sparingly soluble at room temperature but readily soluble when hot.

Q3: Can I use column chromatography to purify this compound? What would be a good starting mobile phase?

A3: Yes, column chromatography can be an effective purification method. Given the polarity of the compound, a normal-phase chromatography on silica gel is a suitable approach. A good starting mobile phase would be a mixture of a moderately polar solvent and a non-polar solvent. For example, you could start with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing the polarity). As mentioned in the troubleshooting section, adding a small amount of triethylamine to the mobile phase can improve the peak shape.

Q4: How can I assess the purity of my final product?

A4: The purity of this compound can be determined using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for quantifying purity. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol would be a suitable starting point.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR can provide detailed structural information and help identify impurities.

  • Melting Point: A sharp melting point range close to the literature value (around 187-188 °C) is indicative of high purity.[1]

Quantitative Data

The following table summarizes purity data obtained from a one-pot synthesis process as described in the literature.

Synthesis StagePurity (%)Analytical MethodReference
Crude product after filtration and washing with toluene98.2HPLC[1]
Crude product after filtration and washing with chlorobenzene98.1HPLC[1]
Crude product from an alternative one-pot synthesis98.4HPLC[1]

Experimental Protocols

Protocol 1: Purification by Washing (as per patent literature)

This protocol is adapted from a synthetic procedure where a high-purity product is obtained directly.[1]

  • Filtration: After the synthesis is complete, cool the reaction mixture to room temperature to allow the product to precipitate fully.

  • Collection: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with a portion of the cold reaction solvent (e.g., 20 mL of toluene or chlorobenzene).

  • Drying: Dry the purified product under vacuum to a constant weight.

Visualizations

Purification_Workflow crude Crude 5-Fluoro-4-hydrazinyl- 2-methoxypyrimidine wash Wash with Cold Solvent (e.g., Toluene) crude->wash filtration Vacuum Filtration wash->filtration dry Drying filtration->dry pure_product Pure Product (>98%) dry->pure_product

Caption: General workflow for purification by washing.

Troubleshooting_Recrystallization start Attempt Recrystallization oiling_out Product Oils Out? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No solution1 Use lower boiling point solvent or solvent mixture. oiling_out->solution1 Yes solution2 Induce crystallization: - Scratch flask - Add seed crystal no_crystals->solution2 Yes success Successful Crystallization no_crystals->success No solution1->start solution3 Concentrate solution (evaporate some solvent) solution2->solution3 solution3->start

Caption: Troubleshooting logic for recrystallization issues.

References

stability of 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine under acidic vs basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine. The information is tailored for researchers, scientists, and professionals in drug development who may encounter stability-related issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

While specific comprehensive stability data for this compound is not extensively published, based on its structure and the behavior of related compounds, it is predicted to be sensitive to both acidic and basic conditions. The hydrazinyl group is susceptible to hydrolysis, particularly under acidic conditions. The pyrimidine ring itself can also be subject to degradation under harsh pH and temperature conditions. For optimal stability, it is recommended to store the compound in a dark place, under an inert atmosphere, and at low temperatures (e.g., in a freezer at -20°C).

Q2: How does pH affect the stability of this compound?

The stability of this compound is expected to be significantly influenced by pH.

  • Acidic Conditions: Under acidic conditions, the hydrazinyl group is prone to acid-catalyzed hydrolysis. This can lead to the cleavage of the C-N bond, resulting in the formation of hydrazine and a 4-hydroxy or 4-oxo pyrimidine derivative. The predicted pKa of the compound is approximately 4.23, suggesting that the molecule will be protonated and potentially more reactive in acidic media.

  • Basic Conditions: In basic media, while the hydrazinyl group is generally more stable against hydrolysis, the pyrimidine ring may become more susceptible to nucleophilic attack and degradation. For some related pyrimidine compounds, basic conditions can promote ring-opening reactions.

Q3: What are the likely degradation products of this compound under acidic and basic conditions?

Based on the chemical structure, the following are potential degradation pathways and products:

  • Acid-Catalyzed Hydrolysis: The primary degradation pathway under acidic conditions is likely the hydrolysis of the hydrazinyl group to yield 5-Fluoro-2-methoxy-pyrimidin-4(3H)-one and hydrazine .

  • Base-Mediated Degradation: Under basic conditions, the degradation pathways are less predictable without experimental data. Potential reactions could involve the displacement of the methoxy group or ring cleavage. One possible degradation product could be 5-fluoro-4-hydrazinyl-uracil if the methoxy group is hydrolyzed.

Troubleshooting Guides

Issue: Unexpected degradation of this compound in solution.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
pH of the solvent Measure the pH of your solvent system. The compound is likely unstable in strongly acidic or basic solutions. Adjust the pH to a neutral or near-neutral range if your experimental conditions allow.
Exposure to light Pyrimidine derivatives can be light-sensitive. Protect your solutions from light by using amber vials or covering the containers with aluminum foil.
Elevated temperature Degradation rates increase with temperature. Store stock solutions and experimental samples at low temperatures (e.g., 2-8°C or frozen) when not in use.
Presence of oxidizing agents The hydrazinyl group can be susceptible to oxidation. Avoid using solvents or reagents that contain oxidizing agents.
Reactive impurities in solvents Ensure the use of high-purity solvents to avoid degradation caused by reactive impurities.
Issue: Inconsistent results in reactions involving this compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
On-bench degradation The compound may be degrading during the course of your experiment. Minimize the time the compound is in solution at room temperature. Prepare solutions fresh before use whenever possible.
Variability in stock solution stability If using a stock solution over several days, its concentration may be decreasing due to degradation. It is advisable to prepare fresh stock solutions frequently or validate the stability of your stock solution under your storage conditions.
Interaction with other reaction components Other components in your reaction mixture could be promoting the degradation of the compound. Run control experiments to identify any incompatible reagents.

Experimental Protocols

Protocol for a pH Stability Study

This protocol outlines a general procedure for assessing the stability of this compound at different pH values.

1. Materials:

  • This compound
  • Buffers of various pH values (e.g., pH 2, 4, 7, 9, 12)
  • High-purity water and organic solvent (e.g., acetonitrile or methanol) for HPLC
  • HPLC system with a UV detector
  • pH meter
  • Volumetric flasks and pipettes

2. Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
  • For each pH to be tested, prepare a solution by diluting the stock solution with the respective buffer to a final concentration (e.g., 100 µg/mL).
  • Immediately after preparation (t=0), take an aliquot of each solution, dilute if necessary, and analyze by a validated stability-indicating HPLC method to determine the initial concentration.
  • Incubate the remaining solutions at a controlled temperature (e.g., 25°C or 40°C).
  • At specified time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw aliquots from each pH solution.
  • Analyze the samples by HPLC to determine the concentration of the remaining this compound and to detect the formation of any degradation products.

3. Data Analysis:

  • Plot the percentage of the initial concentration of this compound remaining against time for each pH.
  • Calculate the degradation rate constant (k) and the half-life (t½) at each pH.

Proposed Stability-Indicating HPLC Method

This is a starting point for developing a stability-indicating HPLC method. Method optimization and validation are required.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile or methanol). Start with a low percentage of B and gradually increase.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25°C
Detection Wavelength Monitor at a wavelength where the parent compound has maximum absorbance (e.g., determined by UV scan). A photodiode array (PDA) detector is recommended to monitor for the appearance of degradation products with different UV spectra.

Visualizations

Acidic_Degradation_Pathway parent This compound product1 5-Fluoro-2-methoxy-pyrimidin-4(3H)-one parent->product1 H+ / H2O product2 Hydrazine parent->product2 H+ / H2O

Caption: Potential acidic degradation pathway.

Basic_Degradation_Pathway parent This compound product1 5-Fluoro-4-hydrazinyl-uracil parent->product1 OH- / H2O product2 Methanol parent->product2 OH- / H2O

Caption: Potential basic degradation pathway.

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare Stock Solution prep_samples Prepare Samples at Different pH prep_stock->prep_samples incubate Incubate at Controlled Temperature prep_samples->incubate sampling Sample at Time Points incubate->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation hplc->data

Caption: Workflow for pH stability testing.

optimizing temperature and reaction time for reactions with hydrazinylpyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hydrazinylpyrimidine synthesis. The information is presented in a question-and-answer format to directly address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control when synthesizing hydrazinylpyrimidines?

A1: The most critical parameters are reaction temperature, reaction time, and the stoichiometry of hydrazine. These factors significantly influence the reaction's yield, purity, and the formation of byproducts. Careful control of these variables is essential for a successful synthesis.

Q2: I'm observing a significant amount of di-substituted byproduct. What is the primary cause and how can I minimize it?

A2: The formation of a di-substituted byproduct, such as 2-ethoxy-4,6-bis(hydrazinyl)pyrimidine, is a common issue caused by the over-addition of hydrazine.[1] To minimize this, you should carefully control the stoichiometry of hydrazine hydrate, using only a slight excess (e.g., 1.1-1.2 equivalents). Additionally, performing the addition of hydrazine at a lower temperature, for instance between 5-10°C, can help control the reaction rate and improve selectivity for the desired mono-substituted product.[1][2]

Q3: My reaction is very slow or is not going to completion. What can I do to improve the reaction rate and yield?

A3: If your reaction is sluggish, you can try several strategies. Increasing the reaction temperature is a common approach to accelerate the reaction rate.[3] You can also prolong the reaction time to allow for greater conversion of the starting material.[3] Using an excess of hydrazine hydrate can also help drive the reaction to completion.[3] For some reactions, microwave-assisted synthesis can dramatically reduce reaction times and improve yields compared to conventional heating.[3]

Q4: What are the typical solvents used for hydrazinylpyrimidine synthesis?

A4: Aprotic polar solvents are often the preferred choice for these reactions. Ethanol, isopropanol, and dioxane are commonly used as they facilitate the dissolution of reactants and can positively influence the reaction rate.[3]

Q5: How does the leaving group on the pyrimidine ring affect the reaction?

A5: The nature of the leaving group on the pyrimidine ring has a significant impact on the reaction rate. For nucleophilic aromatic substitution (SNAr) reactions, the reactivity of halogens as leaving groups generally follows the order: F > Cl > Br > I. A better leaving group will result in a faster reaction.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Product Yield Insufficiently activated pyrimidine ring.Ensure the pyrimidine ring has electron-withdrawing groups to facilitate nucleophilic attack.
Poor quality of reagents.Use fresh, high-purity starting materials and hydrazine hydrate.[1]
Reaction temperature is too low.Gradually increase the reaction temperature while monitoring for side product formation.[3]
Reaction time is too short.Extend the reaction time and monitor the progress using TLC or LC-MS.[3]
High Levels of Di-substituted Impurity Excess hydrazine hydrate used.Carefully control the stoichiometry of hydrazine hydrate to a slight excess (e.g., 1.1-1.2 equivalents).[1]
Reaction temperature is too high.Perform the addition of hydrazine hydrate at a lower temperature (e.g., 5-10°C) to control selectivity.[1][2]
Prolonged reaction time at elevated temperatures.Monitor the reaction closely and quench it once the starting material is consumed to an acceptable level.[1]
Reaction Stalls (Incomplete Conversion) Deactivation of the pyrimidine ring.Ensure the absence of electron-donating impurities that could deactivate the ring.[1]
Poor solubility of reactants.Choose a suitable aprotic polar solvent like ethanol, isopropanol, or dioxane to improve solubility.[3]
Formation of Unexpected Side Products Ring decomposition.Avoid harsh reaction conditions such as excessively high temperatures and a large excess of hydrazine, which can lead to the decomposition of the pyrimidine ring.
Hydrolysis of starting material or product.If the reaction is sensitive to moisture, ensure anhydrous conditions by using dry solvents and an inert atmosphere.[2]

Data Presentation: Optimizing Temperature and Reaction Time

The following table provides representative data on the impact of temperature and reaction time on the synthesis of a generic hydrazinylpyrimidine from a dichloropyrimidine precursor. These values are illustrative and aim to demonstrate the general trends observed during reaction optimization.

Temperature (°C)Reaction Time (hours)Hydrazine EquivalentsExpected Yield (%)Purity (%)Notes
25 (Room Temp)12.2~72~95Good for simple, reactive substrates.[4]
25 (Room Temp)82.2~80~93Longer time may slightly increase yield but can lead to minor impurities.
6021.2~65~90Moderate temperature can be a good starting point for less reactive substrates.
8041.2~85~85Higher yield but potential for increased di-substitution.
80121.1~90~80Extended time at high temperature often leads to more side products.[1]
100 (Reflux)11.1~75~70High temperature can accelerate the reaction but may decrease selectivity and lead to decomposition.
5-10 (Initial Addition) then 2521.1~88>98Controlled initial temperature is key for high purity.[1][2]

Experimental Protocols

Protocol 1: Synthesis of 4,6-Dihydrazinylpyrimidine at Room Temperature

This protocol describes the synthesis of 4,6-dihydrazinylpyrimidine from 4,6-dichloropyrimidine.

Materials:

  • 4,6-Dichloropyrimidine

  • Hydrazine hydrate (excess)

  • Ethanol

  • Water

Procedure:

  • Disperse 4,6-dichloropyrimidine (15 mmol, 2.235 g) in 15 mL of hydrazine hydrate.

  • Stir the mixture at room temperature for 1 hour.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the precipitate.

  • Wash the collected solid with a mixed solvent of ethanol and water several times.

  • Dry the solid to obtain 4,6-dihydrazinylpyrimidine. The expected yield is approximately 72%.[4]

Protocol 2: Synthesis of a Mono-hydrazinylpyrimidine Derivative with Temperature Control

This protocol is a general guideline for the selective mono-substitution of a dihalopyrimidine.

Materials:

  • Dihalopyrimidine (e.g., 2,4-dichloropyrimidine)

  • Hydrazine hydrate (1.1-1.2 equivalents)

  • Aprotic polar solvent (e.g., ethanol)

Procedure:

  • Dissolve the dihalopyrimidine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the reaction mixture to 5-10°C using an ice bath.

  • Slowly add the hydrazine hydrate dropwise to the cooled solution over a period of 30 minutes, ensuring the temperature remains below 10°C.

  • After the addition is complete, continue stirring at 5-10°C for another 30 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and continue to stir for 1-4 hours, monitoring the reaction by TLC.

  • Once the starting material is consumed, quench the reaction by adding cold water.

  • Collect the precipitated product by vacuum filtration.

  • Wash the product with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum to yield the mono-hydrazinylpyrimidine derivative.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants Combine Dihalopyrimidine and Solvent cool Cool to 5-10°C reactants->cool add_hydrazine Slowly Add Hydrazine Hydrate cool->add_hydrazine stir_cold Stir at 5-10°C add_hydrazine->stir_cold warm_rt Warm to Room Temp and Stir stir_cold->warm_rt monitor Monitor by TLC warm_rt->monitor quench Quench with Cold Water monitor->quench filter Vacuum Filtration quench->filter wash Wash with Water and Ethanol filter->wash dry Dry Under Vacuum wash->dry product Isolated Product dry->product

Caption: General experimental workflow for hydrazinylpyrimidine synthesis.

troubleshooting_logic cluster_solutions Troubleshooting Steps start Start Reaction check_yield Low Yield or Incomplete Reaction? start->check_yield increase_temp Increase Temperature check_yield->increase_temp Yes workup Proceed to Work-up check_yield->workup No prolong_time Prolong Reaction Time increase_temp->prolong_time excess_hydrazine Use Excess Hydrazine prolong_time->excess_hydrazine check_reagents Check Reagent Purity excess_hydrazine->check_reagents side_reaction_pathway start Dihalopyrimidine hydrazine1 + Hydrazine (Controlled Temp/Stoichiometry) product Desired Mono-hydrazinylpyrimidine start->product Desired Pathway hydrazine2 + Excess Hydrazine (High Temperature) side_product Di-substituted Byproduct product->side_product

References

troubleshooting guide for incomplete conversion in pyrimidine substitution reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions for common issues encountered during pyrimidine substitution reactions, specifically addressing incomplete conversion. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: I am observing low to no product yield in my pyrimidine substitution reaction. What are the common causes and how can I address them?

Low or nonexistent yield is a frequent issue that can often be traced back to several key factors related to reactants and reaction conditions.

  • Insufficiently Activated Pyrimidine Ring: Nucleophilic aromatic substitution (SNAr) reactions require an electron-deficient aromatic ring. The reaction is sluggish if the pyrimidine ring is not sufficiently activated by electron-withdrawing groups (e.g., nitro, cyano, halo) positioned ortho or para to the leaving group.[1]

  • Poor Leaving Group: The efficiency of the substitution is highly dependent on the quality of the leaving group. The general order of reactivity for halogen leaving groups in SNAr reactions is F > Cl > Br > I.[1] Sulfonyl-based leaving groups have also been shown to be highly effective.[2]

  • Weak Nucleophile: The nucleophile may not be strong enough to attack the pyrimidine ring. The nucleophilicity of the attacking species can be increased, for example, by using an alkoxide instead of an alcohol.[1]

  • Suboptimal Reaction Temperature: The activation energy for the reaction may not be overcome at low temperatures.[3] A gradual increase in temperature can improve the reaction rate.[1] However, excessively high temperatures can lead to degradation of the starting material or product.[1] Microwave irradiation can sometimes be employed to improve yields and shorten reaction times.[1]

  • Inappropriate Solvent: The choice of solvent is critical. Polar aprotic solvents such as DMF, DMSO, THF, or NMP are generally preferred as they can solvate the nucleophile and facilitate the reaction.[1][4] Using non-nucleophilic solvents is important to avoid side reactions where the solvent itself acts as a nucleophile (solvolysis).[1]

  • Unsuitable Base: For reactions involving amine nucleophiles, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used to quench the acid generated.[1][4] For metal-catalyzed reactions, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common.[4]

  • Catalyst Issues (for catalyzed reactions): If the reaction is metal-catalyzed (e.g., Buchwald-Hartwig, Ullmann), issues can arise from catalyst poisoning by impurities, using a suboptimal catalyst/ligand system, or insufficient catalyst loading.[3][5] Ensure all reactants and solvents are pure and dry, and consider screening different catalysts, ligands, and loading concentrations.[4][5]

Q2: My reaction is producing multiple products or isomers. How can I improve selectivity?

The formation of multiple products often stems from a lack of regioselectivity, especially with di-substituted pyrimidines like 2,4-dichloropyrimidine.

  • Competing Reaction Sites: On a di-substituted pyrimidine, nucleophilic attack can occur at multiple positions (e.g., C2 vs. C4). Substitution at the C4 position is generally favored electronically. However, the electronic environment of the ring, influenced by other substituents, can alter this preference. For example, an electron-donating group at the C6 position can favor substitution at the C2 position.[1]

  • Controlling Stoichiometry: If di-substitution is occurring instead of the desired mono-substitution, use a stoichiometric amount (1.0 equivalent) of the nucleophile and consider lowering the reaction temperature.[1]

  • Nucleophile Choice: The nature of the nucleophile can also influence regioselectivity. Modifying the nucleophile may help direct the substitution to the desired position.[1]

Q3: I am struggling with side reactions such as hydrolysis or ring degradation. What are the preventative measures?

Side reactions can significantly lower the yield of the desired product.

  • Hydrolysis: The starting material or product can react with water present in the reaction mixture. To prevent this, ensure anhydrous reaction conditions by using thoroughly dried solvents and glassware, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][4]

  • Solvolysis: If the solvent is nucleophilic (e.g., methanol, ethanol), it can compete with the intended nucleophile, leading to undesired byproducts. Use a non-nucleophilic solvent whenever possible.[1]

  • Ring Opening/Degradation: The pyrimidine ring can be susceptible to opening or degradation under harsh conditions, such as very high temperatures or strong bases.[1] Employing milder bases and reaction temperatures can mitigate this issue.[1]

Q4: Product purification is proving difficult. What strategies can I use?

Purification can be challenging, especially if the product is highly polar or if byproducts have similar properties.

  • Aqueous Workup: Perform an aqueous workup to remove inorganic salts and other water-soluble impurities.[1]

  • Acid-Base Extraction: This technique can be used to separate acidic or basic products from impurities.[1]

  • Recrystallization: For solid products, recrystallization is often a highly effective method for achieving high purity.[6]

  • Column Chromatography: If chromatography is necessary, consider screening different solvent systems (eluents) or using a different stationary phase (e.g., alumina instead of silica gel).[1][6] Adding a modifier like triethylamine to the eluent can help reduce the tailing of basic compounds on silica gel.[6]

Troubleshooting Parameters Summary

The following table summarizes key reaction parameters and their typical impact on pyrimidine substitution reactions, providing a quick reference for optimization.

ParameterRecommended Choice / ConditionRationale & Considerations
Leaving Group F, Cl, -SO₂MeFluorine is the most reactive halogen for SNAr due to its high electronegativity.[1] Sulfonyl groups are also excellent leaving groups.[2][7]
Solvent Polar Aprotic (DMF, DMSO, NMP, THF)These solvents effectively solvate the nucleophile without participating in the reaction.[1][4] Avoid nucleophilic solvents like alcohols unless they are also the reactant.[1]
Base Non-nucleophilic (TEA, DIPEA, K₂CO₃, NaOtBu)Prevents the base from competing with the primary nucleophile. The strength of the base should be matched to the reaction type.[1][4]
Temperature 80 - 120 °C (Typical Range)Often requires heating to overcome the activation energy.[1][4] Monitor for degradation at higher temperatures.[1] Microwave irradiation can be an alternative.[1]
Atmosphere Inert (Nitrogen or Argon)Crucial for preventing hydrolysis and other side reactions caused by atmospheric moisture and oxygen, especially in metal-catalyzed processes.[1][5]
Reactant Purity High Purity / AnhydrousImpurities can lead to side reactions or poison catalysts.[3][5] Water can cause hydrolysis of starting materials or products.[1]
Steric Hindrance MinimalBulky groups on the pyrimidine ring or the nucleophile can slow down or prevent the reaction.[3][8][9]

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution (SNAr) - Amination

This protocol provides a general framework for the amination of a chloropyrimidine. Conditions should be optimized for specific substrates.

  • Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the chloropyrimidine substrate (1.0 eq.).

  • Solvent and Reagents: Dissolve the substrate in a suitable anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP). Add the amine nucleophile (1.2-1.5 eq.) to the solution, followed by a non-nucleophilic base (e.g., K₂CO₃ or DIPEA, 1.5-2.0 eq.).[1][4]

  • Reaction: Stir the reaction mixture and heat to the desired temperature (typically between 80-120 °C).[1][4]

  • Monitoring: Monitor the progress of the reaction periodically using an appropriate technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][4]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate) multiple times.[4]

  • Purification: Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography or recrystallization to obtain the final product.[4][10]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting incomplete conversion in pyrimidine substitution reactions.

Troubleshooting_Workflow start Incomplete Conversion (Low Yield) check_reactants 1. Check Reactants & Activation start->check_reactants check_conditions 2. Check Reaction Conditions start->check_conditions check_side_reactions 3. Check for Side Reactions start->check_side_reactions pyrimidine_activation Pyrimidine Ring Activated? check_reactants->pyrimidine_activation leaving_group Good Leaving Group? (e.g., F, Cl, SO2R) check_reactants->leaving_group nucleophile Nucleophile Strong Enough? check_reactants->nucleophile sterics Steric Hindrance? check_reactants->sterics temperature Temperature Optimal? check_conditions->temperature solvent Correct Solvent? (Polar Aprotic) check_conditions->solvent base Base Suitable? check_conditions->base catalyst Catalyst Active? (if applicable) check_conditions->catalyst hydrolysis Evidence of Hydrolysis or Solvolysis? check_side_reactions->hydrolysis degradation Evidence of Degradation? check_side_reactions->degradation sol_activation Add EWGs to ring pyrimidine_activation->sol_activation No sol_lg Use better LG leaving_group->sol_lg No sol_nuc Increase nucleophilicity (e.g., use alkoxide) nucleophile->sol_nuc No sol_sterics Use less hindered substrate sterics->sol_sterics Yes sol_temp Increase temperature gradually temperature->sol_temp No sol_solvent Switch to DMF, DMSO, etc. solvent->sol_solvent No sol_base Use milder/stronger or non-nucleophilic base base->sol_base No sol_catalyst Check purity, loading, screen ligands catalyst->sol_catalyst No sol_hydrolysis Use anhydrous conditions & inert atmosphere hydrolysis->sol_hydrolysis Yes sol_degradation Lower temperature, use milder base degradation->sol_degradation Yes

Caption: Troubleshooting workflow for incomplete pyrimidine substitution reactions.

References

how to avoid common side reactions in fluoropyrimidine chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for fluoropyrimidine chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions encountered during the synthesis of fluoropyrimidines like 5-fluorouracil (5-FU)?

A1: Common side reactions include di-substitution, over- or incomplete fluorination, hydrolysis of starting materials or products, and the formation of various byproducts such as Hantzsch-type dihydropyridines and N-acylureas.[1][2] The decomposition of reactants under harsh conditions can also significantly lower the yield.[3]

Q2: How can I control the selectivity of fluorination on the pyrimidine ring?

A2: Achieving selective fluorination is critical and depends heavily on the choice of fluorinating agent and reaction conditions. Reagents like Selectfluor™ are often used for electrophilic fluorination of the heterocyclic ring.[4][5] The basicity of nucleophilic fluorinating agents can lead to side reactions, so careful selection is necessary.[4] Reaction temperature and duration are key parameters to balance for optimal results, avoiding both over-fluorination and incomplete reactions.[1]

Q3: My reaction is sensitive to moisture. What precautions should I take?

A3: Many steps in fluoropyrimidine synthesis, especially fluorination with reagents like potassium fluoride and certain cyclization steps, are moisture-sensitive.[1][2] To prevent hydrolysis of starting materials, intermediates, and the final product, it is crucial to use anhydrous (dry) solvents and reagents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][2]

Q4: I'm observing a fluorescent byproduct in my Biginelli reaction for a dihydropyrimidine. What is it and how can I avoid it?

A4: The fluorescent byproduct is likely a Hantzsch-type 1,4-dihydropyridine (DHP). This side reaction occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (from urea decomposition at high temperatures), competing with the desired Biginelli pathway. To minimize DHP formation, it is recommended to run the reaction at a lower temperature and carefully select the catalyst, as some Lewis acids may favor one pathway over the other.[2]

Troubleshooting Guides

Issue 1: Low Yield in Fluorination Step

This guide addresses common problems leading to poor yields during the introduction of the fluorine atom to the pyrimidine ring.

Problem Possible Cause Troubleshooting Solution
Incomplete Reaction Insufficient reactivity of the fluorinating agent.- Use a more reactive fluorinating agent (e.g., DAST for deoxyfluorination).[4][6]- Optimize reaction temperature and time; monitor reaction progress by TLC or HPLC.[1]
Over-fluorination Reaction conditions are too harsh.- Perform the reaction at the lowest effective temperature.[1]- Monitor the reaction closely and stop it as soon as the starting material is consumed.
Hydrolysis of Intermediates Presence of moisture in the reaction.- Ensure all reagents and solvents are anhydrous.[1][2]- Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1][2]
Reactant Decomposition Instability of starting materials under reaction conditions.- In the synthesis of 5-FU, co-dripping ethyl formate and methyl fluoroacetate can reduce the decomposition of ethyl formate by the strong base.[3]
Issue 2: Formation of Byproducts During Cyclization/Condensation

This section focuses on side reactions that occur during the formation of the pyrimidine ring.

Problem Possible Cause Troubleshooting Solution
Di-substituted Impurities Incorrect stoichiometry of reactants.- Use a slight excess of the mono-substituting reagent (e.g., hydrazine hydrate). A molar ratio of approximately 1:1.1 to 1:1.2 is often recommended.[1]
High reaction temperature.- Add the substituting reagent slowly while maintaining a cool reaction temperature (e.g., 5-10°C) to improve selectivity.[1]
Hantzsch DHP Byproduct High reaction temperature leading to urea decomposition.- Lower the reaction temperature to disfavor the Hantzsch pathway.[2]
Inappropriate catalyst.- Experiment with different Lewis or Brønsted acid catalysts to find one that favors the Biginelli reaction.[2]
N-Acylurea Byproducts Suboptimal reaction conditions.- Carefully control the stoichiometry of reactants and the amount of catalyst used.[2]
Polymerization of Starting Material Unstable intermediates under acidic conditions.- Test basic conditions to stabilize the starting material and intermediates.[7]

Experimental Protocols

Protocol 1: Minimizing Di-substitution in Hydrazinolysis

This protocol is adapted from strategies to favor mono-substitution of a di-substituted pyrimidine.[1]

  • Reaction Setup: In a reaction vessel under an inert atmosphere, dissolve the di-substituted pyrimidine (e.g., 2-ethoxy-4,6-difluoropyrimidine) in a suitable dry solvent.

  • Temperature Control: Cool the reaction mixture to 5-10°C using an ice bath.

  • Reagent Addition: Slowly add a slight excess (1.1-1.2 molar equivalents) of hydrazine hydrate to the cooled solution while stirring.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring.

  • Monitoring: Monitor the reaction progress using TLC or HPLC to ensure the starting material is consumed and to minimize the formation of the di-substituted product.

  • Work-up and Purification: Once the reaction is complete, proceed with the appropriate aqueous work-up and purify the product via recrystallization or column chromatography.

Protocol 2: Synthesis of 5-Fluorouracil via Modified Claisen Condensation

This protocol is based on a patented method to improve yield by minimizing reactant decomposition.[3]

  • Initial Setup: In a nitrogen-purged reactor, add sodium methoxide to toluene.

  • Controlled Addition: Begin by dropwise adding a portion of the total ethyl formate required.

  • Co-addition: Subsequently, simultaneously add the remaining ethyl formate and methyl fluoroacetate dropwise to the reaction mixture. Maintain the temperature at 20-30°C.

  • Initial Reaction: Stir the mixture for 1-2 hours at 20-30°C, then heat to 36-38°C and react for 5-8 hours.

  • Cyclization: Add methanol and additional sodium methoxide. Cool the mixture to 15-25°C.

  • Urea Addition: Add urea to the cooled mixture and react for 4-6 hours.

  • Isolation: After the reaction is complete, remove the solvent under reduced pressure. Add water to the residue, cool, and stir.

  • Precipitation: Adjust the pH to 3-4 with a suitable acid to precipitate the 5-fluorouracil.

  • Purification: Filter the solid product and wash with water.

Visualizations

Below are diagrams illustrating key concepts and workflows in fluoropyrimidine chemistry.

fluorination_troubleshooting start Low Yield in Fluorination Step cause1 Incomplete Reaction start->cause1 Is starting material left? cause2 Over-fluorination start->cause2 Are multiple fluorine atoms added? cause3 Hydrolysis start->cause3 Was moisture present? solution1 Optimize Agent/ Conditions cause1->solution1 solution2 Lower Temperature/ Monitor Reaction cause2->solution2 solution3 Use Anhydrous Conditions cause3->solution3

Caption: Troubleshooting workflow for low yield in fluorination.

biginelli_side_reaction cluster_reactants Reactants cluster_pathways Reaction Pathways Ketoester β-Ketoester Biginelli Biginelli Pathway (Desired) Ketoester->Biginelli Hantzsch Hantzsch Pathway (Side Reaction) Ketoester->Hantzsch High Temp Aldehyde Aldehyde Aldehyde->Biginelli Aldehyde->Hantzsch High Temp Urea Urea Urea->Biginelli Urea->Hantzsch High Temp Product Dihydropyrimidine (Product) Biginelli->Product Byproduct Dihydropyridine (Byproduct) Hantzsch->Byproduct

Caption: Competing pathways in the Biginelli reaction.

Caption: Logical relationship for preventing hydrolysis side reactions.

References

monitoring reaction progress using TLC and HPLC for pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to monitor the progress of pyrimidine derivative synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the monitoring of pyrimidine derivative synthesis, offering potential causes and solutions in a question-and-answer format.

Thin-Layer Chromatography (TLC) Troubleshooting

Question 1: Why are the spots on my TLC plate streaking?

Answer: Streaking on a TLC plate can be caused by several factors:

  • Sample Overloading: Applying too much sample to the plate is a common cause. Try spotting a more dilute solution of your reaction mixture.[1][2]

  • Inappropriate Solvent System: The mobile phase may not be optimal for your compounds. Adjusting the polarity of the solvent system can resolve this.[1][2]

  • Sample Insolubility: If the sample is not fully dissolved in the spotting solvent, it can lead to streaking. Ensure complete dissolution before application.[1]

  • Highly Polar Compounds: Very polar compounds can interact strongly with the silica gel stationary phase, causing them to streak.[1][3] Adding a small amount of a polar solvent like methanol or a modifier such as acetic acid or triethylamine to the eluent can help mitigate this.[3][4]

  • Acidic or Basic Nature of Compounds: Acidic or basic compounds can streak on neutral silica gel. For acidic compounds, adding a small amount of acetic or formic acid to the mobile phase can improve spot shape. For basic compounds, adding a small amount of triethylamine or using a solvent system containing ammonia in methanol/dichloromethane can be effective.[3][5]

Question 2: My TLC shows the reaction is complete, but NMR analysis indicates the presence of starting material. Why is there a discrepancy?

Answer: This discrepancy can arise from a few issues:

  • Co-elution: The starting material and the product may have very similar Rf values in the chosen solvent system, making them appear as a single spot on the TLC plate.[1] Experiment with different solvent systems to achieve better separation.[1]

  • Low Detection Limit of TLC: The concentration of the remaining starting material might be below the detection limit of TLC but still detectable by the more sensitive NMR technique.[1]

  • Lack of UV Activity: If you are visualizing the TLC plate only under a UV lamp, the starting material may not be UV-active and therefore invisible.[1] It's crucial to use multiple visualization techniques, such as UV light, iodine vapor, and chemical stains (e.g., potassium permanganate), to ensure all components are visible.[1][6]

Question 3: The Rf values for my spots are inconsistent between different TLC runs. What is causing this?

Answer: Inconsistent Rf values are a common problem and can be attributed to several factors:

  • Changes in Mobile Phase Composition: Always prepare the mobile phase fresh for each experiment to ensure consistency.[1] The ratio of solvents can change over time due to differential evaporation, especially with volatile solvents.[5]

  • Inconsistent Chamber Saturation: The atmosphere inside the TLC chamber needs to be saturated with the solvent vapors for reproducible results. Ensure the chamber is properly sealed and allow it to saturate for at least 15-20 minutes before placing the plate inside.[1]

  • Variation in Stationary Phase: Different batches of TLC plates, even from the same manufacturer, can have slight variations.[1] Whenever possible, use plates from the same batch for a series of experiments.

  • Temperature Fluctuations: Chromatography is sensitive to temperature changes. Conducting experiments in a temperature-controlled environment can help maintain consistency.[1]

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Question 4: I am observing peak tailing in my HPLC chromatogram for my pyrimidine derivatives. What are the potential causes and solutions?

Answer: Peak tailing is a frequent issue in HPLC and can compromise resolution and quantification.[7] The primary causes include:

  • Secondary Interactions with Residual Silanols: Exposed silanol groups on the silica-based stationary phase can interact with basic pyrimidine derivatives, leading to tailing.[7][8]

    • Solution: Use a highly end-capped column or a column with a polar-embedded phase.[8] Operating the mobile phase at a lower pH (e.g., 2.5-3.0) can protonate the silanols and reduce these interactions.[9][10]

  • Mobile Phase pH near Analyte pKa: When the mobile phase pH is close to the pKa of the pyrimidine derivative, the compound can exist in both ionized and non-ionized forms, leading to peak distortion.[8]

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. Using a buffer can help maintain a stable pH.[8]

  • Column Overload: Injecting too much sample can saturate the column, causing peak tailing.[6][9]

    • Solution: Dilute the sample or reduce the injection volume.[9]

  • Column Degradation or Contamination: A void at the column inlet or contamination can lead to poor peak shape.[9][11]

    • Solution: Use a guard column to protect the analytical column.[12] If the column is contaminated, try flushing it with a strong solvent. If a void has formed, replacing the column may be necessary.[9][11]

Question 5: My HPLC chromatogram shows unexpected peaks. How can I identify their source?

Answer: Unexpected peaks can originate from several sources:

  • Formation of Byproducts or Isomers: The reaction may be producing side products or isomers that were not anticipated.[1]

    • Solution: Couple the HPLC with a mass spectrometer (LC-MS) to determine the molecular weights of the unknown peaks and help elucidate their structures.[1]

  • Impurities in Starting Materials or Reagents: The purity of your initial reagents can significantly impact the reaction outcome.

    • Solution: Analyze the starting materials for purity before initiating the reaction.[1]

  • Degradation of Product or Starting Materials: Your compounds may be unstable under the reaction or analysis conditions.

    • Solution: Investigate the stability of your compounds.

  • System Contamination: The HPLC system itself, including solvents or tubing, can be a source of contamination.

    • Solution: Run a blank injection (solvent only) to check for any background contamination.[1]

Question 6: The resolution between the peaks of my starting material and product is poor. How can I improve it?

Answer: Poor resolution can be addressed by optimizing several parameters:

  • Mobile Phase Composition: Adjusting the ratio of the organic solvent to the aqueous phase can significantly impact separation. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol).[13]

  • Gradient Elution: If isocratic elution is not providing sufficient resolution, a gradient method where the mobile phase composition changes over time can be more effective.[6]

  • Column Chemistry: Using a column with a different stationary phase (e.g., C8, Phenyl instead of C18) or a smaller particle size can improve resolution.[1]

  • Flow Rate: Lowering the flow rate can sometimes enhance resolution, although it will increase the run time.[1]

  • Temperature: Operating the column at a slightly elevated temperature can improve peak shape and resolution for some compounds.[1]

Frequently Asked Questions (FAQs)

Q1: Which technique, TLC or HPLC, is more suitable for monitoring my pyrimidine synthesis reaction?

A1: The choice depends on the specific requirements of your analysis.

  • Thin-Layer Chromatography (TLC): This is a rapid, qualitative, and cost-effective method ideal for initial reaction screening.[1] It is excellent for quickly determining the disappearance of starting materials and the appearance of products, especially when there are significant polarity differences between them.[1]

  • High-Performance Liquid Chromatography (HPLC): This technique offers quantitative analysis of reaction progress, allowing for the determination of conversion rates and product purity.[1] It is highly reproducible and can be coupled with various detectors (e.g., UV, Mass Spectrometry) for enhanced specificity.[1][14]

A common workflow is to use TLC for frequent, quick checks of the reaction progress and then use HPLC for more detailed quantitative analysis at key time points.

Q2: How do I select an appropriate solvent system for TLC analysis of pyrimidine derivatives?

A2: The goal is to find a solvent system where the starting material and product are well-separated, ideally with Rf values between 0.2 and 0.8. A good starting point for normal phase TLC is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a more polar solvent (like ethyl acetate or methanol).[5] You can start with a 1:1 mixture and then adjust the ratio to optimize the separation.[15] For very polar pyrimidine derivatives, you may need to use more polar solvent systems, such as those containing methanol or even small amounts of acetic acid or ammonium hydroxide.[16][17]

Q3: What are common mobile phases for HPLC analysis of pyrimidine derivatives?

A3: Reversed-phase HPLC is most commonly used for pyrimidine derivatives.[14] The mobile phase typically consists of a polar solvent, often an aqueous buffer, and an organic modifier.

  • Stationary Phases: C8 and C18 silica gel columns are frequently used.[14]

  • Mobile Phases: Mixtures of water or buffer (e.g., phosphate or acetate buffer) and an organic solvent like acetonitrile or methanol are common.[13][14] The pH of the buffer can be adjusted to control the retention of ionizable pyrimidine derivatives.[18] For mass spectrometry detection, volatile buffers like ammonium formate or ammonium acetate are preferred.[19][20]

Q4: How should I prepare my reaction mixture sample for HPLC analysis?

A4: Proper sample preparation is crucial for obtaining reliable HPLC results and protecting the instrument.

  • Aliquot and Quench: Take a small, representative aliquot from the reaction mixture. If the reaction is ongoing, it may be necessary to quench it (e.g., by rapid cooling or adding a quenching agent) to stop the reaction at a specific time point.[21]

  • Dilute: Dilute the sample with a suitable solvent. Ideally, the dilution solvent should be the mobile phase or a solvent that is weaker than the mobile phase to ensure good peak shape.[12][21]

  • Filter: Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column or tubing.[1][21]

Data Presentation

Table 1: Common TLC Solvent Systems for Pyrimidine Derivatives

Polarity of CompoundExample Solvent System (v/v)Notes
Non-polar to Moderately PolarHexane:Ethyl Acetate (e.g., 4:1, 1:1)A good starting point for many organic reactions.[5]
Moderately PolarDichloromethane:Methanol (e.g., 9:1)Increases polarity to elute more polar compounds.
Polar/BasicDichloromethane:Methanol with 1% TriethylamineThe amine additive helps to prevent streaking of basic compounds.[3]
Polar/AcidicEthyl Acetate with 1% Acetic AcidThe acid additive helps to prevent streaking of acidic compounds.[5]
Very PolarEthyl Acetate:Butanol:Acetic Acid:Water (80:10:5:5)A highly polar system for compounds that do not move from the baseline in other solvents.[16][17]

Table 2: Typical HPLC Conditions for Pyrimidine Derivative Analysis (Reversed-Phase)

ParameterTypical SettingPurpose
Column C18 or C8, 3-5 µm particle size, 100-250 mm lengthStandard stationary phases for separating compounds based on hydrophobicity.[14]
Mobile Phase A Water with 0.1% Formic Acid or 10 mM Ammonium AcetateAqueous component; additives are for pH control and MS compatibility.[19][20]
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic AcidOrganic modifier to elute compounds from the column.[13]
Elution Mode Isocratic or GradientIsocratic uses a constant mobile phase composition. Gradient changes the composition over time for better resolution of complex mixtures.[6][14]
Flow Rate 0.5 - 1.5 mL/minControls the speed of the separation.[14]
Column Temperature 25 - 40 °CCan affect retention time and peak shape.[1]
Detector UV-Vis (e.g., 254 nm) or Mass Spectrometer (MS)UV is common for aromatic compounds like pyrimidines. MS provides molecular weight information.[1][14]
Injection Volume 5 - 20 µLThe amount of sample introduced onto the column.

Experimental Protocols

Protocol 1: General Procedure for Monitoring a Reaction by TLC

  • Plate Preparation: Using a pencil, gently draw a thin starting line approximately 1 cm from the bottom of a TLC plate.[1]

  • Sample Application:

    • Dissolve a small amount of your starting material in a suitable solvent to create a reference spot.

    • Withdraw a small aliquot from the reaction mixture at various time points (e.g., 0 hr, 1 hr, 2 hr).

    • Using a capillary tube, spot the starting material, the reaction mixture, and a co-spot (both starting material and reaction mixture in the same spot) on the starting line.[4]

  • Development: Place the TLC plate in a developing chamber containing the appropriate mobile phase. Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend the plate by capillary action.[1][15]

  • Visualization: Once the solvent front has reached about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.[1] Allow the plate to dry. Visualize the spots under a UV lamp and/or by using a chemical stain (e.g., iodine vapor, potassium permanganate).[1]

  • Interpretation: Monitor the disappearance of the starting material spot and the appearance of the product spot(s) over time. The reaction is considered complete when the starting material spot is no longer visible.

Protocol 2: General Procedure for Quantitative Reaction Monitoring by HPLC

  • Method Development (if necessary): Develop an HPLC method that provides good separation between the starting material, product, and any major impurities.

  • Sample Preparation:

    • At each desired time point, withdraw a precise volume of the reaction mixture.

    • Quench the reaction if necessary to stop it from proceeding.[21]

    • Dilute the sample accurately with a suitable solvent (e.g., mobile phase) to a concentration within the linear range of the detector.

    • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.[1][21]

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the prepared sample onto the HPLC system.[1]

  • Data Interpretation:

    • Analyze the resulting chromatogram. Identify the peaks corresponding to the starting material and the product based on their retention times (determined by injecting standards).

    • Integrate the peak areas of the starting material and the product.

    • Calculate the percentage conversion of the starting material or the formation of the product over time. This can be done by creating a calibration curve with standards of known concentrations or by assuming that the response factors of the reactant and product are similar (area percent method).

Visualizations

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_samples Prepare Samples (Reactant, Reaction Mixture) spot_plate Spot Plate (Reactant, Co-spot, Mixture) prep_samples->spot_plate prep_plate Prepare TLC Plate (Draw Baseline) prep_plate->spot_plate prep_chamber Prepare Chamber (Solvent + Filter Paper) develop_plate Develop Plate in Chamber prep_chamber->develop_plate spot_plate->develop_plate mark_front Mark Solvent Front develop_plate->mark_front visualize Visualize Spots (UV Light, Stain) mark_front->visualize calculate_rf Calculate Rf Values visualize->calculate_rf interpret Interpret Results calculate_rf->interpret

Caption: Experimental workflow for monitoring reaction progress using TLC.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_interpretation Data Interpretation take_aliquot Take Aliquot from Reaction quench Quench Reaction (if needed) take_aliquot->quench dilute_filter Dilute and Filter Sample quench->dilute_filter inject Inject Sample dilute_filter->inject equilibrate Equilibrate HPLC System equilibrate->inject acquire_data Acquire Chromatogram inject->acquire_data integrate_peaks Integrate Peaks acquire_data->integrate_peaks quantify Quantify Components integrate_peaks->quantify determine_conversion Determine Reaction Conversion quantify->determine_conversion

Caption: Experimental workflow for quantitative reaction monitoring using HPLC.

Troubleshooting_TLC_Streaking start TLC Spot is Streaking overloading Is the sample too concentrated? start->overloading solvent_system Is the solvent system optimal? overloading->solvent_system No solution_overloading Dilute the sample overloading->solution_overloading Yes compound_polarity Is the compound very polar, acidic, or basic? solvent_system->compound_polarity No solution_solvent Adjust solvent polarity solvent_system->solution_solvent Yes solution_polarity Add modifier to eluent (e.g., AcOH, Et3N) compound_polarity->solution_polarity Yes end_node Problem Resolved compound_polarity->end_node No solution_overloading->end_node solution_solvent->end_node solution_polarity->end_node

Caption: Troubleshooting decision tree for streaking issues in TLC.

References

Technical Support Center: Selective Mono-Substitution on Di-halogenated Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for navigating the complexities of selective mono-substitution on di-halogenated pyrimidines.

Frequently Asked Questions (FAQs)

Q1: What is the general order of reactivity for halogen positions on a di-halogenated pyrimidine ring?

For unsubstituted di-halogenated pyrimidines, particularly 2,4-dihalopyrimidines, the general order of reactivity for both palladium-catalyzed cross-coupling reactions and Nucleophilic Aromatic Substitution (SNAr) is C4(6) > C2 » C5.[1][2] This preference is largely attributed to the higher electrophilicity of the C4 and C6 positions.[3]

Q2: What are the primary strategies for achieving selective mono-substitution on di-halogenated pyrimidines?

The two main strategies are:

  • Nucleophilic Aromatic Substitution (SNAr): This method is often used for mono-amination by reacting the pyrimidine with an amine, typically in the presence of a base at elevated temperatures.[4] It generally favors substitution at the C4 position.[1][5]

  • Palladium-Catalyzed Cross-Coupling Reactions: These are versatile methods for forming C-C, C-N, and C-S bonds. Common examples include:

    • Suzuki-Miyaura Coupling: For C-C bond formation.[6][7][8][9]

    • Buchwald-Hartwig Amination: For C-N bond formation, often more efficient than SNAr for less reactive chlorides or for introducing a second amino group.[4][10][11]

    • Sonogashira Coupling: For C-C triple bond formation.[2][12][13]

    • C-S Coupling (Thiolation): For C-S bond formation.[5][14][15]

Q3: Which factors have the most significant impact on regioselectivity?

Regioselectivity is highly sensitive to a combination of factors:

  • Electronic Effects: Electron-withdrawing groups (EWGs) at the C5 position generally enhance the inherent preference for C4 substitution. Conversely, electron-donating groups (EDGs) at the C6 position can favor C2 substitution.[1]

  • Nature of the Nucleophile: The structure of the incoming group is crucial. For instance, while many nitrogen nucleophiles favor the C4 position, tertiary amines have been shown to direct amination to the C2 position on 5-substituted-2,4-dichloropyrimidines.[1][16]

  • Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature can dramatically influence the isomeric ratio of the products.[1][17] In some cases, judicious selection of these parameters can even invert the conventional C4 selectivity.[3][18]

Troubleshooting Guides

Issue 1: Poor Regioselectivity (Mixture of C2 and C4 Isomers)

Q: I am attempting a mono-substitution on a 2,4-dichloropyrimidine and getting a mixture of C2 and C4 isomers. How can I improve selectivity for the C4 position?

A: Achieving high C4 selectivity is a common challenge, as reactions with neutral nitrogen nucleophiles, for example, can yield C4/C2 isomer ratios of only 1:1 to 4:1.[1][2] Here are several strategies to enhance C4 selectivity:

  • For Aminations (C-N Coupling):

    • Use Anionic Nucleophiles: Deprotonating anilines with a strong base (like LiHMDS) to form an anionic anilide can significantly increase C4 selectivity, even without a palladium catalyst.[2]

    • Ligand-Free "Jeffery" Conditions: For Suzuki couplings, ligand-free conditions have been shown to enhance C4 selectivity by an order of magnitude (>99:1).[19]

    • Optimize Palladium Catalyst System: For 6-aryl-2,4-dichloropyrimidines, a palladium-catalyzed amination using a base like LiHMDS can strongly favor the C4 isomer, achieving ratios greater than 30:1.[1]

  • For Suzuki Couplings (C-C Coupling):

    • Microwave Irradiation: Microwave-assisted protocols with low catalyst loading (e.g., 0.5 mol% Pd(PPh₃)₄) can provide C4-substituted pyrimidines efficiently and with high regioselectivity.[8][9]

    • Solvent Choice: The choice of solvent is critical. Alcoholic solvent mixtures can afford much greater reactivity and selectivity in one-pot double Suzuki couplings compared to polar aprotic solvents.[6][7]

Q: My goal is to achieve selective substitution at the C2 position, but the reaction favors C4. What can I do to invert the selectivity?

A: Inverting the conventional C4 selectivity is a known challenge, as no general methods existed for a long time to favor C2.[5] However, recent advances have made this possible:

  • Ligand Control in Pd-Catalysis: This is the most effective strategy. Bulky, electron-rich ligands can override the intrinsic electronic preference of the pyrimidine ring.

    • For C-S coupling , palladium precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands have been shown to uniquely effect C2-selective thiolation of 2,4-dichloropyrimidine.[5][15]

    • For aminations , specific dialkylbiarylphosphine-derived palladium catalysts can favor C2 substitution, particularly when using 5-trimethylsilyl-2,4-dichloropyrimidine as a surrogate for the parent dichloropyrimidine.[20]

  • Nucleophile Choice: As mentioned, using tertiary amines as nucleophiles can promote C2 selectivity in the amination of 5-substituted-2,4-dichloropyrimidines.[16]

Issue 2: Low or No Yield

Q: I am observing a low yield of my desired mono-substituted product. What are the potential causes and solutions?

A: Low yields can stem from several factors. Use the following guide to troubleshoot the issue.

Potential CauseRecommended Solution
Insufficient Reaction Temperature For catalyst-free SNAr, high temperatures (e.g., 140 °C in DMF) are often required.[4] For Pd-catalyzed reactions, temperatures of 80-120 °C are common, but optimization is necessary based on the specific substrates and catalyst.[4]
Inappropriate Base The choice of base is critical. For catalyst-free SNAr, inorganic bases like K₂CO₃ or Cs₂CO₃ are common.[4] For Pd-catalyzed aminations (Buchwald-Hartwig), strong bases such as NaOtBu or LiHMDS are often employed.[4]
Poor Catalyst/Ligand Combination (Pd-catalyzed reactions) The ligand has a significant impact.[4] Screen different phosphine ligands (e.g., dppf, Xantphos, BippyPhos) or N-heterocyclic carbene (NHC) ligands to find the optimal combination for your specific substrate.[11][21][22]
Hydrolysis of Chloro-substituent The presence of water can lead to the formation of hydroxypyrimidines. Ensure the use of anhydrous solvents and reagents to minimize this side reaction.[4] If solvolysis is an issue, consider switching from an alcohol solvent to dioxane or toluene.[4]
Catalyst Deactivation Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the palladium catalyst.

Data Presentation: Regioselectivity in Cross-Coupling Reactions

The following tables summarize regioselectivity data for various mono-substitution reactions on 2,4-dichloropyrimidine derivatives.

Table 1: C4 vs. C2 Selectivity in Amination of 6-aryl-2,4-dichloropyrimidine

AmineBaseCatalystConditionsC4:C2 RatioReference
Secondary Aliphatic AmineLiHMDSPd(OAc)₂/dppbTHF, -20 °C, 1 h>30:1[1]
AnilineLiHMDSNoneTHF, -60 °C, 0.5 h91:9[2]
N-MethylanilineLiHMDSNoneTHF, -60 °C, 0.5 h97:3[2]
Neutral Nitrogen NucleophilesVariousNone (SNAr)Various1:1 to 4:1[2]

Table 2: Ligand-Controlled Selectivity in Cross-Coupling of 2,4-Dichloropyridines (Analogous System)

Coupling TypeLigandSelectivityReference
Suzuki-MiyauraQPhosC4-selective (modest)[19]
Suzuki-MiyauradppfC2-selective (conventional)[19]
Suzuki, Kumada, NegishiIPr (NHC Ligand)Highly C4-selective (~10:1)[19]

Experimental Protocols

Protocol 1: Highly C4-Selective Suzuki-Miyaura Coupling (Microwave-Assisted)

This protocol is adapted from a procedure for the efficient C4-arylation of 2,4-dichloropyrimidine.[9]

Materials:

  • 2,4-dichloropyrimidine (0.5 mmol)

  • Arylboronic acid (0.5 mmol)

  • Potassium carbonate (K₂CO₃) (1.5 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.0025 mmol, 0.5 mol%)

  • 1,4-Dioxane (4 mL) and Water (2 mL)

  • Microwave reactor vial

Procedure:

  • Reaction Setup: Place 2,4-dichloropyrimidine, the arylboronic acid, and K₂CO₃ in a microwave reactor vial.

  • Catalyst Addition: Add Pd(PPh₃)₄ to the vial.

  • Solvent Addition: Add the 1,4-dioxane and water mixture.

  • Inerting: Seal the vial and flush with argon.

  • Reaction Execution: Place the vial in the microwave reactor and irradiate at 100 °C for 15 minutes.

  • Workup: After cooling, extract the mixture with ethyl acetate and wash with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: C4-Selective Palladium-Catalyzed Amination

This protocol is based on conditions that strongly favor C4-amination on 6-aryl-2,4-dichloropyrimidines.[1]

Materials:

  • 6-aryl-2,4-dichloropyrimidine (1.0 equiv)

  • Secondary amine (1.1 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)

  • 1,4-Bis(diphenylphosphino)butane (dppb) (1-2 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M in THF, 1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Catalyst Preparation: In a glovebox, add Pd(OAc)₂ and dppb to an oven-dried flask.

  • Substrate Addition: Remove the flask from the glovebox and add the 6-aryl-2,4-dichloropyrimidine followed by anhydrous THF.

  • Amine-Base Premixing: In a separate flask, add the secondary amine and cool the solution to -20 °C. Add the LiHMDS solution dropwise.

  • Reaction Execution: Add the pre-mixed amine/LiHMDS solution to the flask containing the substrate and catalyst.

  • Monitoring and Workup: Stir the reaction at -20 °C for 1 hour, monitoring by TLC or HPLC. Upon completion, quench the reaction with a saturated aqueous NH₄Cl solution and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the product via chromatography.

Visualizations

troubleshooting_workflow cluster_issues Problem Identification cluster_solutions_yield Low Yield Solutions cluster_solutions_selectivity Regioselectivity Solutions cluster_c4 Enhance C4 Selectivity cluster_c2 Enhance C2 Selectivity start Experiment Start: Mono-substitution on Di-halogenated Pyrimidine outcome Analyze Product Mixture (LC-MS, NMR) start->outcome low_yield Low Yield? outcome->low_yield Check Yield poor_selectivity Poor Regioselectivity? outcome->poor_selectivity Check Purity/Isomers low_yield->poor_selectivity No check_temp Adjust Temperature (↑ for SNAr, optimize for Pd) low_yield->check_temp Yes anionic_nuc Use Anionic Nucleophile (e.g., LiHMDS deprotonation) poor_selectivity->anionic_nuc Need C4 bulky_ligand Use Bulky Ligand (e.g., NHC for C-S) poor_selectivity->bulky_ligand Need C2 success Desired Product Obtained poor_selectivity->success No, Desired Isomer is Major check_base Change Base (e.g., K2CO3 -> LiHMDS) check_temp->check_base check_catalyst Screen Catalyst/Ligand check_base->check_catalyst check_anhydrous Ensure Anhydrous Conditions check_catalyst->check_anhydrous check_anhydrous->outcome ligand_free Try Ligand-Free Conditions (Suzuki) anionic_nuc->ligand_free Re-run Experiment ligand_free->outcome Re-run Experiment tert_amine Use Tertiary Amine (for 5-substituted pyrimidines) bulky_ligand->tert_amine Re-run Experiment tert_amine->outcome Re-run Experiment

Caption: Troubleshooting workflow for selective mono-substitution.

strategy_selection start Select Target Position c4_path Target: C4 Position (Conventional Selectivity) start->c4_path C4 c2_path Target: C2 Position (Inverted Selectivity) start->c2_path C2 bond_type_c4 What type of bond? c4_path->bond_type_c4 bond_type_c2 What type of bond? c2_path->bond_type_c2 cn_c4 C-N Bond bond_type_c4->cn_c4 C-N cc_c4 C-C Bond bond_type_c4->cc_c4 C-C cs_c2 C-S Bond bond_type_c2->cs_c2 C-S cn_c2 C-N Bond bond_type_c2->cn_c2 C-N snar Strategy: SNAr (High temp, simple amines) cn_c4->snar bha_c4 Strategy: Buchwald-Hartwig (Anionic nucleophile) cn_c4->bha_c4 suzuki_c4 Strategy: Suzuki-Miyaura (Std. conditions or MW) cc_c4->suzuki_c4 cs_pd_c2 Strategy: Pd-Catalyzed Thiolation (Bulky NHC Ligand) cs_c2->cs_pd_c2 bha_c2 Strategy: Buchwald-Hartwig (Bulky Biarylphosphine Ligand) cn_c2->bha_c2

Caption: Decision logic for selecting a synthetic strategy.

buchwald_hartwig_cycle center Pd(0)L Active Catalyst pd_ii_complex L-Pd(II)-Ar      |            X       center->pd_ii_complex  1 oa Oxidative Addition re Reductive Elimination product Ar-NR2 (Product) re->product deprot Amine Coordination & Deprotonation pd_amido_complex L-Pd(II)-Ar      |           NR2      aryl_halide Ar-X (Dihalopyrimidine) aryl_halide->oa amine R2NH + Base amine->deprot pd_ii_complex->pd_amido_complex  2 pd_amido_complex->center  3

References

Validation & Comparative

A Comparative Guide to LC-MS/MS Analysis Protocols for Novel Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of novel pyrimidine derivatives, selecting an optimal analytical method is crucial for accurate quantification and characterization. This guide provides a detailed comparison of contemporary Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) protocols, supported by experimental data and detailed methodologies.

Comparative Analysis of LC-MS/MS Methods

The following tables present a quantitative comparison of different LC-MS/MS methods for the analysis of pyrimidine derivatives. The selection of a method will depend on the specific requirements of the study, such as the need for high sensitivity, the complexity of the biological matrix, or the number of analytes to be quantified simultaneously.

Table 1: Performance Comparison of LC-MS/MS Methods for Pyrimidine Derivative Analysis

ParameterMethod A: High-Throughput Plasma AnalysisMethod B: Comprehensive Urine Metabolite ProfilingMethod C: Trace Level Analysis in Tissue Homogenate
Linearity Range 0.5 - 1000 nM1 - 256 µM0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.99> 0.99> 0.999
Intra-day Precision (% CV) < 15%1.4 - 6.3%[1][2][3]3.1 - 15%[4]
Inter-day Precision (% CV) < 15%1.3 - 15.2%[1][2][3]1.6 - 14.9%[4]
Accuracy (% Bias) Within ±15%Not explicitly stated-14.3% to 14.6%[4]
Recovery (%) Not explicitly stated61 - 121%[1][2][3]Not explicitly stated
Lower Limit of Quantification (LLOQ) 0.5 nM[5]0.003 - 1.829 µmol/L[2]0.5 ng/mL

Table 2: Comparison of Sample Preparation and Chromatographic Conditions

ParameterMethod A: High-Throughput Plasma AnalysisMethod B: Comprehensive Urine Metabolite ProfilingMethod C: Trace Level Analysis in Tissue Homogenate
Biological Matrix Human PlasmaHuman UrineBrain Tumor Tissue
Sample Preparation Protein precipitation with methanol[5]Dilution with aqueous buffer[1][2][3]Protein precipitation followed by solvent evaporation[4]
LC Column Waters BEH C18 (50 x 2.1 mm, 1.7 µm)[5]Not specifiedKinetex biphenyl column (150 × 4.6 mm, 2.6 µm)[4]
Mobile Phase A: 0.1% formic acid in waterB: 0.1% formic acid in acetonitrile[5]A: Ultrapure water + 0.4% formic acidB: Methanol/water 50/50[6]A: 0.1% formic acid in waterB: 0.1% formic acid in acetonitrile[4]
Flow Rate 0.25 mL/min[5]200 µl/min[6]Not specified
Run Time Not specified14 minutes[6]Not specified

Experimental Protocols

Method B: Detailed Protocol for Comprehensive Urine Metabolite Profiling

This method is designed for the simultaneous and sensitive detection of a wide range of purine and pyrimidine biomarkers in urine.[6]

1. Sample Preparation:

  • Determine urinary creatinine concentrations.

  • Based on creatinine levels, dilute an appropriate volume of urine sample to 400 μl with water to obtain a creatinine level of 0.25 mM.

  • For calibrators and quality controls, mix 100 μl aliquots with 300 μl of synthetic urine.[6]

  • Add 100 μl of a 25 μM internal standard solution to all samples.[6]

  • The final concentrations of creatinine and internal standard in the samples will be 0.20 mM and 5 μM, respectively, in a final volume of 500 μl.[6]

  • Incubate the samples for 10 minutes at room temperature after mixing.

  • Filter the samples using a 96-well filter plate.

  • Seal the collection plate and place it in the autosampler.

2. LC-MS/MS Conditions:

  • LC System: Agilent 1290 Infinity LC system.

  • Column: Not specified.

  • Mobile Phase A: Ultrapure water with 0.4% formic acid.[6]

  • Mobile Phase B: Methanol/water (50/50, v/v).[6]

  • Gradient Elution:

    • 0.0-1.1 min: 10% B

    • 1.1-6.0 min: 10% to 80% B

    • 6.0-6.1 min: 80% to 100% B

    • 6.1-8.0 min: 100% B

    • 8.0-8.5 min: 100% to 10% B

    • 8.5-14.0 min: 10% B[6]

  • Flow Rate: 200 μl/min.[6]

  • Injection Volume: 1 μl.[6]

  • Column Temperature: 25°C.[6]

  • MS System: Sciex 6500 QTRAP mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Source Parameters:

    • Desolvation Gas Flow: 800 L/h[6][7]

    • Cone Gas Flow: 150 L/h[6][7]

    • Nebulizer Pressure: 6.0 bar[6][7]

    • Capillary Voltage: 2.5 kV[6][7]

    • Desolvation Temperature: 650°C[6][7]

    • Source Temperature: 150°C[6][7]

Table 3: Exemplary MRM Transitions for a Novel Pyrimidine Derivative (Hypothetical)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Novel Pyrimidine Derivative250.1138.025
Internal Standard255.1143.025

Signaling Pathway and Experimental Workflow

The de novo pyrimidine synthesis pathway is a fundamental metabolic route for the production of pyrimidine nucleotides, which are essential for DNA and RNA synthesis.[8][][10] This pathway is often upregulated in proliferating cells, such as cancer cells, making it a key target for drug development.

DeNovoPyrimidineSynthesis cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_cytosol2 Cytosol Glutamine Glutamine + CO2 + 2 ATP CarbamoylPhosphate Carbamoyl Phosphate Glutamine->CarbamoylPhosphate CPS II CarbamoylAspartate Carbamoyl Aspartate CarbamoylPhosphate->CarbamoylAspartate ATCase Aspartate Aspartate Dihydroorotate Dihydroorotate CarbamoylAspartate->Dihydroorotate DHOase Dihydroorotate_mito Dihydroorotate Dihydroorotate->Dihydroorotate_mito Orotate_mito Orotate Orotate_cyto Orotate Orotate_mito->Orotate_cyto Dihydroorotate_mito->Orotate_mito DHODH OMP Orotidine 5'-monophosphate (OMP) Orotate_cyto->OMP OPRTase PRPP PRPP UMP Uridine 5'-monophosphate (UMP) OMP->UMP OMP Decarboxylase UDP UDP UMP->UDP Kinase UTP UTP UDP->UTP Kinase CTP CTP UTP->CTP CTP Synthase

Caption: De Novo Pyrimidine Biosynthesis Pathway.

The experimental workflow for the LC-MS/MS analysis of novel pyrimidine derivatives typically involves several key stages, from sample collection to data analysis.

ExperimentalWorkflow SampleCollection Sample Collection (e.g., Plasma, Urine, Tissue) SamplePreparation Sample Preparation (e.g., Protein Precipitation, SPE) SampleCollection->SamplePreparation LC_Separation LC Separation (Reversed-Phase or HILIC) SamplePreparation->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection DataAnalysis Data Analysis (Quantification & Confirmation) MS_Detection->DataAnalysis

References

Interpreting the NMR Spectra of 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) spectra of 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public experimental spectra for this specific compound, this guide utilizes predicted NMR data and compares it with experimental data from structurally related compounds to aid in spectral interpretation.

Understanding the Structural Components

The NMR spectrum of this compound is influenced by its distinct structural components: a pyrimidine ring, a fluorine atom at the 5-position, a hydrazinyl group at the 4-position, and a methoxy group at the 2-position. Each of these moieties contributes characteristic signals to the 1H and 13C NMR spectra.

Predicted and Comparative NMR Data

The following tables summarize the predicted 1H and 13C NMR chemical shifts for this compound and compare them with the experimental data of its structural analogs and a closely related compound. This comparison allows for a more confident assignment of the signals in the target molecule's spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆) and Comparison with Related Compounds

Proton Predicted Chemical Shift (δ, ppm) for this compound Experimental/Predicted Chemical Shift (δ, ppm) of Analogs Multiplicity Notes
H-6~8.0 - 8.25-Fluoropyrimidine: ~8.11DoubletCoupling with the fluorine at C-5 is expected.
-NH-NH₂~5.0 - 7.04-Hydrazinylpyrimidine: (Broad signals)Broad SingletsHighly dependent on solvent and concentration; may exchange with D₂O.
-OCH₃~3.9 - 4.12-Methoxypyrimidine: ~3.9SingletCharacteristic singlet integrating to 3 protons.[1]

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆) and Comparison with Related Compounds

Carbon Predicted Chemical Shift (δ, ppm) for this compound Experimental/Predicted Chemical Shift (δ, ppm) of Analogs Expected Coupling Notes
C-2~165 - 1702-Methoxypyrimidine: ~164
C-4~155 - 1604-Hydrazinylpyrimidine: (Variable)
C-5~135 - 1405-Fluoropyrimidine: ~143.4¹JCF ≈ 220-250 HzLarge coupling constant due to direct attachment to fluorine.
C-6~130 - 1355-Fluoropyrimidine: ~128.0²JCF ≈ 20-30 HzSmaller coupling constant due to two-bond distance from fluorine.
-OCH₃~55 - 602-Methoxypyrimidine: ~54[1]

Experimental Protocols

A standard protocol for acquiring NMR spectra of pyrimidine derivatives is outlined below.

Sample Preparation:

  • Weigh Sample: Accurately weigh 5-10 mg of the purified this compound.

  • Add Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆.

  • Transfer to NMR Tube: Transfer the solution into a clean NMR tube.

NMR Acquisition:

  • Instrument Setup: Use a spectrometer with a field strength of 400 MHz or higher. Tune and shim the instrument to ensure optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • To confirm the identity of N-H protons, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The N-H signals should disappear or significantly decrease in intensity.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled 1D carbon spectrum.

    • Due to the lower natural abundance of ¹³C, a greater number of scans will be required to achieve a good signal-to-noise ratio.

Visualization of Key NMR Correlations

The following diagram illustrates the chemical structure of this compound and highlights the key atoms for NMR analysis.

G Structure of this compound cluster_pyrimidine Pyrimidine Ring cluster_substituents Substituents C2 C2 N1 N1 C2->N1 OCH3 OCH3 C2->OCH3 ¹³C: ~165-170 ppm ¹H: ~3.9-4.1 ppm C6 C6 ¹H: ~8.0-8.2 ppm ¹³C: ~130-135 ppm N1->C6 C5 C5 C6->C5 C4 C4 C5->C4 F F C5->F ¹³C: ~135-140 ppm ¹⁹F active N3 N3 C4->N3 NHNH2 NHNH2 C4->NHNH2 ¹³C: ~155-160 ppm ¹H: ~5.0-7.0 ppm N3->C2

Caption: Key NMR active nuclei in this compound.

This guide serves as a foundational resource for interpreting the NMR spectra of this compound. For definitive structural confirmation, it is recommended to acquire experimental 2D NMR data, such as COSY, HSQC, and HMBC, which will provide through-bond correlation information.

References

A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mass spectral fragmentation patterns of various substituted pyrimidines, supported by experimental data. Understanding these fragmentation pathways is crucial for the structural elucidation and characterization of pyrimidine derivatives, a class of compounds with significant biological and pharmaceutical relevance.

Introduction

Pyrimidine and its derivatives are fundamental heterocyclic compounds that form the backbone of nucleic acids and are integral to numerous biological processes. Their diverse pharmacological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties, have made them a focal point in drug discovery and development.[1][2] Mass spectrometry is a primary analytical technique for the characterization of these molecules.[2][3] This guide focuses on the fragmentation patterns observed under mass spectrometry, particularly through electron ionization (EI-MS), a common and powerful method for structural analysis.[2][4]

General Fragmentation Patterns

The fragmentation of substituted pyrimidines in mass spectrometry is largely dictated by the nature and position of the substituents on the pyrimidine ring. Common fragmentation processes include the loss of small neutral molecules or radicals from the substituent groups, followed by the characteristic cleavage of the pyrimidine ring itself.[2] The stability of the pyrimidine ring often results in it being retained in many of the fragment ions.[2]

Comparison of Fragmentation Patterns of Substituted Pyrimidines

The following table summarizes the key fragmentation patterns observed for different classes of substituted pyrimidines. The data has been compiled from various studies employing electron ionization mass spectrometry (EI-MS).

Class of Substituted PyrimidineSubstituent(s)Key Fragmentation PathwaysMajor Fragment Ions (m/z)Reference(s)
Aryl Amino Carbonyl Pyrimidines Aryl amino carbonyl at C5- Cleavage of the amide linkage with loss of the aryl amino carbonyl radical. - Loss of CO from the molecular ion. - Elimination of NH3.[M - ArNHCO]+, [M - CO]+, [M - NH3]+[1]
Pyrimidinethiones Thione group at C2, various substituents at other positions- Loss of ethyl or hydrogen radicals from substituents. - Elimination of an oxygen radical. - Successive loss of CO and methyl radicals. - Loss of SH radical.[M - C2H5]+, [M - H]+, [M - O]+, [M - CO - CH3]+, [M - SH]+[2]
N(1)-Substituted 2(1H)-Pyrimidinones Alkyl or aryl group at N1- N-Ethyl: McLafferty rearrangement leading to the loss of ethylene. - N-Isopropyl: Facile loss of a methyl radical. - N-Phenyl: Cleavage of the pyrimidine ring with loss of CO and HCN.[M - C2H4]+•, [M - CH3]+, [M - CO - HCN]+[5]
Halogenated Pyrimidines Halogen (e.g., Br) at various positions- Cleavage of the C-Br bond, with the charge retained on the pyrimidine ring.[M - Br]+[6]
Aminopyrimidines Amino group at C2, acetamide group at C4- Loss of a neutral ketene molecule (CH2=C=O) from the acetamide group. - Further fragmentation of the resulting amino-substituted pyrimidine.[M - CH2CO]+•[3]

Detailed Experimental Protocols

The data presented in this guide is primarily derived from studies utilizing electron ionization mass spectrometry (EI-MS). The following provides a generalized experimental protocol based on the methodologies cited.

Instrumentation:

  • Mass Spectrometer: Shimadzu GCMS-QP-1000EX or a similar instrument.[2]

  • Ionization Method: Electron Ionization (EI).[2]

  • Electron Energy: Typically 70 eV.[2] This energy level is standard for EI-MS as it provides reproducible fragmentation patterns and is sufficient to ionize and fragment most organic molecules.[4][7]

  • Ion Source Temperature: Maintained at approximately 200°C.[2]

Sample Introduction:

  • Samples are introduced via a direct insertion probe, which is ballistically heated to around 250°C to ensure volatilization.[2]

Mass Analysis:

  • The mass spectra are typically recorded over a mass-to-charge ratio (m/z) range of 50-650.[2]

LC-MS/MS Protocol for N-(2-Aminopyrimidin-4-yl)acetamide:

  • LC System: An Agilent 1200 series or equivalent.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • MS System: A triple quadrupole or Q-TOF mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Collision Energy: Ramped (e.g., 10-40 eV) to obtain product ion scans.[3]

Visualization of Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the key fragmentation pathways for selected substituted pyrimidines.

Fragmentation_Aryl_Amino_Carbonyl_Pyrimidines M Molecular Ion (M+•) F1 [M - ArNHCO]+• M->F1 - ArNHCO• F2 [M - CO]+• M->F2 - CO F3 [M - NH3]+• F1->F3 - H•, - HCN

Fragmentation of Aryl Amino Carbonyl Pyrimidines

Fragmentation_Pyrimidinethiones M Molecular Ion (M+•) F1 [M - R]+ M->F1 - R• (e.g., C2H5•, H•) F2 [F1 - O]+ F1->F2 - O F3 [F2 - CO]+ F2->F3 - CO F4 [F3 - CH3•]+ F3->F4 - CH3• F5 [F4 - SH•]+ F4->F5 - SH•

Fragmentation of Pyrimidinethiones

Fragmentation_N_Ethyl_2_Pyrimidinone M N-Ethyl-2-Pyrimidinone (M+•) F1 [M - C2H4]+• (m/z 96) M->F1 McLafferty Rearrangement F2 [F1 - CO]+• (m/z 68) F1->F2 - CO F3 [F1 - H•]+ (m/z 95) F1->F3 - H•

Fragmentation of N-Ethyl-2-Pyrimidinone

Fragmentation_Aminopyrimidine_Acetamide M N-(2-Aminopyrimidin-4-yl)acetamide [M+H]+ F1 [M+H - CH2CO]+ M->F1 - CH2CO F2 Further Ring Fragmentation F1->F2

Fragmentation of N-(2-Aminopyrimidin-4-yl)acetamide

Conclusion

The mass spectral fragmentation of substituted pyrimidines provides invaluable information for their structural identification. The fragmentation is highly dependent on the nature of the substituents, with common pathways involving initial losses from the substituent groups followed by cleavages of the pyrimidine ring. This guide provides a comparative overview of these patterns for several classes of pyrimidine derivatives, along with generalized experimental protocols and visual representations of the fragmentation pathways. This information serves as a valuable resource for researchers in the fields of chemistry, pharmacology, and drug development.

References

Reactivity Face-Off: 4-Chloropyrimidines vs. 4-Hydrazinylpyrimidines in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry and drug development, pyrimidine scaffolds are a cornerstone for the synthesis of a vast array of bioactive molecules. The functionalization of the pyrimidine ring is critical for modulating the pharmacological properties of these compounds. Among the most versatile intermediates are 4-chloropyrimidines and 4-hydrazinylpyrimidines. This guide provides an objective comparison of their reactivity, supported by experimental data, to aid researchers in selecting the appropriate building block for their synthetic strategy.

Core Reactivity Profiles: A Tale of Two Intermediates

The primary distinction in the reactivity of 4-chloropyrimidines and 4-hydrazinylpyrimidines lies in their roles in nucleophilic substitution reactions. The 4-chloro substituent is an excellent leaving group, making 4-chloropyrimidines ideal substrates for nucleophilic aromatic substitution (SNAr). Conversely, the 4-hydrazinyl group is generally a poor leaving group but serves as a potent nucleophilic handle for subsequent condensation and cyclization reactions.

4-Chloropyrimidines: The Versatile SNAr Substrate

The electron-deficient nature of the pyrimidine ring, further activated by the inductive effect of the chlorine atom, renders the C4 position highly susceptible to nucleophilic attack. This proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer intermediate before expelling the chloride ion.[1] This high reactivity allows for the introduction of a wide range of functionalities at the 4-position.

4-Hydrazinylpyrimidines: The Condensation Powerhouse

4-Hydrazinylpyrimidines are typically synthesized from their 4-chloro counterparts via reaction with hydrazine hydrate.[2] In this context, the hydrazine moiety is not a leaving group but a reactive functional group. The terminal amino group of the hydrazine is strongly nucleophilic, enabling reactions with electrophiles, particularly carbonyl compounds, to form hydrazones which can then cyclize to create fused heterocyclic systems.

Comparative Performance Data

The following table summarizes the typical reaction conditions and yields for the respective transformations of 4-chloropyrimidines and 4-hydrazinylpyrimidines, illustrating their distinct synthetic applications.

Feature4-Chloropyrimidine (as Substrate)4-Hydrazinylpyrimidine (as Reagent)
Reaction Type Nucleophilic Aromatic Substitution (SNAr)Condensation / Cyclization
Typical Nucleophiles/Reagents Amines, Thiols, AlcoholsAldehydes, Ketones, β-ketoesters
Typical Product 4-Aminopyrimidines, 4-Thioetherpyrimidines, 4-AlkoxypyrimidinesPyrazolo[3,4-d]pyrimidines, Triazolopyrimidines
Reaction Temperature 25 - 120 °C25 - 100 °C (Reflux)
Base Required Often required (e.g., DIPEA, K2CO3, NaH)Often acid-catalyzed (e.g., acetic acid)
Typical Solvent Ethanol, DMF, AcetonitrileEthanol, Acetic Acid
Representative Yield 70-95% (with amines)65-90%

Signaling Pathways and Experimental Workflows

sn_ar_pathway cluster_0 Nucleophilic Aromatic Substitution (SNAr) of 4-Chloropyrimidine Start 4-Chloropyrimidine Intermediate Meisenheimer Intermediate Start->Intermediate + Nucleophile (Nu-) Product 4-Substituted Pyrimidine Intermediate->Product - Cl-

SNAr Pathway for 4-Chloropyrimidine.

hydrazinyl_pathway cluster_1 Condensation Reaction of 4-Hydrazinylpyrimidine Start 4-Hydrazinylpyrimidine Intermediate Hydrazone Intermediate Start->Intermediate + Carbonyl Compound (e.g., R-CO-R') Product Fused Heterocycle (e.g., Pyrazolopyrimidine) Intermediate->Product Cyclization - H2O

Condensation Pathway for 4-Hydrazinylpyrimidine.

experimental_workflow cluster_chloro Workflow: 4-Chloropyrimidine Substitution cluster_hydrazinyl Workflow: 4-Hydrazinylpyrimidine Condensation A Combine 4-Chloropyrimidine, Nucleophile, Solvent, and Base B Heat Reaction Mixture (e.g., 80-120 °C) A->B C Monitor Progress (TLC or LC-MS) B->C D Aqueous Work-up & Extraction C->D E Purify by Column Chromatography D->E F Characterize Product (NMR, MS) E->F G Dissolve 4-Hydrazinylpyrimidine & Carbonyl Compound in Solvent H Add Acid Catalyst (e.g., Acetic Acid) G->H I Reflux Reaction Mixture H->I J Monitor Progress (TLC) I->J K Cool and Collect Precipitated Product J->K L Wash and Dry Product K->L

Comparative Experimental Workflows.

Experimental Protocols

Protocol 1: Synthesis of a 4-Aminopyrimidine via SNAr

This protocol describes the general procedure for the reaction of a 4-chloropyrimidine derivative with a primary or secondary amine.

  • Reagents & Setup: In a round-bottom flask, dissolve the 4-chloropyrimidine derivative (1.0 equiv.) in a suitable solvent (e.g., ethanol, isopropanol, or DMF).

  • Addition: Add the amine nucleophile (1.1-1.5 equiv.) followed by a base such as diisopropylethylamine (DIPEA) or potassium carbonate (1.5-2.0 equiv.).

  • Reaction: Heat the reaction mixture to the desired temperature, typically between 80-120 °C, and stir for 2-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the mixture to room temperature. If a solid precipitates, it can be filtered. Otherwise, perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4-aminopyrimidine.

Protocol 2: Synthesis of a Pyrazolo[3,4-d]pyrimidine via Condensation

This protocol outlines the synthesis of fused pyrazole rings from a 4-hydrazinylpyrimidine.[2]

  • Reagents & Setup: To a solution of the 4-hydrazinylpyrimidine derivative (1.0 equiv.) in ethanol, add the appropriate β-ketoester or other suitable carbonyl compound (1.0-1.2 equiv.).

  • Catalysis: Add a catalytic amount of a weak acid, such as a few drops of glacial acetic acid.

  • Reaction: Heat the mixture to reflux and maintain for 4-12 hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC.

  • Isolation: Upon completion, cool the reaction mixture in an ice bath. The product will often precipitate from the solution.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield the target pyrazolopyrimidine derivative. Recrystallization may be performed if necessary.

Conclusion and Strategic Recommendations

The choice between a 4-chloropyrimidine and a 4-hydrazinylpyrimidine is dictated entirely by the desired synthetic outcome.

  • Choose 4-Chloropyrimidine when the goal is to introduce a variety of substituents (amines, thiols, alcohols, etc.) directly onto the C4 position of the pyrimidine ring. Its high reactivity in SNAr reactions makes it a robust and versatile intermediate.

  • Choose 4-Hydrazinylpyrimidine when the objective is to construct a fused heterocyclic system, such as a pyrazolopyrimidine. The hydrazine moiety acts as a nucleophilic handle to build new rings onto the pyrimidine core.

Understanding the distinct reactivity profiles of these two classes of compounds is essential for the efficient design and execution of synthetic routes in drug discovery and development.

References

validation of synthesized 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine against a reference standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of synthesized 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine against a certified reference standard. The following sections detail the necessary experimental protocols, data presentation formats, and comparative analyses to ensure the identity, purity, and quality of the synthesized compound. This document also presents a comparative analysis with a structurally related compound, 4-Hydrazinyl-2-methoxy-5-methylpyrimidine, to highlight the impact of the fluoro-substituent on its analytical characteristics.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its purity and structural integrity are paramount to the quality and efficacy of the final product. This guide outlines a systematic approach to validate a newly synthesized batch of this compound against a reference standard, employing a suite of analytical techniques.

Experimental Design and Workflow

The validation process involves a head-to-head comparison of the synthesized compound with a certified reference standard using multiple analytical techniques. The workflow is designed to confirm the chemical structure, assess purity, and identify any potential impurities.

G cluster_synthesis Synthesis & Isolation cluster_validation Analytical Validation cluster_reference Reference Standard start Synthesized This compound purification Purification (e.g., Recrystallization) start->purification isolated_product Isolated Product purification->isolated_product hplc HPLC Analysis (Purity & Quantification) isolated_product->hplc Compare nmr NMR Spectroscopy (Structural Confirmation) isolated_product->nmr Compare ms Mass Spectrometry (Molecular Weight Verification) isolated_product->ms Compare ftir FTIR Spectroscopy (Functional Group Analysis) isolated_product->ftir Compare data_analysis Comparative Data Analysis hplc->data_analysis Data nmr->data_analysis Data ms->data_analysis Data ftir->data_analysis Data ref_standard Certified Reference Standard ref_standard->hplc ref_standard->nmr ref_standard->ms ref_standard->ftir conclusion Validation Conclusion (Pass/Fail) data_analysis->conclusion

Figure 1: Experimental workflow for the validation of synthesized product.

Comparative Data Summary

The quantitative data obtained from the analytical tests should be tabulated for a clear comparison between the synthesized compound and the reference standard.

Parameter Synthesized this compound Reference Standard Acceptance Criteria
Appearance White to off-white solidWhite to off-white solidConforms to reference
Melting Point (°C) To be determinedVendor specifiedWithin ± 2°C of reference
HPLC Purity (%) To be determined≥ 99.0%≥ 99.0%
Major Impurity (%) To be determinedNot applicable≤ 0.5%
Total Impurities (%) To be determinedNot applicable≤ 1.0%
Molecular Weight (by MS) To be determined (Expected: 158.13 g/mol )[1]158.13 g/mol Matches theoretical value

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of the synthesized compound and quantify any impurities by comparing its chromatogram with that of the reference standard.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

  • Reference Standard of this compound

  • Synthesized this compound

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v). The exact ratio may need optimization. If necessary, add 0.1% formic acid to both solvents to improve peak shape.

  • Standard Solution Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare working standards of lower concentrations (e.g., 100 µg/mL) by diluting the stock solution.

  • Sample Solution Preparation: Prepare a sample solution of the synthesized compound at the same concentration as the working standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Data Analysis: Compare the retention time of the major peak in the sample chromatogram with that of the standard. Calculate the purity of the synthesized compound by the area normalization method. Identify and quantify any impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Objective: To confirm the chemical structure of the synthesized compound by comparing its ¹H and ¹³C NMR spectra with those of the reference standard.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard

  • Reference Standard of this compound

  • Synthesized this compound

Procedure:

  • Sample Preparation: Dissolve an appropriate amount of the synthesized compound and the reference standard in the deuterated solvent containing TMS.

  • ¹H NMR Spectroscopy: Acquire the ¹H NMR spectrum. Expected signals for this compound include:

    • A singlet for the methoxy (-OCH₃) protons.

    • A doublet for the pyrimidine ring proton (H-6) due to coupling with the fluorine atom.

    • Broad signals for the hydrazinyl (-NHNH₂) protons.

  • ¹³C NMR Spectroscopy: Acquire the ¹³C NMR spectrum. Expected signals will correspond to the five carbon atoms in the molecule, with characteristic shifts for the carbon attached to fluorine and the methoxy carbon.

  • Data Analysis: Compare the chemical shifts, coupling constants, and integration values of the signals in the sample spectrum with those of the reference standard.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Objective: To confirm the molecular weight of the synthesized compound.

Instrumentation:

  • Mass Spectrometer (e.g., with Electrospray Ionization - ESI)

Reagents:

  • Methanol or other suitable solvent

  • Synthesized this compound

Procedure:

  • Sample Preparation: Prepare a dilute solution of the synthesized compound in a suitable solvent.

  • Analysis: Infuse the sample solution into the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and compare its m/z value with the theoretical molecular weight of this compound (158.13 g/mol ).[1]

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Objective: To identify the characteristic functional groups present in the synthesized compound.

Instrumentation:

  • FTIR Spectrometer

Reagents:

  • Potassium bromide (KBr) for solid-state pellet

  • Synthesized this compound

Procedure:

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the synthesized compound or analyze as a thin film.

  • Analysis: Acquire the FTIR spectrum over a suitable wavelength range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present, such as:

    • N-H stretching (hydrazinyl group)

    • C-H stretching (methoxy group)

    • C=N and C=C stretching (pyrimidine ring)

    • C-F stretching

    • C-O stretching (methoxy group)

Comparative Analysis with an Alternative Compound

To provide further context, the analytical data of the synthesized this compound can be compared with a structurally similar, non-fluorinated analog, 4-Hydrazinyl-2-methoxy-5-methylpyrimidine .

Analytical Technique This compound 4-Hydrazinyl-2-methoxy-5-methylpyrimidine Key Differences
¹H NMR Doublet for H-6 due to ¹⁹F coupling.Singlet for H-6. Singlet for methyl protons.Presence of F-H coupling in the fluoro-compound.
¹³C NMR Carbon at C-5 will show a large C-F coupling constant.Signal for methyl carbon.Significant downfield shift and splitting of the C-5 signal in the fluoro-compound.
Mass Spectrometry Molecular Ion: m/z 159.07 [M+H]⁺Molecular Ion: m/z 155.10 [M+H]⁺Difference in molecular weight due to F vs. CH₃.
FTIR Presence of a C-F stretching band.Presence of C-H stretching and bending for the methyl group.Characteristic absorption band for the C-F bond.

Signaling Pathway and Logical Relationships

The synthesis of this compound typically proceeds through a nucleophilic aromatic substitution reaction. Understanding this pathway is crucial for identifying potential impurities.

G cluster_synthesis_pathway Synthetic Pathway cluster_impurities Potential Impurities start 2-Methoxy-4-chloro-5-fluoropyrimidine (Intermediate) product This compound (Product) start->product Nucleophilic Aromatic Substitution impurity1 Unreacted Starting Material: 2-Methoxy-4-chloro-5-fluoropyrimidine start->impurity1 Incomplete Reaction reagent Hydrazine Hydrate (Reagent) reagent->product impurity2 Side Product: Di-hydrazinyl derivative product->impurity2 Over-reaction

Figure 2: Synthetic pathway and potential impurities.

Conclusion

This guide provides a robust framework for the comprehensive validation of synthesized this compound. By systematically comparing the analytical data of the synthesized product with a certified reference standard and understanding the potential impurities from the synthetic route, researchers can confidently ascertain the quality and integrity of the compound. The outlined protocols for HPLC, NMR, MS, and FTIR are fundamental for ensuring that the material meets the stringent requirements for its intended use in research and development.

References

A Comparative Guide to HPLC Method Development for Purity Analysis of Fluorinated Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into heterocyclic compounds has become a cornerstone of modern medicinal chemistry, significantly enhancing pharmacological properties such as metabolic stability, bioavailability, and binding affinity. Consequently, robust and reliable analytical methods are paramount for ensuring the purity and quality of these drug candidates. High-Performance Liquid Chromatography (HPLC) stands as the principal technique for this purpose. This guide provides a comparative overview of various HPLC methodologies for the purity analysis of fluorinated heterocycles, supported by experimental data to aid in method development and selection.

Comparison of HPLC Methodologies: Stationary Phase Selection

The choice of stationary phase is critical in developing a selective and efficient HPLC method for fluorinated heterocycles. While the traditional C18 (octadecylsilyl) column remains a workhorse, alternative phases like phenyl-hexyl and specialized fluorinated columns can offer unique selectivity for these often-complex molecules.

Key Performance Metrics of Different Stationary Phases

The following tables summarize the performance of various HPLC and Ultra-Performance Liquid Chromatography (UPLC) methods for the purity analysis of common fluorinated heterocyclic drugs. UPLC, a newer technology, utilizes smaller particle sizes in the column packing and higher pressures, resulting in faster analysis times, improved resolution, and enhanced sensitivity compared to conventional HPLC.[1]

Table 1: HPLC and UPLC Methods for Purity Analysis of Voriconazole

ParameterMethod 1: HPLCMethod 2: HPLC
Analyte VoriconazoleVoriconazole and Impurities
Technique HPLCHPLC
Stationary Phase C18Agilent Zorbax SB-C18
Column Dimensions -250mm x 4.6mm, 5µm
Mobile Phase Acetonitrile:Water (50:50, v/v)50mM Ammonium Phosphate Dibasic (pH 6.0):Acetonitrile (52:48, v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 254 nmUV at 250 nm
Retention Time (Voriconazole) 3.782 minNot specified
Resolution (Critical Pair) Not specifiedSuccessful separation of voriconazole from its synthetic impurities and degradation products
Key Findings Rapid and accurate method for routine quality control.[2]Stability-indicating method capable of resolving the drug from stress-induced degradation products.[3]

Table 2: Comparative Analysis of HPLC and UPLC for Fluconazole Purity

ParameterMethod 1: HPLCMethod 2: UPLC
Analyte FluconazoleFluconazole
Technique HPLCUPLC
Stationary Phase SunFire C18BEH C18
Column Dimensions 250mm x 4.5mm, 5µm100mm x 2.1mm, 1.7µm
Mobile Phase Methanol:Water (70:30, v/v)Methanol:Water (55:45, v/v)
Flow Rate 1.0 mL/min0.3 mL/min
Detection UV at 211 nmUV at 211 nm
Run Time 7.0 min3.0 min
Key Findings A robust method for routine analysis.[4]The UPLC method is significantly faster and more sensitive than the HPLC method.[4]

Table 3: HPLC Methods for Purity Analysis of Celecoxib

ParameterMethod 1: HPLCMethod 2: HPLC
Analyte Celecoxib and ImpuritiesCelecoxib and Impurities
Technique HPLCHPLC
Stationary Phase Inertsil ODS C18Chiralpak IA-3 (in RP mode)
Column Dimensions 250mm x 4.6mm, 5µmNot specified
Mobile Phase Acetonitrile and Dipotassium Hydrogen Phosphate BufferAcetonitrile, Flow Rate, and Column Temperature were optimized
Flow Rate 1.0 mL/minOptimized using a central composite design
Detection UV at 250 nmNot specified
Key Findings A simple isocratic method for the separation of process-related impurities.[5]A chiral stationary phase in reversed-phase mode provided improved selectivity for critical impurity pairs not well-resolved by traditional C18 or phenyl phases.[6]

Table 4: HPLC Methods for Purity Analysis of 5-Fluorouracil

ParameterMethod 1: HPLCMethod 2: HPLC
Analyte 5-Fluorouracil5-Fluorouracil
Technique HPLCHPLC
Stationary Phase Nova-park C18Phenomenex Prodigy ODS3V C18
Column Dimensions 150mm x 3.9mm, 4.6µm250mm x 4.6mm, 5µm
Mobile Phase 5mM KH2PO4 (pH 6.0):Methanol (96:4, v/v)50mM KH2PO4 (pH 5.0)
Flow Rate 1.0 mL/min1.2 mL/min
Detection UV at 254 nmUV at 254 nm
Run Time < 2 min for serum samplesNot specified
Key Findings A simple, rapid, and sensitive method for determination in injection and human serum.[7]A validated stability-indicating method suitable for bulk drug and pharmaceutical dosage forms.[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison tables are provided below.

Protocol 1: Stability-Indicating HPLC Method for Voriconazole and Its Related Substances[3]
  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: Agilent Zorbax SB-C18 (250mm x 4.6mm, 5µm).

  • Mobile Phase: A mixture of 50mM ammonium phosphate dibasic buffer (pH adjusted to 6.0 with diluted orthophosphoric acid) and acetonitrile in a 52:48 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 250 nm.

  • Sample Preparation: Dissolve the voriconazole sample in the mobile phase to achieve a known concentration. For stress testing, subject the drug substance to conditions of UV light, hydrolysis (acidic and basic), and oxidation.

Protocol 2: Comparative UPLC Method for Fluconazole Purity[4]
  • Instrumentation: Ultra-Performance Liquid Chromatograph with a UV detector.

  • Column: BEH C18 (100mm x 2.1mm, 1.7µm).

  • Mobile Phase: A mixture of methanol and water in a 55:45 (v/v) ratio.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 211 nm.

  • Injection Volume: 2 µL.

  • Sample Preparation: Prepare a stock solution of fluconazole by dissolving 25 mg in a 50 mL volumetric flask with a 50:50 mixture of water and methanol. Dilute this stock solution to the desired concentration for analysis.

Protocol 3: HPLC Method for Celecoxib and Process-Related Impurities[5]
  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: Inertsil ODS C18 (250mm x 4.6mm, 5µm).

  • Mobile Phase: A suitable mixture of acetonitrile and dipotassium hydrogen phosphate buffer.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 250 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Prepare samples of celecoxib and its process-related impurities in a suitable diluent.

Protocol 4: Stability-Indicating RP-HPLC Assay for 5-Fluorouracil[8]
  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: Phenomenex Prodigy ODS3V C18 (250mm x 4.6mm, 5µm).

  • Mobile Phase: 50mM KH2PO4 (pH adjusted to 5.0).

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare solutions of 5-fluorouracil in the mobile phase. For stability studies, expose the drug to alkaline, acidic, neutral, oxidative, and photolytic stress conditions.

Mandatory Visualization

The following diagram illustrates a typical workflow for HPLC method development for the purity analysis of fluorinated heterocycles.

HPLC_Method_Development start Define Analytical Target Profile info Gather Information on Analyte Properties start->info scouting Method Scouting: - Column Selection (C18, Phenyl, Fluoro) - Mobile Phase Screening info->scouting optimization Method Optimization (Gradient, pH, Temperature) scouting->optimization optimization->scouting Re-scout if needed validation Method Validation (ICH Guidelines) optimization->validation validation->optimization Re-optimize if fails routine Routine Analysis and Lifecycle Management validation->routine p1 p2

General Workflow for HPLC Method Development

References

comparing the efficacy of different catalysts for pyrimidine coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyrimidine scaffolds is a cornerstone of modern medicinal chemistry, with these heterocycles forming the core of numerous therapeutic agents. The efficacy of pyrimidine coupling reactions is critically dependent on the choice of catalyst. This guide provides an objective comparison of the performance of common catalysts for various pyrimidine coupling reactions, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their synthetic needs.

Catalyst Performance in Pyrimidine Coupling Reactions

The choice of catalyst significantly impacts yield, reaction time, and substrate scope in pyrimidine coupling reactions. Palladium-based catalysts are the most versatile and widely used, particularly for Suzuki-Miyaura and Buchwald-Hartwig reactions. Nickel catalysts have emerged as a more cost-effective alternative, especially for C-S coupling and reactions involving challenging substrates. Copper-catalyzed reactions, while historically requiring harsh conditions, have seen a resurgence with the development of new ligand systems, offering unique reactivity for C-N and C-O bond formation. Rhodium catalysts are primarily employed for C-H functionalization, enabling direct modification of the pyrimidine core.

Table 1: Comparison of Catalysts for Suzuki-Miyaura Coupling of Halogenated Pyrimidines
Catalyst SystemPyrimidine SubstrateCoupling PartnerBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ (5 mol%)5-(4-bromophenyl)-4,6-dichloropyrimidineAryl/heteroaryl boronic acidsK₃PO₄1,4-Dioxane70-80-Good[1]
Pd(OAc)₂ / PPh₃2-BromopyridineAryl boronic acidsK₂CO₃Toluene/H₂O80-110-Moderate to High[2]
Pd₂(dba)₃ / SPhos2-BromopyridineAryl boronic acidsK₃PO₄THF/H₂O80-110-High to Excellent[2]
Pd(dppf)Cl₂·CH₂Cl₂ (0.5 mol%)2,4-dichloropyrimidinesAryl and heteroaryl boronic acids---0.25Good to Excellent[3]
Table 2: Comparison of Catalysts for Buchwald-Hartwig Amination of Halogenated Pyrimidines
Catalyst SystemPyrimidine SubstrateAmineBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / DPPFElectron-deficient heteroaromatic aminesHeteroaryl halidesCs₂CO₃----[4]
Pd(OAc)₂ / Xantphos2-ChloropyrimidinesPrimary/secondary aminesNaOtBuTolueneRT--[5]
Pd(OAc)₂ / Josiphos2-ChloropyrimidinesPrimary aminesNaOtBuTolueneRT--[5][6]
[Pd(cinnamyl)Cl]₂ / MorDalPhos(Hetero)aryl chloridesPrimary/secondary aminesNaOtBu/KOHH₂O or solvent-free110-68[7]
Pd complex / dppb (1 mol%)6-Aryl-2,4-dichloropyrimidineAliphatic secondary aminesLiHMDS-0InstantHigh (>99:1 C4 selectivity)[8]
Table 3: Comparison of Catalysts for Other Pyrimidine Coupling Reactions
Reaction TypeCatalyst SystemPyrimidine SubstrateCoupling PartnerKey FeaturesYield (%)Reference
C-S CouplingPd(0), Pd(I), or Pd(II) precatalysts2,4-dichloropyrimidineThiolsC2-selective thiolation under specific conditions-[9]
Dehydrogenative SynthesisNickel(II)-complexesAlcohols and amidines-Synthesis of pyrimidines via multi-component couplingModerate to good[10]
C-H FunctionalizationRh(III) complexes7-Arylpyrazolo[1,5-a]pyrimidinesDioxazolones (amidating agents)Regioselective C(sp²)-H amidationModerate to good[11]
C-H FunctionalizationPd(OAc)₂2-PhenylpyridineCarboxylic acidsSelective aromatic C-H bond acylation82[12]
C-H FunctionalizationPdCl₂2-PhenylpyridineH₂O₂Direct ortho-hydroxylation75[12]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 2-Bromopyridine

Note: This is a generalized procedure and requires optimization for specific substrates.[2]

  • Preparation: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the 2-bromopyrimidine derivative, the arylboronic acid (typically 1.1-1.5 equivalents), and the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equivalents).

  • Solvent Addition: Add the anhydrous solvent (e.g., toluene, dioxane, THF), often with a small amount of water to aid in the dissolution of the base.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and, if separate, the phosphine ligand (e.g., PPh₃, SPhos).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by a suitable method, such as column chromatography, to yield the desired coupled product.

General Procedure for Buchwald-Hartwig Amination of 2-Chloropyrimidine

Note: This is a generalized procedure and requires optimization for specific substrates and amines.[5]

  • Preparation: To a dry reaction flask, add the 2-chloropyrimidine, the amine (1.0-1.2 equivalents), the palladium precatalyst, the phosphine ligand, and the base (e.g., NaOtBu, KOtBu, Cs₂CO₃, 1.2-2.0 equivalents). The flask is then evacuated and backfilled with an inert gas.

  • Solvent Addition: Add the anhydrous, aprotic solvent (e.g., toluene, dioxane) via syringe.

  • Reaction: The reaction mixture is stirred at the desired temperature (which can range from room temperature to elevated temperatures) until the starting material is consumed, as monitored by TLC or GC-MS.

  • Workup: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and quenched with water or a saturated aqueous ammonium chloride solution. The layers are separated, and the aqueous layer is extracted with the organic solvent.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The residue is then purified by flash column chromatography to afford the aminated pyrimidine product.

Visualizing Reaction Workflows

The following diagrams illustrate the general experimental workflow for pyrimidine coupling reactions and a decision-making process for troubleshooting common issues.

G cluster_prep Preparation reagents Combine Pyrimidine, Coupling Partner, & Base inert Establish Inert Atmosphere reagents->inert solvent Add Anhydrous Solvent inert->solvent catalyst Add Catalyst System solvent->catalyst reaction Heat and Stir catalyst->reaction monitor Monitor Reaction Progress (TLC, GC/MS) reaction->monitor workup Quench and Extract monitor->workup Reaction Complete purify Purify Product (Chromatography) workup->purify product Isolated Product purify->product

Caption: General experimental workflow for a catalyzed pyrimidine coupling reaction.

G start Low Yield or No Reaction catalyst Check Catalyst Activity start->catalyst ligand Optimize Ligand catalyst->ligand Catalyst OK success Improved Yield catalyst->success New Catalyst Works base Screen Different Bases ligand->base Ligand OK ligand->success New Ligand Works temp Adjust Temperature base->temp Base OK base->success New Base Works solvent Change Solvent temp->solvent Temp OK temp->success New Temp Works solvent->success Solvent OK

Caption: A decision tree for troubleshooting low-yielding pyrimidine coupling reactions.

References

Navigating Pyrimidine Synthesis: A Guide to Safer and Efficient Alternatives to Hydrazine Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of pyrimidine scaffolds is a foundational aspect of medicinal chemistry. While various reagents can be employed, the high toxicity and carcinogenic nature of hydrazine hydrate necessitate the adoption of safer and more efficient alternatives. This guide provides an objective comparison of common reagents for de novo pyrimidine synthesis, supported by experimental data, to inform the selection of optimal synthetic strategies.

The construction of the pyrimidine ring is a critical step in the synthesis of a vast array of pharmacologically active molecules. The classical approach often involves the condensation of a nitrogen-containing reagent with a 1,3-dicarbonyl compound or its equivalent. While hydrazine hydrate can, in principle, act as a nitrogen source, its significant health risks, including being a suspected human carcinogen, have led to its general avoidance for this purpose in modern synthetic chemistry. This guide focuses on safer, more common, and highly effective alternatives: urea, thiourea, amidines, and guanidine.

Performance Comparison of Pyrimidine Synthesis Reagents

The choice of reagent significantly impacts reaction yield, conditions, and the nature of the resulting pyrimidine derivative. The following table summarizes quantitative data for pyrimidine synthesis using various alternatives to hydrazine hydrate, primarily through the well-established Biginelli and Pinner reaction pathways.

ReagentKey ReactionTypical 1,3-Dicarbonyl ComponentCatalyst/ConditionsSolventReaction TimeYield (%)
Urea Biginelli ReactionEthyl acetoacetateHCl or Lewis Acids (e.g., Yb(OTf)₃)Ethanol or Solvent-free1.5 - 4 hours60 - 95%
Thiourea Biginelli ReactionEthyl acetoacetateNH₄Cl or CuCl₂·2H₂O/HClMethanol or Solvent-free3 - 5 hours70 - 92%
Amidine Pinner SynthesisAcetylacetoneBase (e.g., NaOEt) or AcidEthanol2 - 6 hours75 - 90%
Guanidine Guanidine CyclizationEthyl cyanoacetateEthanolic NaOH or SnCl₂·2H₂OEthanol or DMF7 - 20 minutes (Microwave)72 - 84%

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these synthetic routes. Below are representative experimental protocols for the synthesis of pyrimidine derivatives using urea (Biginelli Reaction) and amidine (Pinner Synthesis).

Protocol 1: Biginelli Reaction with Urea (Conventional Heating)

This protocol describes the synthesis of a dihydropyrimidinone derivative.

Reactants:

  • Benzaldehyde (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Urea (1.5 mmol)

  • Catalyst: Hydrochloric acid (catalytic amount)

  • Solvent: Ethanol (10 mL)

Procedure:

  • A mixture of benzaldehyde, ethyl acetoacetate, and urea is dissolved in ethanol in a round-bottom flask.

  • A catalytic amount of concentrated hydrochloric acid is added to the mixture.

  • The reaction mixture is refluxed for 3-4 hours, with the progress of the reaction monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried.

  • Further purification can be achieved by recrystallization from ethanol.

Protocol 2: Pinner Synthesis with Amidine

This protocol outlines the synthesis of a 2-substituted pyrimidine.

Reactants:

  • Acetylacetone (1,3-diketone) (1 mmol)

  • Benzamidine hydrochloride (amidine) (1 mmol)

  • Base: Sodium ethoxide (2 mmol)

  • Solvent: Absolute Ethanol (15 mL)

Procedure:

  • Sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.

  • Benzamidine hydrochloride is added to the sodium ethoxide solution and stirred for 15 minutes.

  • Acetylacetone is then added dropwise to the reaction mixture.

  • The mixture is refluxed for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, the solvent is removed under reduced pressure.

  • The residue is treated with water, and the crude product is collected by filtration.

  • The product is purified by recrystallization from an appropriate solvent.

Reaction Pathways and Experimental Workflow

The following diagrams illustrate the mechanistic pathways for the Biginelli and Pinner reactions, along with a general experimental workflow for pyrimidine synthesis.

Biginelli_Reaction_Pathway reactant reactant intermediate intermediate product product catalyst catalyst Aldehyde Aldehyde Acyliminium N-Acyliminium Ion Aldehyde->Acyliminium Urea Urea Urea->Acyliminium Ketoester β-Ketoester Enolate Ketoester Enolate Ketoester->Enolate Tautomerization H_plus H+ H_plus->Aldehyde Activation Adduct Open-chain Ureide Acyliminium->Adduct Enolate->Adduct Michael Addition Cyclized Cyclized Intermediate Adduct->Cyclized Intramolecular Cyclization DHPM Dihydropyrimidinone Cyclized->DHPM Dehydration

Caption: Simplified reaction mechanism of the Biginelli reaction.

Pinner_Synthesis_Pathway reactant reactant intermediate intermediate product product base base Diketone 1,3-Diketone Enolate Diketone Enolate Diketone->Enolate Amidine Amidine Addition_Product Initial Adduct Amidine->Addition_Product Base Base Base->Diketone Deprotonation Enolate->Addition_Product Nucleophilic Attack Cyclized_Intermediate Cyclized Hemiaminal Addition_Product->Cyclized_Intermediate Intramolecular Cyclization Pyrimidine Pyrimidine Cyclized_Intermediate->Pyrimidine Dehydration

Caption: General reaction mechanism of the Pinner pyrimidine synthesis.

Experimental_Workflow step step process process output output Start Start: Reagent Preparation Reaction Reaction Setup: - Dissolve reactants in solvent - Add catalyst - Apply heat/microwave Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Workup Work-up: - Cooling - Precipitation/Extraction Monitoring->Workup Reaction Complete Isolation Product Isolation (Filtration) Workup->Isolation Purification Purification (Recrystallization) Isolation->Purification Characterization Characterization: - NMR - Mass Spec - IR Purification->Characterization Final_Product Final Product Characterization->Final_Product

Caption: A general experimental workflow for pyrimidine synthesis.

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine is classified as a hazardous substance and must be disposed of as hazardous chemical waste. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is toxic if swallowed and may be self-heating in large quantities.[1] This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulations.

Immediate Safety Protocols & Hazard Summary

Researchers and laboratory personnel must handle this compound with extreme caution, utilizing appropriate personal protective equipment (PPE) at all times. This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.

Hazard Classification:

Hazard StatementGHS ClassificationPrecautionary Statement Highlights
H301: Toxic if swallowedAcute Toxicity, Oral (Category 3)P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P316: IF SWALLOWED: Get emergency medical help immediately.[1]
H252: Self-heating in large quantities; may catch fireSelf-heating substances and mixtures (Category 2)P235: Keep cool. P407: Maintain air gap between stacks or pallets. P413: Store bulk masses greater than ... kg/... lbs at temperatures not exceeding ... °C/... °F. P420: Store separately.[1]
(Potential) H314: Causes severe skin burns and eye damageSkin Corrosion/IrritationP280: Wear protective gloves/ protective clothing/ eye protection/ face protection. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
(Potential) IrritantP362+P364: Take off contaminated clothing and wash it before reuse.[2]

Step-by-Step Disposal Procedure

The disposal of this compound and any materials contaminated with it must follow a strict protocol to ensure safety and regulatory compliance.

1. Waste Segregation and Collection:

  • Solid Waste: Collect pure this compound waste, including any contaminated spatulas or weigh boats, in a dedicated, properly labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.

  • Contaminated Labware: Disposable labware (e.g., pipette tips, gloves, bench paper) that has come into contact with the compound must be disposed of as hazardous solid waste. Place these items in a designated, sealed waste bag or container.[3]

  • Sharps: Any contaminated needles or other sharps must be placed in a designated sharps container for hazardous chemical waste.[3]

2. Container Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste."

  • The full chemical name, "this compound," and the CAS number (166524-64-7) must be written on the label.

3. Storage of Hazardous Waste:

  • Store hazardous waste containers in a designated, secure area away from incompatible materials. While specific incompatibility data for this compound is limited, as a general precaution for pyrimidine and hydrazine derivatives, store it away from strong acids and strong oxidizing agents.[3]

  • The storage area should be well-ventilated.

  • Ensure all containers are tightly sealed to prevent leaks or spills.[3]

4. Professional Disposal:

  • Do not attempt to dispose of this chemical through standard laboratory drains or as regular trash. [3]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[3]

  • The disposal of this compound must be handled by a licensed hazardous waste disposal company.[3]

Spill Containment and Cleanup

In the event of a spill, immediate and appropriate action is critical.

  • For solid spills: Carefully cover the spill with an absorbent material suitable for chemical spills. Avoid raising dust. Gently sweep the material into a designated hazardous waste container.[2][3]

  • For liquid spills: Cover the spill with a chemical absorbent. Once absorbed, carefully collect the material and place it in a sealed hazardous waste container.[3]

  • After cleanup, wash the area with large amounts of water, and prevent runoff into drains.[2]

Logical Workflow for Disposal

G cluster_0 Preparation & Handling cluster_1 Waste Collection & Segregation cluster_2 Storage & Disposal cluster_3 Spill Response A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in Chemical Fume Hood A->B Always C Solid Waste (Pure compound, contaminated items) B->C Generate Waste D Liquid Waste (Solutions) B->D Generate Waste E Sharps Waste B->E Generate Waste F Segregate into dedicated, labeled hazardous waste containers C->F D->F E->F G Store Sealed Containers in a Secure, Ventilated Area H Contact Environmental Health & Safety (EHS) G->H I Arrange for Professional Hazardous Waste Disposal H->I J Evacuate Area K Contain Spill with Absorbent J->K L Collect and Place in Hazardous Waste Container K->L M Decontaminate Area L->M

References

Personal protective equipment for handling 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine. Adherence to these procedures is essential to ensure laboratory safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with significant health and physical hazards.[1] The primary hazards are acute oral toxicity and the potential for self-heating, which may lead to fire.[1] Due to the presence of the hydrazine moiety, it should be handled as a potential carcinogen and sensitizer. The fluorinated pyrimidine structure necessitates precautions against exposure to hydrogen fluoride in case of decomposition.

A comprehensive PPE strategy is mandatory to minimize exposure risk. The following table summarizes the required personal protective equipment.

PPE Category Specification Reasoning
Hand Protection Double gloving: Nitrile or neoprene gloves.[2]Protects against skin absorption, a known hazard for hydrazine compounds.[2]
Eye and Face Protection Chemical splash goggles and a full-face shield.[2]Prevents eye contact with the chemical, which can cause severe burns.[2]
Body Protection Flame-resistant lab coat worn over long-sleeved clothing and long pants.[2]Protects against skin contact and potential thermal hazards from self-heating.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used, especially when handling powders or in case of spills.[2]Minimizes inhalation of toxic dust or vapors.

Step-by-Step Handling Protocol

All handling of this compound must be conducted within a certified chemical fume hood to control exposure.[2]

  • Preparation :

    • Ensure the chemical fume hood is functioning correctly.

    • Gather all necessary equipment and reagents before introducing the chemical.

    • Don all required PPE as specified in the table above.

  • Weighing and Transfer :

    • Handle the solid compound with care to avoid generating dust.

    • Use appropriate tools (e.g., spatulas) for transfer.

    • Close the container tightly immediately after use.

  • In Solution :

    • When dissolving the compound, add it slowly to the solvent to control any potential exothermic reactions.

    • Be aware of the chemical compatibility of the compound. Avoid contact with strong oxidizing agents, acids, and metals.[3]

  • Post-Handling :

    • Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical.

    • Remove and dispose of gloves and any other contaminated disposable PPE as hazardous waste.

    • Wash hands thoroughly with soap and water after completing work and before leaving the laboratory.

Storage and Disposal Plan

Proper storage and disposal are critical to prevent accidents and environmental contamination.

Storage
Parameter Requirement
Location Store in a cool, dry, well-ventilated area away from incompatible materials.[4]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation and reaction with air.[5]
Container Keep in a tightly sealed, properly labeled container.
Temperature Adhere to any specific temperature requirements indicated by the supplier.
Disposal

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation :

    • Collect all solid waste (contaminated gloves, weighing paper, etc.) in a dedicated, labeled hazardous waste container.

    • Collect liquid waste in a separate, compatible, and clearly labeled hazardous waste container.

  • Chemical Inactivation (for liquid waste, if feasible and permitted) :

    • For hydrazine-containing waste, chemical treatment to neutralize the hazard may be an option. This should only be performed by trained personnel following a validated and approved institutional protocol.

    • A common method for hydrazine waste is oxidation using a dilute solution of sodium hypochlorite or hydrogen peroxide.[3][6]

  • Final Disposal :

    • All hazardous waste must be disposed of through the institution's environmental health and safety (EHS) office.

    • Ensure waste containers are properly labeled with the chemical name and associated hazards.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency Scenario Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[7]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the immediate area. If the spill is small, and you are trained and equipped to handle it, absorb the material with an inert absorbent and place it in a sealed container for hazardous waste disposal. For large spills, or if you are not equipped to handle them, contact your institution's EHS office immediately.[4]

Workflow for Handling this compound

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal cluster_emergency Emergency prep_hood Verify Fume Hood Function prep_ppe Don Appropriate PPE prep_hood->prep_ppe prep_materials Gather All Materials prep_ppe->prep_materials handling_weigh Weigh Compound in Hood prep_materials->handling_weigh Proceed to Handling handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer emergency_spill Spill Occurs handling_weigh->emergency_spill handling_dissolve Dissolve in Solvent handling_transfer->handling_dissolve emergency_exposure Exposure Occurs handling_transfer->emergency_exposure post_decon Decontaminate Surfaces handling_dissolve->post_decon After Experiment post_waste Segregate Hazardous Waste post_decon->post_waste post_wash Wash Hands Thoroughly post_waste->post_wash disp_label Label Waste Containers post_waste->disp_label For Disposal disp_ehs Contact EHS for Pickup disp_label->disp_ehs emergency_action Follow Emergency Procedures emergency_spill->emergency_action emergency_exposure->emergency_action

References

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Retrosynthesis Analysis

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5-Fluoro-4-hydrazinyl-2-methoxypyrimidine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.